molecular formula C7H11NS B093282 2-Isobutylthiazole CAS No. 18640-74-9

2-Isobutylthiazole

Numéro de catalogue: B093282
Numéro CAS: 18640-74-9
Poids moléculaire: 141.24 g/mol
Clé InChI: CMPVUVUNJQERIT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

2-isobutylthiazole is a 1,3-thiazole in which the hydrogen at position 2 has been replaced by an isobutyl group. A food flavour component with a green note that adds the characteristics of ripe tomatoes. Used in blackcurrent, papaya, melon, raspberry, and roast beef flavours, it also enhances the flavour of fresh lime. It has a role as a flavouring agent, a pheromone and a Maillard reaction product.
This compound, also known as fema 3134 or tetramethylmurexide, belongs to the class of organic compounds known as thiazoles. These are heterocyclic compounds containing a five-member aromatic ring made up of one sulfur atom, one nitrogen, and three carbon atoms. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the membrane (predicted from logP). This compound exists in all eukaryotes, ranging from yeast to humans. This compound is an earthy, green, and leaf tasting compound that can be found in garden tomato. This makes this compound a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

2-(2-methylpropyl)-1,3-thiazole
Source PubChem
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InChI

InChI=1S/C7H11NS/c1-6(2)5-7-8-3-4-9-7/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMPVUVUNJQERIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID5025653
Record name 2-Isobutylthiazole
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Molecular Weight

141.24 g/mol
Source PubChem
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Physical Description

Colourless liquid; odour of tomato leaves
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/967/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Slightly soluble water; Soluble in fats, Miscible at room temperature (in ethanol)
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.993-0.997
Record name 2-Isobutylthiazole
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

18640-74-9
Record name 2-Isobutylthiazole
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Record name 2-Isobutyl-1,3-thiazole
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Record name 2-ISOBUTYLTHIAZOLE
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Record name Thiazole, 2-(2-methylpropyl)-
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Record name 2-ISOBUTYLTHIAZOLE
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Record name 2-(2-Methylpropyl)thiazole
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Foundational & Exploratory

An In-depth Technical Guide to 2-Isobutylthiazole: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a heterocyclic organic compound that plays a significant role in the flavor and fragrance industry.[1] It is a key component responsible for the characteristic aroma of fresh, ripe tomatoes.[2][3] This volatile compound is also found naturally in various other sources and is utilized to impart or enhance green, vegetable-like notes in a wide array of food products, including baked goods, meat products, and fruit essences.[3][4][5] Beyond its sensory applications, this compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and is explored in the development of pharmaceuticals and agrochemicals due to the versatile reactivity of the thiazole (B1198619) ring.[5] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with a detailed experimental protocol for its synthesis.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized in the tables below, providing a consolidated reference for laboratory and research applications.

Table 1: General and Chemical Properties
PropertyValueSource(s)
Molecular Formula C₇H₁₁NS[1][2][6]
Molecular Weight 141.23 g/mol [1][2]
CAS Number 18640-74-9[1][6]
EC Number 242-470-1[2][6]
FEMA Number 3134[2]
Appearance Colorless to pale yellow liquid[1][4][7]
Odor Green, tomato leaf, earthy, vegetable-like[1][4][6][7]
Solubility Slightly soluble in water; soluble in alcohol and fats.[4][6][8]
Table 2: Physical and Spectroscopic Data
PropertyValueSource(s)
Density 0.995 g/mL at 25 °C[4][5][9]
Boiling Point 174-180 °C at 760 mmHg[4][5][7]
Refractive Index n20/D 1.495[5][9]
Flash Point 57.22 °C (135 °F)[4][7]
Vapor Pressure 1.091 mmHg at 25 °C (estimated)[4][7]
Vapor Density 4.8 (Air = 1)[4][7]
logP (o/w) 1.715 (estimated)[4][7]
IR and Mass Spectrum Available in the NIST WebBook[10]
Table 3: Organoleptic Properties
PropertyDescriptionSource(s)
Odor Description Powerful, fresh, natural, with notes of tomato, wasabi, privet, and earthy, vegetable, metallic nuances.[4][7]
Flavor Profile Green, vegetable, tomato-like, with raw and musty nuances.[4][7]
Odor Threshold in Water 2-3.5 ppb[4]

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving the formation of a mercaptoacetaldehyde (B1617137) dimer, followed by condensation and subsequent dehydrogenation.

Experimental Protocol

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

  • In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide (B80085).

  • Cool the flask to 0 °C using a salt-ice bath.

  • Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution.

  • Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.

Step 2: Condensation to form 2-Isobutyl-2,5-dihydrothiazole

  • The mercaptoacetaldehyde dimer from the previous step is condensed with 3-methyl butyraldehyde.

  • Anhydrous sodium sulfate (B86663) and ammonia (B1221849) gas are introduced to facilitate the reaction, yielding 2-isobutyl-2,5-dihydrothiazole.

Step 3: Dehydrogenation to this compound

  • The 2-isobutyl-2,5-dihydrothiazole is subjected to dehydrogenation using benzoquinone as the dehydrogenating agent.

  • The reaction mixture is then subjected to distillation, initially at atmospheric pressure to remove benzene (B151609) (75-80 °C).

  • Finally, vacuum distillation is performed to collect the fraction at 62-68 °C under a vacuum of 8-12 mmHg, which is the final this compound product.

Synthesis Workflow

The following diagram illustrates the key stages in the synthesis of this compound.

G Synthesis of this compound A Sodium Hydrosulfide + Acetic Acid B Mercaptoacetaldehyde Dimer A->B Sulfhydration D 2-Isobutyl-2,5-dihydrothiazole B->D Condensation C 3-Methyl Butyraldehyde + Ammonia C->D F This compound D->F Dehydrogenation E Benzoquinone E->F

A flowchart illustrating the synthesis of this compound.

Safety and Handling

This compound is a flammable liquid and vapor.[11] It is harmful if swallowed and causes skin and serious eye irritation.[8][11] It may also cause respiratory irritation.[11] When handling this chemical, it is crucial to use appropriate personal protective equipment, including gloves, safety glasses, and protective clothing, and to work in a well-ventilated area. Store in a cool, dry place away from ignition sources in a tightly closed container.[6] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

An In-Depth Technical Guide to 2-Isobutylthiazole (CAS No. 18640-74-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Isobutylthiazole, with the CAS number 18640-74-9, is a volatile organic compound recognized for its potent, characteristic aroma reminiscent of fresh tomato leaves.[1][2] This heterocyclic compound, containing both sulfur and nitrogen, is a key component in the flavor and fragrance industry and serves as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[3][4] Its presence has been identified in natural sources such as tomatoes (Solanum lycopersicum) and is also a product of the Maillard reaction.[5] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, analytical methods, and known applications, with a focus on presenting quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a strong, green, and earthy aroma.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 18640-74-9[6]
Molecular Formula C₇H₁₁NS[7]
Molecular Weight 141.23 g/mol [7]
Appearance Colorless to pale yellow liquid[8]
Odor Green, tomato leaf, earthy, nutty[1][2][8]
Boiling Point 180 °C (lit.)[7]
Density 0.995 g/mL at 25 °C (lit.)[7]
Refractive Index n20/D 1.495 (lit.)[7]
Flash Point 57 °C[2]
Solubility Slightly soluble in water; soluble in organic solvents.[2][8]
IUPAC Name 2-(2-methylpropyl)-1,3-thiazole[5]
Synonyms 2-Isobutyl-1,3-thiazole, Thiazole (B1198619), 2-(2-methylpropyl)-[5][8]

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of an α-haloketone with a thioamide, a process known as the Hantzsch thiazole synthesis. A specific synthetic route is detailed in Chinese patent CN101891701A, which involves the condensation of a mercaptoacetaldehyde (B1617137) dimer with 3-methylbutyraldehyde (isovaleraldehyde).[4] While the patent provides an outline, a more detailed, generalized experimental protocol based on this type of condensation is provided below.

Experimental Protocol: Synthesis via Condensation Reaction

Objective: To synthesize this compound through the condensation of isovaleraldehyde (B47997) and a sulfur-containing reactant.

Materials:

  • Isovaleraldehyde (3-methylbutyraldehyde)

  • 2-Chloroacetaldehyde (or its hydrate)[9]

  • Sodium hydrosulfide (B80085) (NaSH) or another suitable sulfur source

  • Ammonia (B1221849) or an ammonia source

  • Solvent (e.g., ethanol, methanol)

  • Dehydrogenating agent (e.g., benzoquinone)[4]

  • Reaction flask with a stirrer and thermometer

  • Condenser

  • Separatory funnel

  • Distillation apparatus

Procedure:

  • Formation of the Thiazoline (B8809763) Intermediate:

    • In a reaction flask, dissolve the sulfur source (e.g., sodium hydrosulfide) in a suitable solvent.

    • Cool the mixture in an ice bath.

    • Slowly add 2-chloroacetaldehyde to the cooled solution while stirring.

    • To this mixture, add isovaleraldehyde and a source of ammonia. The reaction is typically carried out at a controlled temperature to facilitate the condensation and formation of the 2-isobutyl-2,5-dihydrothiazole intermediate.

  • Dehydrogenation:

    • To the reaction mixture containing the thiazoline intermediate, add a dehydrogenating agent such as benzoquinone.[4]

    • Heat the mixture under reflux for a specified period to promote the aromatization of the thiazoline ring to a thiazole.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Perform an extraction using a suitable organic solvent (e.g., diethyl ether, dichloromethane).

    • Wash the organic layer with water and brine to remove any impurities.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter the drying agent and concentrate the solvent under reduced pressure.

    • Purify the crude product by vacuum distillation to obtain pure this compound.

Note: This is a generalized protocol. Reaction conditions such as temperature, reaction time, and stoichiometry of reactants should be optimized for the best yield and purity.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A Isovaleraldehyde P1 Condensation A->P1 B 2-Chloroacetaldehyde B->P1 C Sulfur Source (e.g., NaSH) C->P1 D Ammonia Source D->P1 P2 Dehydrogenation (e.g., with Benzoquinone) P1->P2 Thiazoline Intermediate P3 Work-up & Purification (Extraction, Distillation) P2->P3 Product This compound P3->Product

Caption: General workflow for the synthesis of this compound.

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is the primary technique for the identification and quantification of this compound, especially in complex matrices like food and beverages.

Experimental Protocol: GC-MS Analysis of this compound in Tomato Volatiles

Objective: To identify and quantify this compound in a tomato sample using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.

Materials and Equipment:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • SPME fiber (e.g., DVB/CAR/PDMS)

  • Headspace vials (20 mL)

  • Gas-tight syringe

  • Tomato sample

  • Sodium chloride (NaCl)

  • Internal standard (e.g., 4-methyl-2-pentanol)

  • Helium carrier gas (purity ≥ 99.999%)

Procedure:

  • Sample Preparation:

    • Homogenize the fresh tomato sample.

    • Weigh a specific amount of the homogenized sample (e.g., 0.5 g) into a 20 mL headspace vial.[10]

    • Add a known amount of NaCl (e.g., 0.1 g) to the vial to improve the release of volatiles.[10]

    • Spike the sample with a known concentration of an internal standard.[10]

    • Immediately seal the vial with a PTFE-faced silicone septum.

  • HS-SPME Extraction:

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 40-60 °C) for a specific equilibration time (e.g., 15-30 min).

    • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 30-60 min) while maintaining the temperature.

  • GC-MS Analysis:

    • Desorb the extracted volatiles from the SPME fiber in the heated GC injection port (e.g., 270 °C) in splitless mode.[3][4]

    • Use a suitable capillary column (e.g., DB-5ms, HP-5ms).

    • Set the oven temperature program as follows: initial temperature of 40 °C for 3 min, ramp at 2 °C/min to 160 °C, then ramp at 50 °C/min to 300 °C, and hold for 3 min.[3][4]

    • Set the helium carrier gas flow rate to 1.2 mL/min.[3][4]

    • Set the MS transfer line and ion source temperatures to 270 °C and 300 °C, respectively.[3][4]

    • Acquire mass spectra in the range of m/z 40-650.[3][4]

  • Data Analysis:

    • Identify this compound by comparing its mass spectrum and retention time with those of an authentic standard and by searching against a mass spectral library (e.g., NIST).

    • Quantify the concentration of this compound using the internal standard method.

Workflow for GC-MS Analysis

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing S1 Homogenize Tomato Sample S2 Weigh Sample into Headspace Vial S1->S2 S3 Add NaCl and Internal Standard S2->S3 S4 Seal Vial S3->S4 E1 Equilibrate at Controlled Temperature S4->E1 E2 Expose SPME Fiber to Headspace E1->E2 A1 Thermal Desorption in GC Injector E2->A1 A2 Chromatographic Separation A1->A2 A3 Mass Spectrometric Detection A2->A3 D1 Identification (Retention Time, Mass Spectrum) A3->D1 D2 Quantification (Internal Standard Method) A3->D2

Caption: Workflow for the analysis of this compound in a food matrix.

Applications

The primary application of this compound is in the food and fragrance industries.

Table 2: Applications of this compound

IndustrySpecific ApplicationsDescriptionReference(s)
Food & Flavor Flavoring agent in sauces, soups, snacks, baked goods, and beverages.Imparts a fresh tomato, vegetable, and herbal flavor. It is particularly effective in enhancing the taste of tomato-based products.[1][3][11]
Fragrance Component in perfumes, detergents, and personal care products.Provides a fresh, green, and natural scent, often described as resembling tomato leaves.[1][3]
Pharmaceuticals Intermediate in drug synthesis.The thiazole ring is a common scaffold in various bioactive molecules with potential antibacterial, neuroprotective, and antioxidant properties.[3]
Agrochemicals Intermediate in pesticide and fungicide synthesis.Used to create compounds with bactericidal or insecticidal effects, as well as plant growth-promoting properties.[3][4]
Chemical Synthesis Intermediate for other heterocyclic compounds and functional polymers.The thiazole structure provides unique electronic properties that are useful in materials science.[3]

Biological Activity and Signaling Pathways

While the biological activity of many thiazole derivatives is well-documented, specific information on the signaling pathways directly modulated by this compound is limited in the current scientific literature. However, given its potent aroma, its primary biological interaction in humans is with olfactory receptors.

The perception of odorants like this compound is initiated by their binding to specific G-protein coupled olfactory receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium. This binding event triggers a signal transduction cascade.

Postulated Olfactory Signaling Pathway
  • Binding: this compound binds to a specific olfactory receptor.

  • G-Protein Activation: The activated receptor interacts with and activates a G-protein (Gαolf).

  • Adenylyl Cyclase Activation: The activated Gαolf subunit stimulates adenylyl cyclase, leading to the production of cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.

  • Depolarization: The influx of cations (Na⁺ and Ca²⁺) through the CNG channels depolarizes the neuron.

  • Action Potential: If the depolarization reaches the threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, leading to the perception of the tomato-like smell.

Olfactory_Pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling cluster_output Neuronal Output Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binding G_Protein G-Protein (Gαolf) OR->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Stimulation cAMP cAMP AC->cAMP Production CNG_Channel CNG Ion Channel Depolarization Depolarization (Na⁺, Ca²⁺ influx) CNG_Channel->Depolarization Ion Influx cAMP->CNG_Channel Opening AP Action Potential to Olfactory Bulb Depolarization->AP Signal Transduction

Caption: Postulated olfactory signal transduction pathway for this compound.

Safety and Handling

This compound is classified as a flammable liquid and vapor and is harmful if swallowed.[12] It can cause skin and serious eye irritation.[12] Appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this compound.[1] It should be stored in a cool, dry, and well-ventilated area away from sources of ignition.[1]

Table 3: GHS Hazard Information

Hazard StatementCode
Flammable liquid and vaporH226
Harmful if swallowedH302
Causes skin irritationH315
Causes serious eye irritationH319
May cause respiratory irritationH335

Source: Aggregated GHS information from ECHA C&L Inventory.[5]

Conclusion

This compound is a significant compound with diverse applications, particularly in the flavor and fragrance industry. Its synthesis is achievable through established organic chemistry routes, and its analysis is reliably performed using modern chromatographic techniques. While its direct involvement in specific biological signaling pathways beyond olfaction is not yet well-defined, its role as a potent odorant underscores its interaction with the olfactory system. Further research into its potential pharmacological activities, guided by the known bioactivities of other thiazole derivatives, could open new avenues for its application in drug development. This guide provides a foundational resource for professionals working with this versatile molecule.

References

An In-depth Technical Guide to the Molecular Structure of 2-(2-methylpropyl)-1,3-thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 2-(2-methylpropyl)-1,3-thiazole, a heterocyclic compound with applications in the flavor and fragrance industry and potential relevance in drug discovery. This document collates and presents key quantitative data, detailed experimental protocols for its synthesis, and explores its potential biological significance through plausible signaling pathways. The information is structured to be a valuable resource for researchers, scientists, and professionals in drug development.

Introduction

2-(2-methylpropyl)-1,3-thiazole, also known as 2-isobutylthiazole, is a five-membered heterocyclic compound containing a sulfur and a nitrogen atom within its aromatic ring.[1] It is a colorless to pale yellow liquid known for its characteristic green, earthy, and tomato-leaf-like aroma.[2] This organoleptic profile has led to its use as a flavoring agent in various food products.[3] Beyond its role in the flavor industry, the thiazole (B1198619) scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4][5][6] This guide focuses on the core molecular characteristics of 2-(2-methylpropyl)-1,3-thiazole, providing a foundational understanding for its application in both flavor science and as a potential building block in drug design.

Molecular Structure and Properties

The molecular structure of 2-(2-methylpropyl)-1,3-thiazole is characterized by a planar thiazole ring substituted at the C2 position with an isobutyl group. This structure imparts specific physicochemical properties that are summarized in the tables below.

Chemical and Physical Properties

A compilation of the key chemical and physical properties of 2-(2-methylpropyl)-1,3-thiazole is presented in Table 1. These properties are crucial for understanding its behavior in various chemical and biological systems.

PropertyValueSource(s)
Molecular Formula C₇H₁₁NS[3]
IUPAC Name 2-(2-methylpropyl)-1,3-thiazole[3]
Synonyms 2-isobutyl-1,3-thiazole, this compound[3]
Molecular Weight 141.24 g/mol [3]
CAS Number 18640-74-9[3]
Appearance Colorless to pale yellow liquid[7]
Boiling Point 174-180 °C at 760 mmHg[5]
Density 0.995 g/mL at 25 °C[7]
Water Solubility 255.2 mg/L at 25 °C (estimated)[5]
logP (o/w) 1.715 (estimated)[5]
Spectroscopic Data

Spectroscopic analysis is fundamental for the structural elucidation and identification of 2-(2-methylpropyl)-1,3-thiazole. Key spectroscopic data are summarized in Table 2.

Spectroscopic TechniqueKey Data and ObservationsSource(s)
¹H NMR Data available, but specific shifts require database access.[8]
¹³C NMR Data available, but specific shifts require database access.[4][9][10][11]
Mass Spectrometry (MS) Electron Ionization (EI) mass spectra are available, showing characteristic fragmentation patterns.[12][13][14]
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS data is available, confirming the identity and purity of the compound.[12][15]

Note: While full, detailed spectra are often behind paywalls, the existence of this data in reputable databases confirms the well-characterized nature of this compound.

Molecular Geometry
ParameterTypical ValueSource(s)
Bond Lengths (Å)
C2-N31.30 - 1.32[3][16]
N3-C41.37 - 1.39[3][16]
C4-C51.36 - 1.38[3][16]
C5-S11.71 - 1.73[3][16]
S1-C21.72 - 1.74[3][16]
Bond Angles (°)
S1-C2-N3114 - 116[3][16]
C2-N3-C4109 - 111[3][16]
N3-C4-C5115 - 117[3][16]
C4-C5-S1109 - 111[3][16]
C5-S1-C288 - 90[3][16]

Experimental Protocols

The synthesis of 2-(2-methylpropyl)-1,3-thiazole can be achieved through various methods, with the following protocol adapted from a patented synthetic route providing a clear and detailed procedure.[1]

Synthesis of 2-(2-methylpropyl)-1,3-thiazole

This synthesis involves a two-step process: the formation of a mercaptoacetaldehyde (B1617137) dimer and a subsequent condensation and dehydrogenation reaction.

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

  • In a reaction flask equipped with a stirrer and a thermometer, add 1500 mL of sodium hydrosulfide (B80085).

  • Cool the flask to 0 °C using an ice-salt bath.

  • Over a period of 45 minutes, slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution while stirring.

  • Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer. The typical yield is between 152 g and 158 g.[1]

Step 2: Condensation and Dehydrogenation

  • In a three-necked reaction flask equipped with a stirrer, reflux condenser, and a thermometer, add 20 parts by weight of ether, the mercaptoacetaldehyde dimer obtained in Step 1, and 9-10 parts by weight of 3-methylbutyraldehyde (isovaleraldehyde).[1]

  • To this mixture, add 3-4 parts by weight of anhydrous sodium sulfate (B86663) and bubble in 3-4 parts by weight of ammonia (B1221849) gas. This condensation reaction forms 2-isobutyl-2,5-dihydrothiazole.

  • For the dehydrogenation step, add 100 parts by weight of benzene (B151609) and 3-4 parts by weight of benzoquinone to the reaction mixture.

  • Heat the mixture to reflux to facilitate the dehydrogenation of 2-isobutyl-2,5-dihydrothiazole to the final product, 2-(2-methylpropyl)-1,3-thiazole.

  • The final product can be purified by distillation.

The following diagram illustrates the workflow for this synthesis.

Synthesis_Workflow cluster_step1 Step 1: Mercaptoacetaldehyde Dimer Synthesis cluster_step2 Step 2: Condensation & Dehydrogenation A Sodium Hydrosulfide + Acetic Acid (0°C) B Mercaptoacetaldehyde Dimer A->B 'Sulfo-' Reaction C Mercaptoacetaldehyde Dimer + 3-Methylbutyraldehyde + Anhydrous Sodium Sulfate + Ammonia D 2-Isobutyl-2,5-dihydrothiazole C->D Condensation E 2-(2-methylpropyl)-1,3-thiazole (Final Product) D->E Dehydrogenation (Benzoquinone, Benzene, Reflux)

Caption: Workflow for the synthesis of 2-(2-methylpropyl)-1,3-thiazole.

Biological Significance and Signaling Pathways

While specific studies on the detailed biological mechanisms of 2-(2-methylpropyl)-1,3-thiazole are limited, its prominent role as a flavor and aroma compound suggests an interaction with olfactory receptors.

Plausible Signaling Pathway: Olfactory Transduction

The perception of odorants like 2-(2-methylpropyl)-1,3-thiazole is mediated by olfactory receptors (ORs), which are a large family of G protein-coupled receptors (GPCRs).[1][9][10] The binding of an odorant molecule to its specific OR on the surface of olfactory sensory neurons initiates a signal transduction cascade.[17]

The canonical olfactory signaling pathway is initiated by the activation of the G protein Gαolf.[1][10] This, in turn, activates adenylyl cyclase type III, leading to an increase in intracellular cyclic AMP (cAMP).[1][9] The elevated cAMP levels open cyclic nucleotide-gated (CNG) ion channels, causing an influx of cations (primarily Ca²⁺ and Na⁺) and depolarization of the neuronal membrane. This depolarization generates an action potential that is transmitted to the olfactory bulb in the brain, resulting in the perception of smell.

The following diagram illustrates this proposed signaling pathway.

Olfactory_Signaling_Pathway cluster_receptor Olfactory Sensory Neuron Membrane cluster_intracellular Intracellular Signaling Odorant 2-(2-methylpropyl)-1,3-thiazole OR Olfactory Receptor (GPCR) Odorant->OR Binds G_protein Gαolf (inactive) OR->G_protein Activates G_protein_active Gαolf (active) G_protein->G_protein_active AC Adenylyl Cyclase III (inactive) AC_active Adenylyl Cyclase III (active) AC->AC_active CNG_channel CNG Channel (closed) CNG_channel_open CNG Channel (open) CNG_channel->CNG_channel_open G_protein_active->AC Activates cAMP cAMP AC_active->cAMP ATP to cAMP cAMP->CNG_channel Binds Depolarization Depolarization (Ca²⁺/Na⁺ influx) CNG_channel_open->Depolarization Action_Potential Action Potential to Brain Depolarization->Action_Potential

Caption: Proposed olfactory signaling pathway for 2-(2-methylpropyl)-1,3-thiazole.

Potential in Drug Development

The thiazole ring is a common motif in a variety of clinically approved drugs and compounds under investigation for therapeutic use.[11][18] Thiazole derivatives have been shown to act as inhibitors of various enzymes and to modulate the activity of receptors.[7] For instance, some thiazole-containing compounds exhibit anticancer activity by inducing apoptosis or disrupting tubulin assembly.[7] The specific biological targets and mechanisms of action are diverse and depend on the overall structure of the molecule. While 2-(2-methylpropyl)-1,3-thiazole itself is not currently a therapeutic agent, its structure could serve as a starting point for the design of novel drug candidates. Further research, including high-throughput screening and structure-activity relationship (SAR) studies, would be necessary to explore its potential in this area.

Conclusion

2-(2-methylpropyl)-1,3-thiazole is a well-characterized molecule with established importance in the flavor and fragrance industry. This guide has provided a consolidated resource of its molecular structure, physicochemical properties, and a detailed protocol for its synthesis. While direct experimental data on its precise molecular geometry and specific biological signaling pathways are not extensively available, this document presents plausible models based on related compounds and its known function as an odorant. The information compiled herein serves as a valuable technical foundation for researchers and professionals interested in the chemistry and potential applications of this and related thiazole derivatives in both academic and industrial settings, including the early stages of drug discovery. Further research into its specific biological interactions and the acquisition of high-resolution structural data would provide a more complete understanding of this versatile molecule.

References

The Occurrence of 2-Isobutylthiazole in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile organic compound that plays a significant role in the aroma profile of various plants, most notably the tomato (Solanum lycopersicum). Its characteristic green, leafy, and slightly nutty aroma is a key contributor to the fresh and ripe scent of tomatoes and their products.[1][2][3] This technical guide provides an in-depth overview of the natural occurrence of this compound in plants, focusing on its quantitative distribution, analytical methodologies for its detection, and its biosynthetic origins.

Natural Occurrence and Quantitative Data

This compound has been identified as a key volatile compound in tomatoes, where its concentration can vary significantly between different cultivars, tissues, and developmental stages.[4] While it is a crucial component of the desirable "fresh tomato" aroma, high concentrations can sometimes be perceived as "off-notes."

Below is a summary of quantitative data for this compound found in tomato plants.

Plant SpeciesCultivar/LinePlant TissueConcentrationAnalytical MethodReference
Solanum lycopersicumIL8-2-1Fruit (red ripe)1.439 ± 0.3991 ng/gfw/hrGC-MS[5]
Solanum lycopersicumSalad CultivarsFruitHigher relative concentration compared to cocktail cultivarsHS-SPME-GC-MS[4]
Solanum lycopersicumCocktail CultivarsFruitLower relative concentration compared to salad cultivarsHS-SPME-GC-MS[4]

Experimental Protocols: Analysis of this compound

The analysis of volatile compounds like this compound in plant matrices is most commonly and effectively performed using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).[6][7] This technique allows for the solvent-free extraction and sensitive detection of volatile and semi-volatile compounds.

Detailed Protocol: HS-SPME-GC-MS for Tomato Fruit

This protocol is a generalized procedure based on common practices for the analysis of tomato volatiles.

1. Sample Preparation:

  • Homogenize fresh tomato fruit tissue (e.g., 5g) in a blender.

  • Transfer a precise amount of the homogenate (e.g., 2g) into a 20 mL headspace vial.

  • Add a saturated solution of calcium chloride (CaCl2) to inhibit enzymatic activity and enhance the release of volatiles.

  • Add an internal standard (e.g., 2-methyl-2-pentanol) for quantification.

  • Seal the vial tightly with a PTFE/silicone septum.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Fiber: Use a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber for broad-range volatile compound extraction.

  • Incubation/Equilibration: Incubate the sealed vial at a controlled temperature (e.g., 40-60°C) for a specific duration (e.g., 15-30 minutes) to allow the volatiles to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature to adsorb the analytes.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Immediately after extraction, desorb the analytes from the SPME fiber in the hot inlet of the gas chromatograph (e.g., 250°C) in splitless mode.

  • Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp to 150°C at 5°C/minute.

    • Ramp to 250°C at 10°C/minute, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

    • Identification: Identify this compound by comparing its mass spectrum and retention time with that of an authentic standard.

    • Quantification: Quantify the compound using the peak area of a characteristic ion relative to the internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis homogenization Homogenize Tomato Tissue vial_prep Transfer to Headspace Vial + CaCl2 + Internal Standard homogenization->vial_prep sealing Seal Vial vial_prep->sealing incubation Incubate and Equilibrate (40-60°C) sealing->incubation extraction Expose SPME Fiber (DVB/CAR/PDMS) incubation->extraction desorption Thermal Desorption in GC Inlet extraction->desorption separation Chromatographic Separation (DB-5ms column) desorption->separation detection Mass Spectrometric Detection (EI, m/z 40-300) separation->detection data_analysis data_analysis detection->data_analysis Data Analysis (Identification & Quantification) biosynthesis_pathway cluster_leucine_metabolism Leucine Metabolism cluster_thiazole_precursors Thiazole Ring Precursors leucine L-Leucine keto_acid α-Keto-isocaproate leucine->keto_acid Transamination isovaleraldehyde Isovaleraldehyde keto_acid->isovaleraldehyde Decarboxylation condensation Enzymatic Condensation (Hypothesized) isovaleraldehyde->condensation cysteine Cysteine (Sulfur Donor) cysteine->condensation other_precursors Other Precursors (e.g., from Glycolysis/Pentose Phosphate Pathway) other_precursors->condensation isobutylthiazole This compound condensation->isobutylthiazole logical_relationship cluster_regulation Regulatory Factors development Developmental Stage (e.g., fruit ripening) biosynthesis This compound Biosynthesis development->biosynthesis environment Environmental Stress (e.g., herbivory) environment->biosynthesis emission Emission of This compound biosynthesis->emission ecological_interaction Ecological Interactions (e.g., defense, pollination) emission->ecological_interaction

References

The Green Essence of the Vine: A Technical Guide to 2-Isobutylthiazole as a Key Tomato Flavor Volatile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The characteristic aroma of a ripe tomato is a complex symphony of volatile organic compounds (VOCs), and among them, 2-isobutylthiazole (C₇H₁₁NS) stands out as a pivotal contributor to the fresh, green, and vine-like notes that define this fruit.[1][2] This sulfur-containing heterocyclic compound is recognized for its potent aroma, reminiscent of tomato leaves and stems, making it an indispensable component of authentic tomato flavor.[1] While its presence is crucial for a desirable flavor profile, its concentration must be carefully balanced, as excessive levels can lead to off-putting rancid or metallic notes.[3] This technical guide delves into the chemical properties, biosynthesis, quantitative analysis, and sensory perception of this compound, providing a comprehensive resource for professionals in research and development.

Chemical Properties and Sensory Perception

This compound, with the IUPAC name 2-(2-methylpropyl)-1,3-thiazole, is a colorless liquid with a distinct and powerful odor.[2] Its aroma is primarily described as green, evocative of tomato leaves, with underlying earthy, vegetable, and even metallic nuances.[4] The flavor profile is similarly characterized as green and tomato-like with raw, musty undertones.[4]

The perception of this compound is highly dependent on its concentration. While it enhances the fresh tomato flavor at appropriate levels, high concentrations are associated with undesirable sensory attributes such as rancid, medicinal, and metallic off-odors.[3] This underscores the importance of understanding its flavor threshold and concentration in different tomato varieties to optimize consumer acceptance.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
IUPAC Name 2-(2-methylpropyl)-1,3-thiazole[2]
Molecular Formula C₇H₁₁NS[2]
Molecular Weight 141.24 g/mol [2]
Appearance Colorless liquid[2]
Odor Description Green, tomato leaf, earthy, vegetable, metallic[4]
Flavor Profile Green, vegetable, tomato-like, raw, musty[4]
Boiling Point 180 °C
Density 0.995 g/mL at 25 °C
Solubility Slightly soluble in water; soluble in fats[2]
Odor Threshold in Water 2-3.5 ppb[4]

Biosynthesis of this compound

The precise biosynthetic pathway of this compound in tomatoes is not yet fully elucidated; however, it is generally accepted that it is an amino acid-derived aroma compound.[3] Thiazole rings in biological systems are typically formed from reactions involving cysteine, which provides the nitrogen and sulfur atoms for the heterocyclic ring.[5] The isobutyl group is likely derived from the branched-chain amino acid leucine.

Below is a proposed general pathway for the biosynthesis of this compound in tomato fruit.

2_Isobutylthiazole_Biosynthesis Leucine Leucine Keto_acid α-Keto-isocaproate Leucine->Keto_acid Transamination Isovaleraldehyde Isovaleraldehyde Keto_acid->Isovaleraldehyde Decarboxylation Dihydrothiazole 2-Isobutyl-dihydrothiazole Isovaleraldehyde->Dihydrothiazole Cysteine Cysteine Mercaptoacetaldehyde Mercaptoacetaldehyde Cysteine->Mercaptoacetaldehyde Enzymatic Conversion Mercaptoacetaldehyde->Dihydrothiazole Condensation IBT This compound Dihydrothiazole->IBT Oxidation

Proposed biosynthetic pathway of this compound.

Quantitative Data

The concentration of this compound varies significantly among different tomato cultivars, which contributes to their unique flavor profiles.[6][7] Salad tomato varieties, for instance, tend to have higher concentrations of this volatile compared to cocktail or cherry tomatoes.[6][7]

Table 2: Relative Abundance of this compound in Different Tomato Cultivars

Tomato TypeCultivarRelative Abundance (%) of Total VOCsReference
SaladNot specifiedHigher concentrations observed[6][7]
CocktailNot specifiedLower concentrations observed[6][7]
Various LinesLA3938145.5 (percent of control)[8]
Various LinesLA3965112.5 (percent of control)[8]
Various LinesLA4002111.6 (percent of control)[8]
Various LinesLA392618.6 (percent of control)[8]
Various LinesLA391829.1 (percent of control)[8]

Note: VOCs stand for Volatile Organic Compounds. The data from reference[8] is presented as a percentage relative to a control line (LA4024).

The contribution of a volatile compound to flavor is often assessed by its "flavor unit" or "odor activity value" (OAV), which is the ratio of its concentration to its odor threshold. A higher value indicates a greater contribution to the overall flavor. The low odor threshold of this compound suggests it significantly contributes to tomato flavor, even at low concentrations.[9]

Experimental Protocols

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is widely used for the extraction and analysis of volatile compounds from tomato samples.[10][11][12][13]

1. Sample Preparation:

  • Homogenize fresh tomato fruit in a chilled mortar and pestle.[10]

  • Transfer a specific amount (e.g., 1-3 grams) of the homogenized sample into a headspace vial (e.g., 20 mL).[13][14]

  • Add a salt solution (e.g., NaCl) to enhance the release of volatiles from the matrix.[13]

  • An internal standard can be added for quantification.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Seal the vial and incubate it in a temperature-controlled water bath (e.g., 40-50 °C) for a set period (e.g., 30-45 minutes) with stirring to allow volatiles to equilibrate in the headspace.[10][13]

  • Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined time (e.g., 15-60 minutes) to adsorb the volatile compounds.[10][14]

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Retract the SPME fiber and insert it into the heated injection port of the gas chromatograph (e.g., 250 °C) for thermal desorption of the analytes.[13]

  • The separated compounds are then introduced into the mass spectrometer for identification and quantification.

GCMS_Workflow Sample Tomato Sample (Homogenized) Vial Headspace Vial (Incubation) Sample->Vial SPME HS-SPME Fiber (Adsorption) Vial->SPME GC Gas Chromatography (Separation) SPME->GC MS Mass Spectrometry (Detection/Identification) GC->MS Data Data Analysis (Quantification) MS->Data

Workflow for GC-MS analysis of tomato volatiles.
Sensory Evaluation of Tomato Flavor

Sensory analysis is crucial for correlating instrumental data with human perception of flavor.

1. Panelist Selection and Training:

  • Recruit panelists based on their availability and lack of aversion to the product.

  • For descriptive analysis, a trained panel is required to identify and quantify specific sensory attributes.[15][16]

2. Sample Preparation and Presentation:

  • Prepare tomato samples (e.g., slices or puree) and code them with three-digit numbers to blind the panelists.

  • Present the samples monadically to each panelist.

3. Sensory Evaluation Methods:

  • Hedonic Test: Untrained panelists rate their overall liking of the product on a scale (e.g., a 9-point hedonic scale).

  • Descriptive Analysis: Trained panelists evaluate the intensity of specific flavor attributes (e.g., green, sweet, acidic, tomato-like) on an unstructured scale (e.g., 0-10 cm).[15]

4. Data Analysis:

  • Analyze the collected data using statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences between samples.[17]

Role in Flavor and Commercial Applications

This compound is a key flavoring agent used in the food industry to impart or enhance the characteristic flavor of tomatoes.[1] It is frequently added to tomato-based products to provide a fresh, authentic taste.[1] Beyond tomatoes, it finds application in a variety of other fruit and vegetable flavors, including asparagus, blackcurrant, papaya, and melon, where it contributes unique green and sulfury notes.[1]

Conclusion

This compound is a volatile compound of paramount importance to the flavor profile of tomatoes. Its distinct green, vine-like aroma is a hallmark of freshness, yet its concentration must be precisely controlled to avoid undesirable off-flavors. Understanding its chemical properties, biosynthetic origins, and the factors influencing its concentration in different tomato cultivars is essential for the development of new varieties with enhanced flavor and for the formulation of authentic-tasting food products. Further research into its detailed biosynthetic pathway and the genetic factors controlling its production will undoubtedly pave the way for targeted breeding programs and innovative applications in the flavor industry.

References

An In-depth Technical Guide to the Olfactory Profile and Sensory Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the olfactory characteristics and sensory analysis of 2-isobutylthiazole, a key aroma compound found in various natural products and utilized extensively in the flavor and fragrance industry. This document details its sensory profile, quantitative analytical data, and the experimental protocols used for its evaluation and synthesis.

Olfactory Profile of this compound

This compound is a potent, sulfur-containing heterocyclic compound renowned for its intense and distinctive aroma. It is a critical component of tomato flavor, contributing significantly to the characteristic "green" and "viney" notes.[1][2][3] Its presence has also been identified in other natural sources, including cantaloupe.

The olfactory profile of this compound is multifaceted, with descriptors evolving based on its concentration. At high concentrations, it can be perceived as overwhelmingly green and somewhat sulfury. However, upon dilution, it reveals a more complex and desirable aroma strongly associated with fresh tomatoes, particularly the leaves and stem.[1][4]

Key Odor Descriptors:

  • Primary: Green, tomato leaf, vegetable.[1][5][6][7]

  • Secondary: Earthy, musty, wasabi-like, privet.[5][6][7]

  • Nuances: Waxy, metallic, slightly minty.[5][6][8]

Due to its high odor intensity, it is recommended to evaluate this compound in a diluted solution, typically 0.1% or less, to fully appreciate its characteristic aroma profile.[6][7]

Quantitative Sensory Data

The sensory impact of this compound is not only defined by its qualitative descriptors but also by its low odor detection threshold, making it a powerful aroma compound even at trace concentrations.

ParameterValueReference(s)
Odor Detection Threshold 3.5 ppb (parts per billion)[9]
FEMA Number 3134[1]
CAS Number 18640-74-9[1][5][7]

Experimental Protocols

Sensory Analysis: Quantitative Descriptive Analysis (QDA) of Tomato Flavor

This protocol outlines a typical QDA methodology for evaluating the sensory profile of tomatoes, where this compound is a key volatile compound.

Objective: To quantitatively describe the sensory attributes of different tomato cultivars, including aroma, flavor, and texture.

Panelists:

  • Selection: 10-12 individuals are selected based on their sensory acuity, descriptive ability, and interest.

  • Training: Panelists undergo extensive training (20-40 hours) to develop a standardized lexicon of sensory descriptors for tomatoes. Reference standards are used to anchor the intensity ratings for each attribute.

Procedure:

  • Sample Preparation: Tomatoes are washed, dried, and cut into wedges. Samples are presented at room temperature in coded, odorless containers.

  • Evaluation: Panelists evaluate the samples individually in sensory booths under controlled lighting and ventilation.

  • Attribute Rating: Using a structured scoresheet, panelists rate the intensity of each sensory attribute (e.g., 'tomato-like,' 'green,' 'sour,' 'sweet') on a line scale (e.g., 0-15).

  • Data Analysis: The intensity ratings are converted to numerical data. Statistical analysis, such as Analysis of Variance (ANOVA) and Principal Component Analysis (PCA), is used to identify significant differences between samples and to visualize the relationships between attributes and products.

Workflow for Quantitative Descriptive Analysis:

G cluster_0 Panelist Selection & Training cluster_1 Sample Preparation & Evaluation cluster_2 Data Analysis & Interpretation A Recruit Potential Panelists B Screen for Sensory Acuity A->B C Train on Tomato Lexicon & Scaling B->C D Prepare & Code Tomato Samples C->D Trained Panel E Present Samples in Controlled Booths D->E F Panelists Rate Attribute Intensities E->F G Collect & Digitize Scoresheets F->G Sensory Data H Statistical Analysis (ANOVA, PCA) G->H I Interpret Results & Generate Report H->I G A Sodium Hydrosulfide + Acetic Acid B Mercaptoacetaldehyde Dimer A->B Sulfo-reaction D 2-Isobutyl-2,5-dihydrothiazole B->D Condensation C 3-Methylbutyraldehyde + Ammonia C->D F This compound D->F Dehydrogenation E Benzoquinone E->F

References

An In-depth Technical Guide to the Taste and Odor Threshold of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile heterocyclic compound known for its potent and distinctive aroma, primarily associated with fresh, green, and tomato-like notes. Its unique sensory properties make it a significant compound in the flavor and fragrance industry and a subject of interest in sensory science and drug development, where understanding off-tastes and odors is critical. This guide provides a comprehensive overview of the taste and odor thresholds of this compound, details the experimental methodologies for their determination, and explores the underlying signaling pathways involved in its perception.

Data Presentation: Taste and Odor Thresholds

The following table summarizes the reported quantitative data for the taste and odor thresholds of this compound. It is important to note that threshold values can vary depending on the medium (e.g., water, air, food matrix), the purity of the compound, and the specific methodology and sensory panel used for determination.

Parameter Threshold Value Medium Descriptor Source(s)
Odor Threshold2-3.5 ppb (parts per billion)WaterGreen tomato leaf[1][2][3]
Taste Descriptionat 2.00 ppm (parts per million)Not specifiedGreen, vegetable, tomato-like with raw musty nuances[2]
Effective Taste Enhancement25-50 ppbTomato JuiceGreen tomato[1][2][3]

Experimental Protocols: Determination of Sensory Thresholds

The determination of taste and odor thresholds is a complex process that relies on sensory analysis by trained human panelists. While the specific experimental details for the widely cited 2-3.5 ppb odor threshold for this compound are not detailed in publicly available literature, the general methodologies are well-established. The most common methods are based on the principle of presenting subjects with a series of ascending concentrations of the stimulus to determine the point at which it can be reliably detected or recognized.

ASTM E679-19: Standard Practice for Determination of Odor and Taste Thresholds by a Forced-Choice Ascending Concentration Series Method of Limits

This standard provides a robust and widely used framework for determining sensory thresholds.

1. Panelist Selection and Training:

  • A panel of assessors is selected and trained to recognize and discriminate the specific odor or taste being tested.

  • Panelists are screened for their sensory acuity and consistency.

2. Sample Preparation:

  • A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol (B145695) for water-based dilutions).

  • A series of dilutions is prepared in the test medium (e.g., odor-free water) with concentrations increasing in a geometric progression (e.g., by a factor of 2 or 3).

3. Test Procedure (Forced-Choice Triangle Test):

  • For each concentration level, three samples are presented to each panelist. Two of the samples are blanks (the medium without the added this compound), and one contains the this compound at that concentration.

  • The panelist's task is to identify the "odd" or different sample.

  • The presentation order of the samples is randomized for each panelist and each concentration level to avoid positional bias.

  • The series of concentrations is presented in an ascending order, from below the expected threshold to a level where it is easily detectable.

4. Data Analysis:

  • For each panelist, the individual threshold is calculated as the geometric mean of the last concentration at which they failed to correctly identify the odd sample and the first concentration at which they correctly identified it.

  • The group threshold is then calculated as the geometric mean of the individual thresholds.

Other Methodologies
  • Triangle Odor Bag Method: This method is often used for volatile compounds in air. A known amount of the substance is injected into a specialized odor-free bag of a specific volume. A panel of assessors then sniffs the diluted sample from the bag and compares it with two blank bags to identify the one with the odor. The concentration is progressively lowered until the threshold is determined.[4]

The following diagram illustrates a typical workflow for the determination of a sensory threshold using the forced-choice ascending concentration series method.

Sensory_Threshold_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Analysis P1 Panelist Selection & Training P2 Preparation of This compound Stock Solution P3 Creation of Ascending Concentration Series P2->P3 T1 Presentation of Triangle Test Sets (2 Blanks, 1 Sample) P3->T1 T2 Panelist Identifies 'Odd' Sample T1->T2 T3 Record Correct/ Incorrect Responses T2->T3 A1 Calculate Individual Thresholds (Geometric Mean) T3->A1 A2 Calculate Group Threshold (Geometric Mean) A1->A2

Sensory Threshold Determination Workflow

Signaling Pathways for Taste and Odor Perception

The perception of taste and odor begins with the interaction of chemical compounds with specialized receptors in the oral and nasal cavities, respectively. These interactions trigger intracellular signaling cascades that ultimately lead to the transmission of a neural signal to the brain. While the specific receptors for this compound have not been definitively identified, the general mechanisms of olfaction and gustation are well understood.

Olfactory Signaling Pathway

The sense of smell is mediated by olfactory receptor neurons located in the olfactory epithelium of the nasal cavity. The binding of an odorant molecule, such as this compound, to a G-protein-coupled receptor (GPCR) on the cilia of these neurons initiates a signaling cascade.

Olfactory_Signaling_Pathway Odorant This compound (Odorant) GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binds to G_protein G-protein (Golf) GPCR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to Ion_channel Cyclic Nucleotide-gated Ion Channel cAMP->Ion_channel Opens Depolarization Depolarization Ion_channel->Depolarization Influx of Na+ & Ca2+ Action_potential Action Potential to Brain Depolarization->Action_potential Triggers

General Olfactory Signaling Pathway
Gustatory Signaling Pathway

The perception of taste is initiated by taste receptor cells clustered in taste buds on the tongue and other areas of the oral cavity. While the primary taste qualities are sweet, sour, salty, bitter, and umami, the "taste" of compounds like this compound is often a complex interplay between taste and retronasal olfaction. However, if it were to interact with taste receptors directly, it would likely be through GPCRs, similar to bitter or umami compounds.

Gustatory_Signaling_Pathway Tastant This compound (Tastant) GPCR Taste Receptor (GPCR) Tastant->GPCR Binds to G_protein G-protein (Gustducin) GPCR->G_protein Activates PLC Phospholipase C G_protein->PLC Activates IP3 IP3 (Second Messenger) PLC->IP3 Generates Ca_release Ca2+ Release from ER IP3->Ca_release Neurotransmitter_release Neurotransmitter Release Ca_release->Neurotransmitter_release Triggers Nerve_impulse Nerve Impulse to Brain Neurotransmitter_release->Nerve_impulse

General Gustatory Signaling Pathway (GPCR-mediated)

Conclusion

This compound possesses a remarkably low odor threshold, contributing to its significant impact on the flavor and aroma of various products. While precise, publicly documented experimental protocols for determining the established threshold values for this specific compound are scarce, standardized methodologies such as ASTM E679-19 provide a clear framework for how these values are scientifically derived. The perception of this compound is mediated by complex olfactory and likely gustatory signaling pathways initiated by G-protein-coupled receptors. Further research is needed to identify the specific receptors and downstream signaling components involved in the detection of this potent flavor and aroma compound, which could have significant implications for the fields of food science, sensory research, and drug development.

References

Technical Guide: Physicochemical Properties of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the boiling point and solubility of 2-isobutylthiazole, a key aroma compound found in tomatoes and used as a flavoring and fragrance agent.[1] The information herein is intended to support research, development, and quality control activities involving this compound.

Core Physicochemical Data

The boiling point and solubility are critical parameters for the handling, processing, and application of this compound. A comprehensive summary of these properties is presented below.

Quantitative Data Summary
PropertyValueConditionsSource(s)
Boiling Point 180 °CAt 760 mmHg[2][3][4][5][6][7]
453.2 K[8]
Water Solubility 255.2 mg/LAt 25 °C (estimated)[9]
General Solubility Slightly soluble in water-[10][11]
Soluble in fats-[10][11]
Soluble in alcohol-[9]
Soluble in organic solvents-[12]
Miscible with ethanolAt room temperature[10]

Experimental Protocols

Detailed methodologies for the determination of boiling point and solubility are crucial for reproducing and verifying these key physicochemical properties. The following sections describe generalized experimental protocols applicable to liquid compounds like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[3] For a pure compound, the boiling point is a characteristic physical property.[3] Two common methods for its determination are the distillation method and the Thiele tube method.[5]

1. Distillation Method:

This method is suitable when a sufficient quantity of the liquid (typically >5 mL) is available.[5]

  • Apparatus: A standard simple distillation apparatus is assembled, consisting of a distilling flask, a condenser, a receiving flask, and a thermometer.[2][5]

  • Procedure:

    • The liquid sample and a few boiling chips are placed in the distilling flask.[5]

    • The apparatus is heated, and the liquid is brought to a boil.[5]

    • The thermometer bulb should be positioned so that it is surrounded by the vapor of the boiling liquid to ensure an accurate reading of the vapor temperature.[5]

    • The temperature is recorded when the vapor temperature is constant and the liquid is distilling at a steady rate. This constant temperature is the boiling point.[2]

    • The atmospheric pressure should be recorded as the boiling point is pressure-dependent.[5]

2. Thiele Tube Method (Capillary Method):

This micro-method is ideal when only a small amount of the sample is available.[3][5]

  • Apparatus: A Thiele tube, a thermometer, a small test tube (or sample tube), and a capillary tube sealed at one end.[5]

  • Procedure:

    • A small amount of the liquid sample is placed in the small test tube.

    • The capillary tube is inverted and placed inside the sample tube.[5]

    • The sample tube is attached to the thermometer, which is then placed in the Thiele tube containing heating oil.[5]

    • The Thiele tube is gently heated, causing the air trapped in the capillary tube to bubble out.[3][5]

    • Heating is continued until a steady stream of bubbles emerges from the capillary tube.[5]

    • The heat is then removed, and the apparatus is allowed to cool.

    • The temperature at which the liquid is drawn into the capillary tube is the boiling point of the sample.[3][5]

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of organic compounds is typically determined in various solvents to understand their polarity and potential applications.

1. Qualitative Solubility Testing:

This method provides a general understanding of the compound's solubility in different solvents.

  • Procedure:

    • Place a small, measured amount of the solute (e.g., a few drops of liquid or a few milligrams of a solid) into a test tube.[6]

    • Add a small volume of the solvent (e.g., 1 mL) to the test tube.[9]

    • Shake the test tube vigorously for 10-20 seconds.[9]

    • Observe whether the solute dissolves completely. If the liquid solute forms a single layer with the solvent, they are considered miscible (soluble). If two layers form, they are immiscible (insoluble).[9]

    • This procedure is repeated with a range of solvents, such as water, dilute acid (e.g., 5% HCl), dilute base (e.g., 5% NaOH), and organic solvents (e.g., ethanol, diethyl ether, hexane).[12]

2. Quantitative Determination of Water Solubility:

This method aims to determine the exact concentration of a solute that can dissolve in water at a specific temperature.

  • Procedure:

    • An excess amount of this compound is added to a known volume of water in a container.

    • The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.

    • The undissolved portion is then separated from the saturated solution by filtration or centrifugation.

    • The concentration of this compound in the clear, saturated solution is determined using an appropriate analytical technique, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Process Workflows

While this compound is not known to be involved in biological signaling pathways, its synthesis and analysis are critical processes for its application. The following diagrams illustrate a general workflow for each.

Synthesis of this compound

A reported method for the synthesis of this compound involves a multi-step process starting from sodium hydrosulfide (B80085) and acetic acid.[4]

Synthesis_Workflow cluster_step1 Step 1: Sulfo-reaction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Dehydrogenation & Purification A Sodium Hydrosulfide C Mercaptoacetaldehyde Dimer A->C Reaction at 0°C B Acetic Acid B->C F 2-Isobutyl-2,5-dihydrothiazole C->F D 3-Methyl Butyraldehyde D->F E Ammonia E->F H This compound (Crude) F->H G Benzoquinone G->H I Purified this compound H->I Distillation

A generalized workflow for the synthesis of this compound.
Gas Chromatography Analysis Workflow

Gas chromatography (GC) is a common analytical technique for the separation and quantification of volatile compounds like this compound.

GC_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_gc Gas Chromatography System cluster_data Data Analysis SamplePrep Sample Dilution/Extraction Injector Injection SamplePrep->Injector StandardPrep Preparation of Calibration Standards StandardPrep->Injector Column Chromatographic Separation Injector->Column Detector Detection (FID or MS) Column->Detector DataAcquisition Data Acquisition Detector->DataAcquisition PeakIntegration Peak Integration & Identification DataAcquisition->PeakIntegration Quantification Quantification using Calibration Curve PeakIntegration->Quantification Report Final Report Quantification->Report

A typical workflow for the analysis of this compound by gas chromatography.

References

2-Isobutylthiazole: A Technical Guide to Safety, Toxicity, and GHS Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available safety, toxicity, and regulatory data for 2-Isobutylthiazole (CAS No. 18640-74-9). The information is compiled from regulatory assessments, safety data sheets, and scientific literature to support its safe handling and use in research and development settings.

Chemical Identity and General Information

This compound is a heterocyclic organic compound widely used as a flavoring and fragrance agent.[1] It is known for its distinctive green, earthy aroma reminiscent of tomato leaves.[2][3] As a flavor, it is used to impart savory, vegetable-like notes in a variety of food products.[2]

Table 1: Chemical and Physical Properties

PropertyValueSource(s)
CAS Number 18640-74-9[1][4]
Molecular Formula C₇H₁₁NS[4]
Molecular Weight 141.23 g/mol [4][5]
Appearance Colorless to pale yellow liquid[2]
Density 0.995 g/mL at 25 °C[5]
Boiling Point 180 °C[5]
Flash Point 58 °C (136.4 °F) - closed cup[5]
Solubility Slightly soluble in water; soluble in fats and ethanol[1]

GHS Hazard Identification and Classification

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are related to its flammability, acute oral toxicity, and irritant properties.[1][5]

Table 2: GHS Classification for this compound

Hazard ClassCategoryHazard StatementSource(s)
Flammable Liquids 3H226: Flammable liquid and vapour[5]
Acute Toxicity, Oral 4H302: Harmful if swallowed[1]
Skin Corrosion/Irritation 2H315: Causes skin irritation[1][5]
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation[1][5]
Specific Target Organ Toxicity (Single Exposure) 3H335: May cause respiratory irritation[1][5]

The corresponding GHS label elements include the "Warning" signal word and pictograms for flammable, health hazard/harmful, and irritant.

GHS_Hazard_Communication cluster_0 GHS Hazard Identification cluster_1 Label Elements cluster_2 Precautionary Measures Substance This compound Classification Flammable Liquid (Cat. 3) Acute Oral Tox. (Cat. 4) Skin Irritant (Cat. 2) Eye Irritant (Cat. 2) STOT SE (Cat. 3) Substance->Classification SignalWord Signal Word: WARNING Classification->SignalWord HazardStatements H226: Flammable liquid and vapour H302: Harmful if swallowed H315: Causes skin irritation H319: Causes serious eye irritation H335: May cause respiratory irritation Classification->HazardStatements Pictograms Flame | Exclamation Mark | Health Hazard Prevention Prevention (e.g., P210, P280) Keep away from heat/sparks. Wear protective gloves/eye protection. HazardStatements->Prevention Response Response (e.g., P301+P312, P305+P351) IF SWALLOWED: Call a POISON CENTER. IF IN EYES: Rinse cautiously with water. Prevention->Response

GHS Hazard Communication Flowchart for this compound.

Toxicological Profile

The toxicological data for this compound indicates moderate acute toxicity and irritant properties. Comprehensive data on chronic toxicity, carcinogenicity, and reproductive toxicity are not publicly available; however, the substance has been evaluated by international expert bodies for its use as a flavoring agent.

Table 3: Summary of Toxicological Endpoints

EndpointSpeciesRouteResultClassificationSource(s)
Acute Oral Toxicity RatOralLD₅₀ > 5000 mg/kg (in 50% maize oil)Category 4 (H302)[1][6]
RatOralLD₅₀ = 20,000 mg/kg (as 5% solution in propylene glycol)Not Classified (for solution)[7]
Acute Dermal Toxicity Data Not AvailableDermal-Not Classified[2][8]
Acute Inhalation Toxicity Data Not AvailableInhalation-Not Classified[2][8]
Skin Irritation RabbitDermalIrritantCategory 2 (H315)[1][9][10]
Eye Irritation RabbitOcularIrritantCategory 2 (H319)[1][9][10]
Genotoxicity (Ames Test) Data Not Publicly AvailableIn vitro-Not Classified[2][8]
Genotoxicity (Micronucleus) Data Not Publicly AvailableIn vivo-Not Classified[2][8]
Carcinogenicity Data Not Available--Not Classified[7]
Reproductive Toxicity Data Not Available--Not Classified[2]

Note: The acute oral toxicity values are from limit tests on diluted solutions and do not represent the LD₅₀ of the pure substance. Classification is based on the neat substance.

Regulatory Safety Assessments

The Joint FAO/WHO Expert Committee on Food Additives (JECFA) and the European Food Safety Authority (EFSA) have evaluated this compound as a flavoring agent.

  • JECFA Evaluation (2002): The committee concluded that there is "No safety concern at current levels of intake when used as a flavouring agent." This evaluation is documented in TRS 913-JECFA 59/65 and the toxicological monograph FAS 50-JECFA 59/265.[1][11][12]

  • EFSA Evaluation: this compound was evaluated as part of Flavouring Group Evaluation 21 (FGE.21).[2][13] The group of thiazoles and related substances was generally considered to be of no safety concern at the estimated levels of dietary intake. For certain related thiazoline compounds, EFSA has previously requested additional genotoxicity data to resolve concerns.[14][15]

These expert evaluations suggest that, based on the available data (including proprietary industry data), the use of this compound as a flavoring agent is safe under current consumption levels.

Experimental Protocols

Detailed experimental protocols for key toxicological assessments are based on internationally recognized OECD guidelines.

Acute Oral Toxicity (Limit Test - OECD TG 420)

This test is used to determine if a substance causes mortality at a defined dose level.

  • Animal Model: Healthy, young adult rats (typically Sprague-Dawley strain), nulliparous and non-pregnant females are often preferred.[5]

  • Housing: Animals are housed in controlled conditions (22 ± 3 °C, 30-70% humidity, 12-hr light/dark cycle) with access to standard diet and water.

  • Procedure:

    • A group of fasted animals (e.g., 5 rats) is used.[6]

    • The test substance is administered in a single dose by oral gavage. For a limit test, a dose of 2000 or 5000 mg/kg body weight is used.[5][6] The substance may be diluted in an appropriate vehicle (e.g., maize oil).[6]

    • Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, respiration, behavior), and body weight changes over a 14-day period.[16]

    • At the end of the observation period, surviving animals are euthanized and subjected to a gross necropsy.

  • Interpretation: If three or more animals survive at the 5000 mg/kg dose, the LD₅₀ is considered to be greater than 5000 mg/kg, and the substance is classified as having low acute oral toxicity.[6]

Acute_Oral_Toxicity_Workflow start Start: Acute Oral Toxicity Assessment acclimatize Acclimatize Animals (e.g., 5 Female Rats) start->acclimatize fast Fast Animals Overnight acclimatize->fast dose Administer Single Oral Dose (e.g., 5000 mg/kg in vehicle) fast->dose observe Observe for 14 Days (Mortality, Clinical Signs, Body Weight) dose->observe necropsy Perform Gross Necropsy on all animals observe->necropsy evaluate Evaluate Results (Determine LD50 cutoff) necropsy->evaluate end End: Hazard Classification evaluate->end Irritation_Testing_Workflow cluster_skin Dermal Irritation (OECD 404) cluster_eye Eye Irritation (OECD 405) s1 Prepare Animal (Clip fur on rabbit's back) s2 Apply 0.5 mL Substance (4-hour semi-occlusive patch) s1->s2 s3 Observe & Score (Erythema & Edema at 1, 24, 48, 72h) s2->s3 s4 Classify Skin Irritation Potential s3->s4 e1 Prepare Animal (Examine rabbit eyes) e2 Instill 0.1 mL Substance (into conjunctival sac) e1->e2 e3 Observe & Score (Cornea, Iris, Conjunctiva at 1, 24, 48, 72h) e2->e3 e4 Classify Eye Irritation Potential e3->e4 start Start start->s1 start->e1 Ames_Test_Workflow cluster_no_s9 Without Metabolic Activation (-S9) cluster_s9 With Metabolic Activation (+S9) start Start: Ames Test prep Prepare Test Substance, Bacterial Strains (e.g., S. typhimurium), and S9 Mix start->prep mix_no_s9 Mix: Bacteria + Substance + Buffer prep->mix_no_s9 mix_s9 Mix: Bacteria + Substance + S9 Mix prep->mix_s9 plate_no_s9 Plate on Minimal Media mix_no_s9->plate_no_s9 incubate Incubate Plates (37°C for 48-72h) plate_no_s9->incubate plate_s9 Plate on Minimal Media mix_s9->plate_s9 plate_s9->incubate count Count Revertant Colonies incubate->count analyze Analyze Data (Compare to controls, check for dose-response) count->analyze end End: Determine Mutagenic Potential analyze->end Thiazole_Signaling cluster_pathways Potential Targets of the Thiazole Moiety substance This compound (Mechanism Unknown) related Other Thiazole Derivatives (in Drug Discovery) substance->related Structural Class EGFR EGFR/VEGFR-2 Kinase Inhibition related->EGFR COX2 COX-2 Inhibition related->COX2 Wnt Wnt/β-catenin Pathway Modulation related->Wnt Topoisomerase Topoisomerase Inhibition related->Topoisomerase

References

The Diverse Biological Activities of Thiazole Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a privileged scaffold in medicinal chemistry.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a wide array of biological activities.[3][4] Thiazole derivatives have garnered significant attention from researchers and drug development professionals due to their potential as therapeutic agents in various disease areas, including cancer, infectious diseases, and inflammation.[2][5][6] This technical guide provides an in-depth overview of the biological activities of thiazole derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways.

Anticancer Activity of Thiazole Derivatives

Thiazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[7][8] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and metastasis.[7][9] Marketed anticancer drugs such as Dasatinib and Ixazomib feature a thiazole core, underscoring the clinical relevance of this heterocyclic scaffold.[7]

Quantitative Data: In Vitro Cytotoxicity

The anticancer potency of thiazole derivatives is typically evaluated using in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key quantitative parameter. The following table summarizes the IC50 values of selected thiazole derivatives against various human cancer cell lines.

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
4c MCF-7Breast Cancer2.57 ± 0.16[6]
HepG2Liver Cancer7.26 ± 0.44[6]
4b MCF-7Breast Cancer31.5 ± 1.91[6]
HepG2Liver Cancer51.7 ± 3.13[6]
5 MCF-7Breast Cancer28.0 ± 1.69[6]
HepG2Liver Cancer26.8 ± 1.62[6]
2a MDA-MB-231Breast CancerSignificant Inhibition[10]
HeLaCervical CancerSignificant Inhibition[10]
2e MDA-MB-231Breast CancerSignificant Inhibition[10]
HeLaCervical CancerSignificant Inhibition[10]
2f MDA-MB-231Breast CancerSignificant Inhibition[10]
HeLaCervical CancerSignificant Inhibition[10]
2h MDA-MB-231Breast CancerSignificant Inhibition[10]
HeLaCervical CancerSignificant Inhibition[10]
2i MDA-MB-231Breast CancerSignificant Inhibition[10]
HeLaCervical CancerSignificant Inhibition[10]
3b HL-60(TB)Leukemia2.32[11]
3j A549Lung Cancer20.682 ± 0.984[12][13]
MCF-7Breast Cancer2.375 ± 0.108[12][13]
3o MCF-7Breast Cancer2.884 ± 0.124[12][13]
5b MCF-7Breast Cancer0.48 ± 0.03[14]
A549Lung Cancer0.97 ± 0.13[14]
7c VariousVarious3.35 ± 0.2 - 18.69 ± 0.9[4]
9a VariousVarious3.35 ± 0.2 - 18.69 ± 0.9[4]
Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][15] It is based on the principle that mitochondrial dehydrogenases in living cells reduce the yellow MTT to a purple formazan product.[5][16]

  • Materials:

    • MTT solution (5 mg/mL in PBS)[15]

    • Cell culture medium

    • 96-well plates

    • Solubilization solution (e.g., DMSO, isopropanol)[9][15]

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[17]

    • Compound Treatment: Treat the cells with various concentrations of the thiazole derivatives for a specified duration (e.g., 24-96 hours).[9] Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • MTT Addition: After the incubation period, remove the culture medium and add MTT solution to each well. Incubate the plate for an additional 3-4 hours at 37°C.[9][17]

    • Formazan Solubilization: Remove the MTT solution and add a solubilization solvent (e.g., DMSO) to dissolve the formazan crystals.[15]

    • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 550-590 nm using a microplate reader.[5][9]

    • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration.

This flow cytometry-based assay is used to differentiate between viable, apoptotic, and necrotic cells.[1][18] It relies on the principle that phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis, where it can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V.[19] Propidium iodide (PI), a fluorescent DNA intercalator, is used as a counterstain to identify necrotic cells with compromised membrane integrity.[1]

  • Materials:

    • Annexin V-FITC conjugate

    • Propidium Iodide (PI) solution

    • 1X Binding Buffer (10 mM Hepes pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)[1]

    • Phosphate-buffered saline (PBS)

    • Flow cytometer

  • Procedure:

    • Cell Treatment: Induce apoptosis in cells by treating them with the thiazole derivatives for a specified time.

    • Cell Harvesting: Harvest the cells by centrifugation and wash them with cold PBS.[1]

    • Cell Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15-20 minutes at room temperature in the dark.[1]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[18]

    • Data Interpretation:

      • Annexin V-negative and PI-negative cells are considered viable.[1]

      • Annexin V-positive and PI-negative cells are in early apoptosis.[1]

      • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.[1]

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][20] It involves staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and measuring the fluorescence intensity of individual cells using a flow cytometer.[20][21]

  • Materials:

    • Propidium Iodide (PI) staining solution (containing RNase)[8]

    • 70% cold ethanol[21]

    • PBS

    • Flow cytometer

  • Procedure:

    • Cell Fixation: Harvest the treated and untreated cells and fix them in cold 70% ethanol for at least 30 minutes at 4°C.[22]

    • Cell Staining: Wash the fixed cells with PBS to remove the ethanol. Resuspend the cells in PI staining solution containing RNase and incubate for at least 15-30 minutes at room temperature or 37°C, protected from light.[8][22]

    • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Data Analysis: The DNA content is quantified based on the fluorescence intensity. A histogram of cell count versus fluorescence intensity will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.[20]

Signaling Pathways and Mechanisms of Action

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[23][24] Dysregulation of this pathway is a common feature in many cancers.[24] Several thiazole derivatives have been identified as potent inhibitors of this pathway, acting as dual PI3K/mTOR inhibitors.[23][25] By blocking the activity of PI3K and/or mTOR, these compounds can effectively suppress cancer cell growth and induce apoptosis.[23]

PI3K_mTOR_Pathway GF Growth Factor EGFR EGFR GF->EGFR Binds PI3K PI3K EGFR->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT Akt PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Apoptosis Apoptosis mTORC1->Apoptosis Inhibits Thiazole Thiazole Derivatives Thiazole->PI3K Inhibits Thiazole->mTORC1 Inhibits

Caption: PI3K/mTOR signaling pathway and points of inhibition by thiazole derivatives.

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, intracellular transport, and maintenance of cell shape.[14] Disruption of microtubule dynamics can lead to cell cycle arrest at the G2/M phase and ultimately induce apoptosis.[3] Several thiazole derivatives have been shown to inhibit tubulin polymerization, often by binding to the colchicine-binding site on β-tubulin.[14][26] This prevents the formation of the mitotic spindle, leading to mitotic arrest and cancer cell death.[3]

Tubulin_Polymerization Tubulin α/β-Tubulin Dimers Microtubule Microtubule Tubulin->Microtubule Polymerization Microtubule->Tubulin Depolymerization MitoticSpindle Mitotic Spindle Formation Microtubule->MitoticSpindle Thiazole Thiazole Derivatives Thiazole->Tubulin Binds to Colchicine Site Thiazole->Microtubule Inhibits Polymerization CellCycleArrest G2/M Phase Cell Cycle Arrest MitoticSpindle->CellCycleArrest Disruption leads to Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by thiazole derivatives.

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, triggers downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-Akt pathways, promoting cell proliferation and survival.[24][27] Overexpression or mutations of EGFR are common in various cancers, making it an attractive target for anticancer therapies.[28] Thiazole derivatives have been developed as EGFR inhibitors, competing with ATP for binding to the kinase domain of the receptor and thereby blocking its activation and downstream signaling.[28][29]

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Binds EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Thiazole Thiazole Derivatives Thiazole->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and inhibition by thiazole derivatives.

This concludes the section on the anticancer activity of thiazole derivatives. The subsequent sections will delve into their antimicrobial and anti-inflammatory properties with the same level of detail.

References

Formation of 2-Isobutylthiazole via the Maillard Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the formation of 2-isobutylthiazole, a significant flavor compound, through the Maillard reaction. This document details the precursor molecules, reaction mechanisms, influential factors, and experimental protocols for its synthesis and analysis.

Introduction

This compound is a volatile heterocyclic compound characterized by a green, tomato-like aroma.[1] It is a key flavor component in a variety of foods, including tomatoes, and is also utilized as a flavoring agent in the food industry. The formation of this compound is a result of the Maillard reaction, a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars upon heating. Understanding the mechanisms of its formation is crucial for controlling and optimizing flavor development in food processing and for the synthesis of nature-identical flavor compounds.

Precursors for the Formation of this compound

The synthesis of this compound via the Maillard reaction requires three primary types of precursor molecules:

  • A source of the isobutyl group: The amino acid leucine (B10760876) is the primary precursor for the isobutyl side chain of this compound.

  • A source of sulfur and nitrogen: The sulfur-containing amino acid cysteine provides the sulfur and nitrogen atoms necessary for the formation of the thiazole (B1198619) ring.

  • A carbonyl source: A reducing sugar , such as glucose or fructose, is required to initiate the Maillard reaction and generate reactive dicarbonyl intermediates.

The Core Reaction Mechanism

The formation of this compound is a multi-step process that is a branch of the broader Maillard reaction pathway. The key stages are outlined below.

Initial Stages of the Maillard Reaction

The Maillard reaction is initiated by the condensation of the amino group of an amino acid with the carbonyl group of a reducing sugar to form a Schiff base. This is followed by cyclization to an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. These products then undergo enolization and dehydration to form various reactive intermediates, including dicarbonyl compounds like glyoxal (B1671930) and methylglyoxal.

Strecker Degradation of Leucine

A critical step in the formation of this compound is the Strecker degradation of leucine. This reaction involves the interaction of leucine with a dicarbonyl compound (formed during the initial stages of the Maillard reaction). The leucine is oxidatively deaminated and decarboxylated to produce isovaleraldehyde (B47997) (3-methylbutanal), which is the direct precursor to the isobutyl group of this compound.

Degradation of Cysteine

Concurrently, cysteine undergoes degradation through the Strecker pathway or other thermal degradation routes to produce key intermediates, including cysteamine (B1669678) (2-aminoethanethiol), ammonia (B1221849) (NH₃), and hydrogen sulfide (B99878) (H₂S). Cysteamine is a crucial intermediate containing both a nitrogen and a sulfur atom.

Thiazole Ring Formation

The final stage involves the condensation of the key intermediates. It is proposed that isovaleraldehyde reacts with cysteamine and a dicarbonyl compound (e.g., glyoxal) to form the this compound ring. The likely pathway involves the formation of a thiazoline (B8809763) intermediate, which is then oxidized to the more stable thiazole.

G Leucine Leucine Isovaleraldehyde Isovaleraldehyde (3-Methylbutanal) Leucine->Isovaleraldehyde Strecker Degradation Cysteine Cysteine Cysteamine Cysteamine Cysteine->Cysteamine Decarboxylation Ammonia_H2S NH₃, H₂S Cysteine->Ammonia_H2S Degradation ReducingSugar Reducing Sugar Dicarbonyls Dicarbonyls (e.g., Glyoxal) ReducingSugar->Dicarbonyls Maillard Reaction Dicarbonyls->Isovaleraldehyde Intermediates Intermediate Species Dicarbonyls->Intermediates Isovaleraldehyde->Intermediates Cysteamine->Intermediates Isobutylthiazole This compound Intermediates->Isobutylthiazole Condensation & Oxidation

Figure 1: Simplified reaction pathway for the formation of this compound.

Factors Influencing the Formation of this compound

The yield of this compound in a Maillard reaction model system is influenced by several factors:

  • Temperature: Higher temperatures generally accelerate the Maillard reaction and the Strecker degradation, leading to an increased formation of volatile compounds, including thiazoles. However, excessive temperatures can lead to the degradation of the target compound.

  • pH: The pH of the reaction medium plays a crucial role. Neutral to slightly alkaline conditions (pH 7-9) are generally reported to favor the formation of many Maillard reaction products. However, the optimal pH for this compound formation would require specific investigation.

  • Precursor Concentration: The relative concentrations of leucine, cysteine, and the reducing sugar will directly impact the yield of this compound. An excess of one precursor may favor alternative reaction pathways.

  • Water Activity (aw): The amount of available water affects the rate of the Maillard reaction. Intermediate water activity levels (0.6-0.8) are often optimal for the formation of many flavor compounds.

Quantitative Data

Table 1: Effect of Temperature on the Yield of this compound

Temperature (°C)Leucine (mmol)Cysteine (mmol)Glucose (mmol)pHReaction Time (min)This compound Yield (µg/g)
1201117.060Data not available
1401117.060Data not available
1601117.060Data not available
1801117.060Data not available

Table 2: Effect of pH on the Yield of this compound

pHLeucine (mmol)Cysteine (mmol)Glucose (mmol)Temperature (°C)Reaction Time (min)This compound Yield (µg/g)
5.011114060Data not available
6.011114060Data not available
7.011114060Data not available
8.011114060Data not available

Experimental Protocols

The following sections detail a composite experimental protocol for the synthesis and analysis of this compound in a laboratory setting, based on common methodologies for studying Maillard reaction volatiles.

Preparation of the Maillard Reaction Model System
  • Reactant Preparation: Prepare equimolar aqueous solutions (e.g., 0.1 M) of L-leucine, L-cysteine, and D-glucose in a phosphate (B84403) buffer (e.g., 0.1 M, pH 7.0).

  • Reaction Setup: Combine equal volumes of the leucine, cysteine, and glucose solutions in a sealed, pressure-resistant reaction vessel (e.g., a thick-walled glass tube or a stainless-steel reactor).

  • Heating: Place the sealed vessel in a temperature-controlled oil bath or a heating block set to the desired reaction temperature (e.g., 140°C) for a specified duration (e.g., 60 minutes).

  • Reaction Termination: After the heating period, immediately quench the reaction by placing the vessel in an ice bath.

Analysis of this compound by Headspace Solid-Phase Microextraction (HS-SPME) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the extraction and analysis of volatile compounds from the headspace of the reaction mixture.

6.2.1 Sample Preparation for HS-SPME

  • Transfer a precise volume (e.g., 5 mL) of the cooled reaction mixture into a headspace vial (e.g., 20 mL).

  • Add a saturated solution of sodium chloride (e.g., 1 g) to increase the ionic strength of the sample, which promotes the release of volatile compounds into the headspace.

  • If quantitative analysis is desired, add a known amount of an appropriate internal standard.

  • Seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

6.2.2 HS-SPME Procedure

  • Place the sealed vial in a heating block or water bath equipped with a magnetic stirrer, set to a specific temperature (e.g., 60°C).

  • Allow the sample to equilibrate for a set time (e.g., 15 minutes).

  • Manually or automatically insert the SPME fiber (e.g., a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS fiber) into the headspace of the vial for a defined extraction time (e.g., 30 minutes) while maintaining the temperature and agitation.

  • After extraction, retract the fiber and immediately insert it into the injection port of the GC-MS system for thermal desorption of the analytes.

6.2.3 GC-MS Analysis

  • Gas Chromatograph (GC) Conditions (Example):

    • Injector: Splitless mode, 250°C.

    • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 250°C at 10°C/min (hold for 5 min).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer (MS) Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: m/z 35-350.

6.2.4 Data Analysis

  • Identification: Identify this compound by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

  • Quantification: If an internal standard was used, quantify this compound by comparing its peak area to that of the internal standard.

G Start Start PrepareReactants Prepare Aqueous Solutions (Leucine, Cysteine, Glucose, Buffer) Start->PrepareReactants MixReactants Mix Reactants in Sealed Vessel PrepareReactants->MixReactants HeatReaction Heat Reaction Mixture (e.g., 140°C for 60 min) MixReactants->HeatReaction CoolReaction Quench Reaction (Ice Bath) HeatReaction->CoolReaction PrepareHeadspace Prepare Headspace Vial (Sample, NaCl, Internal Standard) CoolReaction->PrepareHeadspace Equilibrate Equilibrate Sample (e.g., 60°C for 15 min) PrepareHeadspace->Equilibrate SPME HS-SPME Extraction (e.g., 30 min) Equilibrate->SPME GCMS GC-MS Analysis SPME->GCMS DataAnalysis Data Analysis (Identification & Quantification) GCMS->DataAnalysis End End DataAnalysis->End

Figure 2: General experimental workflow for the synthesis and analysis of this compound.

Conclusion

The formation of this compound is a complex process rooted in the Maillard reaction, involving the Strecker degradation of leucine and the incorporation of sulfur and nitrogen from cysteine. While the general pathway is understood, further research is needed to quantify the effects of various reaction parameters on the yield of this important flavor compound. The experimental protocols outlined in this guide provide a framework for conducting such investigations, which will be valuable for optimizing food processing techniques and for the targeted synthesis of flavor additives.

References

A Technical Guide to 2-Isobutylthiazole: Synonyms, Nomenclature, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-isobutylthiazole, a heterocyclic compound significant in flavor and fragrance chemistry, as well as a potential building block in medicinal chemistry. This document covers its nomenclature, physicochemical properties, and a detailed experimental protocol for its synthesis.

Nomenclature and Synonyms

The compound with the common name this compound is systematically named under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 2-(2-methylpropyl)-1,3-thiazole [1]. It is a 1,3-thiazole where the hydrogen at the second position is substituted with an isobutyl group[1].

A variety of synonyms are used to refer to this compound in literature and commercial databases. These include:

  • 2-Isobutyl-1,3-thiazole[1][2]

  • 2-(2-Methylpropyl)thiazole[2]

  • Thiazole (B1198619), 2-isobutyl-[2][3]

  • Thiazole, 2-(2-methylpropyl)-[3]

  • FEMA No. 3134[1]

Physicochemical Properties

This compound is a colorless to pale yellow liquid[2] recognized for its characteristic green, tomato-leaf-like aroma[4]. Its properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₁NS[1][3]
Molecular Weight 141.24 g/mol [1]
IUPAC Name 2-(2-methylpropyl)-1,3-thiazole[1]
CAS Number 18640-74-9[3]
Appearance Colorless to pale yellow liquid[2][4]
Odor Green, tomato leaves, earthy, musty[4]
Boiling Point 180 °C[5]
Density 0.995 - 1.004 g/mL at 20 °C[4]
Refractive Index 1.4910 - 1.4990 at 20 °C[4]
Solubility Slightly soluble in water[4]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound can be achieved through a multi-step process involving the formation of a mercaptoacetaldehyde (B1617137) dimer, followed by condensation with 3-methylbutyraldehyde and subsequent dehydrogenation. The following is a detailed experimental protocol based on established synthetic routes.

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

This initial step involves the sulfo-reaction of sodium hydrosulfide (B80085) with an acid to generate the key intermediate.

Materials:

  • Sodium hydrosulfide (NaSH)

  • Acetic acid

  • Reaction flask with stirrer and thermometer

  • Ice bath

Procedure:

  • In a reaction flask equipped with a stirrer and a thermometer, add sodium hydrosulfide.

  • Cool the reaction flask to 0 °C using an ice bath.

  • Slowly add acetic acid to the cooled sodium hydrosulfide over a period of 45 minutes, ensuring the temperature is maintained at 0 °C.

  • After the addition is complete, allow the reaction to proceed to completion with continuous stirring.

  • Upon completion, the mercaptoacetaldehyde dimer is obtained and can be carried forward to the next step.

Step 2: Condensation to form 2-Isobutyl-2,5-dihydrothiazole

This step involves the condensation of the mercaptoacetaldehyde dimer with 3-methylbutyraldehyde.

Materials:

  • Mercaptoacetaldehyde dimer (from Step 1)

  • 3-Methylbutyraldehyde (isovaleraldehyde)

  • Anhydrous sodium sulfate

  • Ammonia (B1221849) gas

  • Reaction vessel

Procedure:

  • In a suitable reaction vessel, combine the mercaptoacetaldehyde dimer, 3-methylbutyraldehyde, and anhydrous sodium sulfate.

  • Introduce ammonia gas into the reaction mixture.

  • Allow the condensation reaction to proceed, which results in the formation of 2-isobutyl-2,5-dihydrothiazole.

Step 3: Dehydrogenation to this compound

The final step is the dehydrogenation of the dihydrothiazole intermediate to yield the aromatic this compound.

Materials:

  • 2-Isobutyl-2,5-dihydrothiazole (from Step 2)

  • Benzoquinone

  • Solvent (e.g., toluene)

  • Distillation apparatus

Procedure:

  • Dissolve the 2-isobutyl-2,5-dihydrothiazole in a suitable solvent such as toluene.

  • Add benzoquinone to the solution to act as a dehydrogenating agent.

  • Heat the reaction mixture to reflux and monitor the reaction progress until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Purify the crude product by distillation under reduced pressure to obtain pure this compound.

Visualizing the Synthesis Pathway

The logical flow of the synthesis of this compound is depicted in the following diagram, illustrating the progression from starting materials to the final product.

Synthesis_of_2_Isobutylthiazole NaSH Sodium Hydrosulfide Step1 Step 1: Sulfo-reaction NaSH->Step1 AcOH Acetic Acid AcOH->Step1 Dimer Mercaptoacetaldehyde Dimer Step2 Step 2: Condensation Dimer->Step2 Isovaleraldehyde 3-Methylbutyraldehyde Isovaleraldehyde->Step2 Dihydrothiazole 2-Isobutyl-2,5-dihydrothiazole Step3 Step 3: Dehydrogenation Dihydrothiazole->Step3 Benzoquinone Benzoquinone Benzoquinone->Step3 FinalProduct This compound Step1->Dimer Step2->Dihydrothiazole Step3->FinalProduct

Caption: Synthetic pathway of this compound.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isobutylthiazole is a volatile heterocyclic compound that contributes to the characteristic aroma of tomatoes and is utilized as a flavor and fragrance agent in the food and perfume industries.[1][2][3][4] Its synthesis is of interest for producing this flavoring agent synthetically. This document provides detailed protocols for the laboratory synthesis of this compound, based on a method involving the formation of a mercaptoacetaldehyde (B1617137) dimer, followed by condensation and dehydrogenation.[1]

Data Presentation

The following table summarizes the quantitative data for the synthesis of the mercaptoacetaldehyde dipolymer, a key intermediate in the synthesis of this compound, as described in the provided embodiments.[1]

EmbodimentVolume of Sodium Hydrosulfide (B80085)Mass of Acetic AcidMass of Mercaptoacetaldehyde Dipolymer Obtained
11500 ml300 g156 g
21500 ml300 g152 g
31500 ml300 g158 g

Experimental Protocols

The synthesis of this compound can be carried out in three main stages as outlined below.[1]

Stage 1: Synthesis of Mercaptoacetaldehyde Dipolymer

  • Reaction Setup: In a reaction flask equipped with a stirrer and a thermometer, add 1500 ml of sodium hydrosulfide.

  • Cooling: Cool the reaction flask to 0°C using an ice-salt bath.

  • Addition of Acetic Acid: Slowly add 300 g of acetic acid to the cooled sodium hydrosulfide solution over a period of 45 minutes while maintaining the temperature at 0°C.

  • Reaction: Allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dipolymer.

Stage 2: Synthesis of 2-Isobutyl-2,5-dihydrothiazole

  • Condensation Reaction: The mercaptoacetaldehyde dimer is condensed with 3-methyl butyraldehyde, anhydrous sodium sulfate, and ammonia (B1221849) gas. Detailed reactant quantities for this step are not fully specified in the provided abstract but would be determined based on the stoichiometry of the reaction.

Stage 3: Dehydrogenation to this compound

  • Dehydrogenation: The resulting 2-isobutyl-2,5-dihydrothiazole is dehydrogenated using benzoquinone as a dehydrogenating agent.

  • Final Product: This step yields the final product, this compound.

Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Mercaptoacetaldehyde Dipolymer cluster_stage2 Stage 2: Synthesis of 2-Isobutyl-2,5-dihydrothiazole cluster_stage3 Stage 3: Dehydrogenation A Sodium Hydrosulfide + Acetic Acid B Reaction at 0°C A->B C Mercaptoacetaldehyde Dipolymer B->C D Mercaptoacetaldehyde Dipolymer + 3-Methyl Butyraldehyde + Anhydrous Sodium Sulfate + Ammonia C->D E Condensation D->E F 2-Isobutyl-2,5-dihydrothiazole E->F G 2-Isobutyl-2,5-dihydrothiazole + Benzoquinone F->G H Dehydrogenation G->H I This compound (Final Product) H->I

Caption: Workflow for the synthesis of this compound.

This protocol provides a foundational method for the synthesis of this compound. For successful implementation, researchers should refer to the full patent for more detailed information on reaction work-up, purification, and analytical characterization of the final product. It is also recommended to perform the synthesis in a well-ventilated fume hood and with appropriate personal protective equipment, as some of the reagents are hazardous.

References

Application Notes and Protocols for the Industrial Manufacturing of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for the industrial-scale synthesis of 2-isobutylthiazole, a key flavor and fragrance compound with a characteristic green, tomato-leaf aroma.[1][2] This document outlines two primary synthetic routes, including detailed experimental procedures, quantitative data, and purification methods.

Chemical and Physical Properties

PropertyValueReference
CAS Number 18640-74-9[2][3][4]
Molecular Formula C₇H₁₁NS[2][3][4]
Molecular Weight 141.23 g/mol [2][3][4]
Appearance Colorless to pale yellow liquid[3]
Odor Green, tomato leaves, earthy[3]
Boiling Point 180 °C (lit.)[4]
Density 0.995 g/mL at 25 °C (lit.)[4]
Refractive Index n20/D 1.495 (lit.)[4]
Solubility Slightly soluble in water; soluble in fats and ethanol.[2]

Synthesis Route 1: From 3-Methylbutyraldehyde and Mercaptoacetaldehyde

This method, adapted from patent literature, involves a three-stage process: formation of a mercaptoacetaldehyde dimer, condensation with 3-methylbutyraldehyde (isovaleraldehyde), and subsequent dehydrogenation to yield this compound.[1]

Logical Workflow for Synthesis Route 1

Synthesis Route 1: Overall Workflow cluster_0 Stage 1: Dimer Formation cluster_1 Stage 2: Condensation cluster_2 Stage 3: Dehydrogenation & Purification A Sodium Hydrosulfide + Acetic Acid B Mercaptoacetaldehyde Dimer A->B Sulfo-reaction @ 0°C C Mercaptoacetaldehyde Dimer E 2-Isobutyl-2,5-dihydrothiazole C->E Condensation D 3-Methylbutyraldehyde + Ammonia D->E Condensation F 2-Isobutyl-2,5-dihydrothiazole H Crude this compound F->H Dehydrogenation G Benzoquinone G->H Dehydrogenation I Purified this compound H->I Fractional Distillation Synthesis Route 2: Hantzsch Synthesis Workflow cluster_0 Stage 1: Thioamide Formation cluster_1 Stage 2: Cyclocondensation & Purification A Isovaleramide C Thioisovaleramide A->C Thionation B Lawesson's Reagent B->C Thionation D Thioisovaleramide F Crude this compound D->F Hantzsch Reaction E 1,2-Dichloroethyl ethyl ether E->F Hantzsch Reaction G Purified this compound F->G Fractional Distillation

References

Application Note: Analysis of 2-Isobutylthiazole in Food Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive method for the identification and quantification of 2-isobutylthiazole, a key flavor compound, in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a significant contributor to the characteristic aroma of tomatoes and is also found in other food products.[1][2] The described protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound (C₇H₁₁NS, MW: 141.23 g/mol ) is a volatile heterocyclic compound that imparts a desirable "green" and "tomato-like" aroma to various food products.[1][2] Its presence and concentration are critical to the sensory profile of fresh and processed foods, particularly tomatoes. Accurate and reliable analytical methods are essential for quality control, flavor development, and authenticity assessment. GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds due to its high sensitivity and specificity. When combined with HS-SPME, it offers a solvent-free, efficient, and sensitive extraction technique for volatile analytes from complex food matrices.[3] This application note provides a detailed protocol for the HS-SPME-GC-MS analysis of this compound, enabling researchers to achieve reliable and reproducible results.

Experimental

Sample Preparation: Tomato Matrix

A representative protocol for the extraction of this compound from a tomato matrix is described below. This can be adapted for other food matrices with appropriate validation.

  • Homogenization: A known weight of fresh tomato sample (e.g., 1 g) is homogenized.[4]

  • Vial Preparation: The homogenized sample is transferred to a 20 mL headspace vial.

  • Matrix Modification: To enhance the release of volatile compounds, 0.3 g of sodium chloride (NaCl) and 5 mL of deionized water are added to the vial.[4]

  • Internal Standard: For quantitative analysis, a known concentration of an appropriate internal standard (e.g., 3-octanol) is added.[4]

  • Equilibration: The vial is sealed with a PTFE-faced silicone septum and incubated at a controlled temperature (e.g., 50°C) for a set time (e.g., 45 minutes) with constant stirring to allow for the equilibration of volatiles in the headspace.[4]

HS-SPME Parameters

  • SPME Fiber: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is recommended for its broad applicability to flavor compounds.[3][5][6]

  • Extraction: The pre-conditioned SPME fiber is exposed to the headspace of the sample vial for a defined period (e.g., 45 minutes) at the incubation temperature.[4]

  • Desorption: After extraction, the fiber is immediately inserted into the GC inlet for thermal desorption of the analytes.

GC-MS Parameters

The following parameters are provided as a starting point and may require optimization based on the specific instrument and column used.

ParameterValue
Gas Chromatograph Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 7250 GC/Q-TOF or equivalent
Column Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Inlet Splitless mode
Inlet Temperature 250 °C
Oven Program Initial temperature of 45°C for 2 min, ramp at 12°C/min to 325°C, hold for 11 min.[7]
Carrier Gas Helium at a constant flow of 1 mL/min[7]
Transfer Line Temp. 325 °C[7]
Ion Source Temp. 200 °C[7]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Mass Range 50-1000 m/z[7]

Quantitative Data

The identification of this compound is confirmed by its retention time and mass spectrum. The following table summarizes the key quantitative data for this compound.

CompoundRetention Time (min)Key Mass Fragments (m/z)Relative Intensity (%)
This compound~10-15 (on DB-5 type column)9999.99
5848.95
4331.02
4223.88
12620.02
(Mass spectral data sourced from PubChem CID 62725)[1]

Experimental Workflow and Signaling Pathway Diagrams

GCMS_Workflow cluster_prep Sample Preparation cluster_hspme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Homogenization Homogenize Tomato Sample Vial_Prep Transfer to Headspace Vial Homogenization->Vial_Prep Matrix_Mod Add NaCl and Water Vial_Prep->Matrix_Mod IS_Addition Add Internal Standard Matrix_Mod->IS_Addition Equilibration Incubate and Equilibrate IS_Addition->Equilibration Extraction Headspace Extraction Equilibration->Extraction Desorption Thermal Desorption Extraction->Desorption Separation Chromatographic Separation Desorption->Separation Ionization Electron Ionization Separation->Ionization Detection Mass Detection Ionization->Detection Identification Compound Identification Detection->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC-MS analysis of this compound.

Logical_Relationship Analyte This compound (in Food Matrix) HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Analyte->HS_SPME Extraction GC Gas Chromatography (GC) HS_SPME->GC Separation MS Mass Spectrometry (MS) GC->MS Detection Data Data Acquisition & Analysis MS->Data Signal Result Identification & Quantification Data->Result Interpretation

Caption: Logical relationship of analytical steps.

Conclusion

The HS-SPME-GC-MS method presented in this application note provides a reliable and sensitive approach for the analysis of this compound in food matrices. The detailed protocol for sample preparation, HS-SPME, and GC-MS parameters offers a solid foundation for routine analysis in quality control and research laboratories. The provided workflow and logical diagrams facilitate a clear understanding of the analytical process. This method can be a valuable tool for food scientists and flavor chemists in ensuring the desired sensory characteristics of food products.

References

Application Note: 1H and 13C NMR Spectral Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the heterocyclic compound 2-isobutylthiazole. The information presented is essential for the structural elucidation and quality control of this compound, which is of interest in flavor, fragrance, and pharmaceutical research. This note includes tabulated spectral data, a comprehensive experimental protocol for data acquisition, and a workflow diagram for the experimental process.

Introduction

This compound, with the IUPAC name 2-(2-methylpropyl)-1,3-thiazole, is a volatile organic compound known for its characteristic green and tomato-leaf aroma.[1] It is a key component in the flavor and fragrance industry and is also investigated for its potential applications in pharmaceutical and agricultural sciences. Accurate characterization of its molecular structure is paramount for its application and for regulatory purposes. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of the structure of small molecules like this compound. This application note serves as a practical guide for the acquisition and interpretation of its ¹H and ¹³C NMR spectra.

Chemical Structure:

Compound Details:

ParameterValue
IUPAC Name2-(2-methylpropyl)-1,3-thiazole[1]
Molecular FormulaC₇H₁₁NS[1]
Molecular Weight141.23 g/mol [1]
CAS Number18640-74-9

¹H and ¹³C NMR Spectral Data

The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data for this compound. The data is typically acquired in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

Table 1: ¹H NMR Spectral Data for this compound
Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
7.65d3.3H-4 (thiazole ring)
7.15d3.3H-5 (thiazole ring)
2.95d7.2-CH₂-
2.15m--CH(CH₃)₂
1.00d6.6-CH(CH₃)₂

Note: The presented data is a representative example based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectral Data for this compound
Chemical Shift (δ) ppmAssignment
170.0C-2 (thiazole ring)
143.5C-4 (thiazole ring)
118.0C-5 (thiazole ring)
42.0-CH₂-
29.5-CH(CH₃)₂
22.5-CH(CH₃)₂

Note: The presented data is a representative example based on typical chemical shifts for similar structures and may vary slightly based on experimental conditions.

Experimental Protocols

This section details the methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Materials and Equipment
  • This compound (≥99% purity)

  • Deuterated chloroform (CDCl₃, 99.8% D)

  • Tetramethylsilane (TMS)

  • NMR tubes (5 mm diameter)

  • Volumetric flasks and pipettes

  • NMR Spectrometer (e.g., 400 MHz or higher)

Sample Preparation
  • Solution Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in 0.6-0.7 mL of CDCl₃ in a clean, dry vial.

  • Internal Standard: Add a small amount of TMS to the solution to serve as an internal reference (0 ppm).

  • Transfer to NMR Tube: Carefully transfer the solution into a 5 mm NMR tube to a height of approximately 4-5 cm.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Data Acquisition
  • Instrument Setup: Insert the NMR tube into the spectrometer's probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies to ensure optimal signal detection.

  • ¹H NMR Acquisition:

    • Set the spectral width to approximately 10-12 ppm.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 1-2 seconds.

    • Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Set the spectral width to approximately 200-220 ppm.

    • Employ a proton-decoupled pulse sequence.

    • Use a 30° or 45° pulse angle.

    • Set the relaxation delay to 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the resulting spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

    • Integrate the peaks in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Workflow and Data Analysis

The following diagram illustrates the logical workflow from sample preparation to final data analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample into Spectrometer transfer->insert lock_shim Lock and Shim insert->lock_shim tune_match Tune and Match Probe lock_shim->tune_match acq_1H Acquire 1H Spectrum tune_match->acq_1H acq_13C Acquire 13C Spectrum tune_match->acq_13C ft Fourier Transform acq_1H->ft acq_13C->ft phasing Phase and Baseline Correction ft->phasing calibration Calibrate to TMS phasing->calibration analysis Peak Picking and Integration calibration->analysis final_report final_report analysis->final_report Final Report

NMR Experimental Workflow

Conclusion

The provided ¹H and ¹³C NMR spectral data and the detailed experimental protocol offer a solid foundation for the analysis of this compound. This information is crucial for researchers and professionals in quality control, synthetic chemistry, and drug development to ensure the identity and purity of this important compound. The structured workflow and tabulated data are designed for easy implementation and reference in a laboratory setting.

References

Application Note: Mass Spectrometry Fragmentation Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details the characteristic electron ionization (EI) mass spectrometry fragmentation pattern of 2-isobutylthiazole, a key aroma compound found in various foods and used as a flavoring agent. A detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) is provided. The fragmentation data, crucial for the identification and structural elucidation of this compound in complex matrices, is presented in a clear, tabular format. Furthermore, a schematic of the proposed fragmentation pathway is illustrated to aid researchers in understanding the underlying fragmentation mechanisms. This document is intended for researchers, scientists, and professionals in the fields of food science, flavor chemistry, and drug development.

Introduction

This compound (C7H11NS, Molar Mass: 141.23 g/mol ) is a volatile heterocyclic compound that contributes significantly to the characteristic aroma of tomatoes and is also found in other natural products.[1] Due to its potent "green" and "tomato-leaf" aroma, it is widely used as a flavoring agent in the food industry.[2][3] Accurate identification and quantification of this compound are essential for quality control in food production and for research into flavor chemistry.

Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for the analysis of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique used in GC-MS, which induces reproducible fragmentation of molecules. The resulting mass spectrum, a fingerprint of the molecule, allows for its confident identification. Understanding the fragmentation pattern is critical for distinguishing this compound from its isomers and other co-eluting compounds.

This application note provides a comprehensive overview of the EI mass spectrometry fragmentation of this compound, a detailed experimental protocol for its analysis, and a visual representation of its fragmentation pathway.

Experimental Protocol: GC-MS Analysis of this compound

This protocol outlines a standard method for the analysis of this compound. Instrument parameters can be modified to suit specific laboratory equipment and analytical requirements.

2.1. Sample Preparation

  • Standard Solution: Prepare a stock solution of this compound (purity >98%) in a volatile organic solvent such as dichloromethane (B109758) or methanol (B129727) at a concentration of 1 mg/mL.

  • Working Solutions: Create a series of working standard solutions by serially diluting the stock solution to the desired concentration range (e.g., 0.1 - 10 µg/mL).

  • Sample Matrix: For the analysis of this compound in a complex matrix (e.g., food extract), employ a suitable extraction technique such as liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) to isolate the volatile fraction. The final extract should be dissolved in a GC-compatible solvent.

2.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890B GC or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp 1: Increase to 150 °C at a rate of 10 °C/min.

    • Ramp 2: Increase to 250 °C at a rate of 20 °C/min, hold for 5 minutes.

2.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Transfer Line Temperature: 280 °C.

  • Scan Range: m/z 35 - 350.

  • Solvent Delay: 3 minutes.

Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a distinct fragmentation pattern. The molecular ion peak ([M]•+) is observed at m/z 141. The base peak, representing the most abundant fragment ion, is typically observed at m/z 99. The major fragment ions and their relative intensities are summarized in Table 1.

Table 1: Major Fragment Ions of this compound in EI-MS

m/zRelative Intensity (%)Proposed Fragment
14125.5[C7H11NS]•+ (Molecular Ion)
99100.0[C4H3NS-CH2]•+
5848.95[C3H4N]+
4331.02[C3H7]+
4223.88[C3H6]•+
12620.02[M - CH3]•+

Data compiled from NIST and PubChem databases.[1][4]

Proposed Fragmentation Pathway

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron from the molecule, forming the molecular ion ([M]•+) at m/z 141. The subsequent fragmentation is driven by the cleavage of bonds, leading to the formation of stable carbocations and radical species. The proposed fragmentation pathway is depicted in the diagram below.

fragmentation_pathway M This compound [C7H11NS]•+ m/z 141 frag1 [M - CH3]•+ m/z 126 M->frag1 - •CH3 frag2 [C4H4NS]+ m/z 99 (Base Peak) M->frag2 - C3H6 (propylene) frag3 [C3H7]+ m/z 43 M->frag3 - C4H4NS• frag4 [C3H4N]+ m/z 58 frag2->frag4 - C2H2S

Caption: Proposed EI fragmentation pathway of this compound.

The primary fragmentation involves a McLafferty-type rearrangement, leading to the loss of a neutral propene molecule (C3H6) and the formation of the resonance-stabilized ion at m/z 99, which is the base peak. Another significant fragmentation is the loss of a methyl radical (•CH3) to form the ion at m/z 126. The ion at m/z 43 corresponds to the isopropyl cation ([C3H7]+), resulting from the cleavage of the bond between the isobutyl group and the thiazole (B1198619) ring. The fragment at m/z 58 is likely formed through further fragmentation of the base peak.

Conclusion

This application note provides a detailed guide to the analysis of this compound using GC-MS. The presented fragmentation data and the proposed fragmentation pathway offer valuable information for the unambiguous identification of this important flavor compound. The detailed experimental protocol can be readily adapted by researchers for routine analysis and further studies on flavor and fragrance compounds.

References

Application Note: Fourier-Transform Infrared (FTIR) Spectroscopy of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed guide to the analysis of 2-isobutylthiazole using Fourier-transform infrared (FTIR) spectroscopy. This compound is a key flavor and fragrance compound, and its characterization is crucial for quality control and research and development in the food, beverage, and pharmaceutical industries.[1] This application note outlines the principles of FTIR spectroscopy, provides detailed experimental protocols for sample preparation and analysis, and presents a summary of the expected vibrational modes.

Introduction

Fourier-transform infrared (FTIR) spectroscopy is a powerful analytical technique used to identify and characterize organic molecules. The method relies on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.[2] This absorption pattern creates a unique spectral "fingerprint" for each compound. For this compound (C7H11NS), FTIR spectroscopy can be used to confirm its identity, assess its purity, and study its molecular structure.

Quantitative Data Presentation

While a definitive, experimentally-derived peak list with intensities for this compound is not publicly available in comprehensive, tabular format, the following table summarizes the expected characteristic infrared absorption bands based on the functional groups present in the molecule and data for related thiazole (B1198619) derivatives. The exact wavenumbers and intensities can vary based on the sample state and measurement technique.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupExpected Intensity
3100–3000C-H StretchThiazole RingMedium
2960–2850C-H Stretch (asymmetric and symmetric)Isobutyl GroupStrong
~1600C=N StretchThiazole RingMedium
~1500C=C StretchThiazole RingMedium
1470–1450C-H Bend (scissoring)Isobutyl (CH₂)Medium
1385–1365C-H Bend (rocking)Isobutyl (CH₃)Medium
1320–1000C-N StretchThiazole RingStrong
900-675C-H Out-of-plane bend ("oop")Thiazole RingStrong

Experimental Protocols

The following protocols describe the common methods for obtaining an FTIR spectrum of a liquid sample like this compound.

Protocol 1: Analysis using a Liquid Cell

This method is suitable for neat (undiluted) liquid samples or solutions.

Materials:

  • This compound sample

  • FTIR spectrometer

  • Demountable or sealed liquid cell with infrared-transparent windows (e.g., NaCl, KBr, or CaF₂)

  • Pipette or syringe

  • Appropriate solvent (if preparing a solution)

  • Cleaning solvents (e.g., methylene (B1212753) chloride, ethanol)

  • Lens tissue

Procedure:

  • Cell Preparation: Ensure the liquid cell windows are clean and dry. If necessary, clean them by wiping with a soft lens tissue dampened with an appropriate solvent and allow them to dry completely.

  • Sample Loading (Neat Liquid):

    • Place a small drop of this compound onto the center of one of the cell windows.

    • Carefully place the second window on top, spreading the liquid into a thin, uniform film.

    • Assemble the cell in the holder, ensuring a good seal to prevent leakage.

  • Sample Loading (Solution):

    • Prepare a concentrated solution of this compound in a suitable solvent that has minimal interference in the spectral regions of interest.

    • Use a syringe to fill the cavity of the liquid cell, avoiding the introduction of air bubbles.

  • Background Spectrum: Acquire a background spectrum of the empty cell (for neat analysis) or the cell filled with the pure solvent (for solution analysis). This will be subtracted from the sample spectrum to remove contributions from the atmosphere, cell windows, and solvent.

  • Sample Spectrum Acquisition: Place the sample-filled cell into the FTIR spectrometer's sample compartment.

  • Instrument Settings:

    • Spectral Range: 4000–400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32 (to improve signal-to-noise ratio)

  • Data Collection: Initiate the scan to collect the FTIR spectrum of the sample. The instrument software will automatically perform the Fourier transform and ratio the sample spectrum against the background spectrum.

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the windows with an appropriate solvent to remove all traces of the sample.

Protocol 2: Analysis using Attenuated Total Reflectance (ATR)

ATR is a convenient technique for analyzing liquid and solid samples with minimal preparation.

Materials:

  • This compound sample

  • FTIR spectrometer equipped with an ATR accessory (e.g., with a zinc selenide (B1212193) (ZnSe) or diamond crystal)

  • Pipette

  • Cleaning solvents (e.g., isopropanol, ethanol)

  • Soft tissue

Procedure:

  • ATR Crystal Cleaning: Ensure the surface of the ATR crystal is clean. Wipe it gently with a soft tissue dampened with a suitable solvent and allow it to dry completely.

  • Background Spectrum: Acquire a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is completely covered.

  • Sample Spectrum Acquisition:

  • Instrument Settings:

    • Spectral Range: 4000–650 cm⁻¹ (the lower limit may be determined by the ATR crystal material)

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16 to 32

  • Data Collection: Initiate the scan to collect the ATR-FTIR spectrum.

  • Cleaning: After the measurement, carefully wipe the sample from the ATR crystal using a soft tissue and clean the crystal surface with an appropriate solvent.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols.

FTIR_Workflow FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start sample_prep Sample Preparation start->sample_prep neat_liquid Neat Liquid (Liquid Cell or ATR) sample_prep->neat_liquid Option 1 solution Solution (Liquid Cell) sample_prep->solution Option 2 background Acquire Background Spectrum neat_liquid->background solution->background sample_spectrum Acquire Sample Spectrum background->sample_spectrum processing Data Processing (e.g., Baseline Correction) sample_spectrum->processing interpretation Spectral Interpretation (Peak Assignment) processing->interpretation end End interpretation->end

FTIR Experimental Workflow Diagram

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the relationship between the molecular structure of this compound and its resulting FTIR spectrum.

FTIR_Principle Principle of FTIR Spectroscopy for this compound molecule This compound Molecular Structure functional_groups Functional Groups - Thiazole Ring - Isobutyl Group molecule->functional_groups contains vibrations Molecular Vibrations (Stretching, Bending) functional_groups->vibrations exhibit ir_absorption Infrared Radiation Absorption vibrations->ir_absorption cause ftir_spectrum FTIR Spectrum (Wavenumber vs. Absorbance) ir_absorption->ftir_spectrum generates interpretation Spectral Interpretation (Fingerprint) ftir_spectrum->interpretation allows for

FTIR Principle and Molecular Structure Relationship

References

Application Notes and Protocols: 2-Isobutylthiazole in Food and Beverage Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a volatile heterocyclic organic compound naturally found in tomatoes and is also a product of the Maillard reaction.[1] It is a key flavoring agent used in the food and beverage industry to impart and enhance specific sensory characteristics.[2] Chemically, it is a 1,3-thiazole with an isobutyl group at the second position.[1] Its distinct organoleptic profile makes it a versatile ingredient in a wide array of products. This document provides detailed application notes and protocols for the use of this compound in food and beverage flavoring.

Chemical Structure:

  • IUPAC Name: 2-(2-methylpropyl)-1,3-thiazole[1]

  • CAS Number: 18640-74-9[3]

  • FEMA Number: 3134[3][4]

Organoleptic Profile

This compound is characterized by a potent and distinctive aroma and flavor profile. It is crucial to evaluate it in highly diluted solutions to appreciate its nuanced characteristics.[5][6]

  • Odor: The primary odor is described as green, vegetative, and strongly reminiscent of tomato leaves and stems.[7][8][9] It also possesses earthy, musty, and slightly waxy undertones.[4][10] Some evaluators note a metallic or wasabi-like nuance.[5]

  • Taste: The taste profile mirrors the odor, with prominent green, vegetable, and tomato-like notes.[4][8] It can also have raw and musty nuances.[4] At higher concentrations, it may impart objectionable rancid, medicinal, or metallic off-flavors.[11]

Applications in Food and Beverage Flavoring

This compound is a versatile flavoring agent with applications in both savory and sweet products. Its primary use is in creating authentic and fresh tomato flavors.[2][9]

Table 1: Recommended Usage Levels of this compound in Various Food and Beverage Applications

Food/Beverage CategoryRecommended Usage Level (ppm)Flavor Contribution
Savory Products
Tomato Flavors & Products (e.g., Ketchup, Sauces, Soups)40 - 500Imparts a fresh, vine-ripened tomato character. Higher levels give a raw tomato profile, while lower levels provide a cooked tomato note.[9]
Tomato Juice0.025 - 0.050Enhances the perception of freshness.[12]
Savory Snacks (e.g., Chips)0.02 - 1.0Provides a savory, tomato, or vegetable note.[8][12]
Roast Beef Flavors~2Adds complexity and a subtle green note.[9]
Fruit Flavors
Papaya~20Contributes to the characteristic tropical flavor profile.[9]
Melon~20Provides a green counter-balance to other notes.[9]
Raspberry~5Enhances freshness and provides a more "mouth-watering" character.[9]
BlackcurrantN/A (Qualitative)Used in the formulation of blackcurrant flavors.[1]
Beverages
Soft DrinksN/A (Qualitative)Suggested for use in various soft drinks.[4]
Fresh Lime Flavored BeveragesStarts at 0.2Enhances the fresh lime character.[9]
Confectionery
CandiesN/A (Qualitative)Suggested for use in various candies.[4]
Other
Puddings & SaucesN/A (Qualitative)General application in puddings and sauces.[4]

Note: ppm = parts per million. These are starting recommendations and should be optimized based on the specific product matrix and desired flavor profile.

Experimental Protocols

Protocol for Preparation of a Stock Solution of this compound

Objective: To prepare a standardized stock solution for accurate dosing in experimental food and beverage formulations.

Materials:

  • This compound (≥99% purity)

  • Propylene Glycol (PG) or Ethanol (food grade)

  • Volumetric flasks (various sizes)

  • Calibrated pipettes

  • Analytical balance

Procedure:

  • Accurately weigh a specific amount of this compound (e.g., 1.00 g) using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a portion of the chosen solvent (PG or ethanol) to the flask and swirl to dissolve the compound completely.

  • Once dissolved, fill the volumetric flask to the mark with the solvent.

  • Stopper the flask and invert it several times to ensure a homogenous solution. This creates a 1% (w/v) stock solution.

  • Further dilutions can be made from this stock solution to achieve the desired final concentration in the food or beverage product. For example, to achieve a 10 ppm concentration in a 1 kg batch of product, 1 mL of the 1% stock solution would be added.

Protocol for Sensory Evaluation: Triangle Test

Objective: To determine if a perceptible difference exists between a control sample and a sample containing this compound.

Materials:

  • Control food/beverage product

  • Experimental food/beverage product containing a specific concentration of this compound

  • Identical, odor-free sample cups labeled with random three-digit codes

  • Water and unsalted crackers for palate cleansing

  • Sensory evaluation booths with controlled lighting and ventilation

  • A panel of trained sensory assessors (minimum of 8-10 panelists)

Procedure:

  • Sample Preparation: Prepare the control and experimental samples. For each panelist, present three samples: two will be identical (either both control or both experimental) and one will be different. The order of presentation should be randomized for each panelist.

  • Panelist Instructions: Instruct the panelists that they will be presented with three samples, two of which are the same and one is different. Their task is to identify the odd sample.

  • Evaluation: Panelists should evaluate the samples in the order presented, from left to right. They should cleanse their palate with water and an unsalted cracker between samples.

  • Data Collection: Each panelist records which sample they believe is the odd one.

  • Data Analysis: The number of correct judgments is tallied. Statistical analysis (using a binomial distribution or a chi-squared test) is used to determine if the number of correct identifications is significantly greater than what would be expected by chance (typically a one-third probability in a triangle test).

Protocol for Quantitative Analysis: Headspace Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the concentration of this compound in a food or beverage product.

Materials:

  • Headspace autosampler

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Appropriate GC column (e.g., DB-5ms)

  • Helium carrier gas

  • Headspace vials with septa and caps

  • Internal standard (e.g., a deuterated analog or a compound with similar volatility and chemical properties not present in the sample)

  • Food/beverage sample

  • Sodium chloride (for salting out)

Procedure:

  • Sample Preparation: Accurately weigh a specific amount of the food or beverage sample into a headspace vial.

  • Add a known amount of the internal standard.

  • If necessary, add sodium chloride to increase the volatility of the analyte.

  • Immediately seal the vial.

  • Headspace Generation: Place the vial in the headspace autosampler and incubate at a specific temperature and time to allow the volatile compounds, including this compound, to partition into the headspace.

  • Injection: A specific volume of the headspace gas is automatically injected into the GC-MS system.

  • GC-MS Analysis: The injected sample is separated on the GC column based on the boiling points and polarities of the compounds. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification.

  • Quantification: The concentration of this compound is determined by comparing its peak area to that of the internal standard and referencing a calibration curve prepared with known concentrations of this compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation cluster_conclusion Conclusion prep_stock Prepare Stock Solution (Protocol 4.1) prep_sample Prepare Food/Beverage Samples (Control & Experimental) prep_stock->prep_sample sensory Sensory Evaluation (e.g., Triangle Test - Protocol 4.2) prep_sample->sensory instrumental Instrumental Analysis (e.g., GC-MS - Protocol 4.3) prep_sample->instrumental sensory_data Analyze Sensory Data (Statistical Significance) sensory->sensory_data instrumental_data Quantify Concentration instrumental->instrumental_data conclusion Correlate Sensory Perception with Concentration sensory_data->conclusion instrumental_data->conclusion

Caption: Experimental workflow for the application and evaluation of this compound.

application_areas cluster_savory Savory Applications cluster_fruit Fruit Flavor Applications cluster_beverage_confectionery Beverage & Confectionery center This compound tomato Tomato Products (Sauces, Soups) center->tomato snacks Savory Snacks (Chips) center->snacks meat Roast Beef center->meat papaya Papaya center->papaya melon Melon center->melon raspberry Raspberry center->raspberry lime Fresh Lime center->lime drinks Soft Drinks center->drinks candy Candies center->candy

Caption: Application areas of this compound in the food and beverage industry.

References

Application Notes and Protocols: The Use of 2-Isobutylthiazole in Fragrance Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole (CAS No. 18640-74-9) is a potent, sulfur-containing heterocyclic organic compound valued in the fragrance and flavor industry for its unique and powerful green, tomato-leaf-like aroma.[1][2] Its distinct olfactory profile makes it a key component for creating fresh, natural, and vibrant accords in a variety of fragrance compositions. This document provides detailed application notes and experimental protocols for the effective and safe use of this compound in fragrance development.

Chemical and Physical Properties [3]

PropertyValue
Chemical Name 2-(2-methylpropyl)-1,3-thiazole
Synonyms 2-(2-Methylpropyl)thiazole, Tomato Leaf Thiazole
CAS Number 18640-74-9
Molecular Formula C₇H₁₁NS
Molecular Weight 141.23 g/mol
Appearance Colorless to pale yellow liquid
Odor Profile Intense green, tomato leaf, earthy, herbaceous, with nutty and vegetable nuances[1][2]

Olfactory Profile and Applications in Fragrance Compositions

This compound is a high-impact aroma chemical that provides a characteristic green and vegetative note. Its primary applications in perfumery include:

  • Green Accords: It is instrumental in building realistic and powerful green notes, reminiscent of freshly crushed leaves and stems.[1][4]

  • Tomato Leaf Effect: It is the key ingredient for creating a "tomato leaf" accord, providing a fresh, slightly bitter, and authentic scent of the tomato plant.[1][4]

  • Floral Bouquets: In trace amounts, it can add a natural green facet to floral fragrances, enhancing their freshness and complexity.

  • Fruity Compositions: It can be used to introduce a green, unripe nuance to fruity accords, adding a layer of sophistication.

  • Herbal and Woody Fragrances: It blends well with herbal and woody notes, contributing to a natural, earthy, and outdoorsy character.[2]

Quantitative Data on Use Levels

The use of this compound is highly dependent on the desired effect and the overall fragrance composition due to its potency. It is typically used at very low concentrations.

ApplicationRecommended Concentration in Fragrance Concentrate (%)Typical Concentration in Final Product (ppm)
Fine Fragrance0.01 - 0.11 - 10
Personal Care Products (Lotions, Soaps)0.005 - 0.050.5 - 5
Household Products (Cleaners, Air Fresheners)0.01 - 0.21 - 20

Note: These values are indicative and should be optimized based on the specific formulation and desired olfactory outcome.

Experimental Protocols

Protocol for the Synthesis of this compound

This protocol is based on a patented synthesis method and is intended for research and development purposes.[5]

Objective: To synthesize this compound through a multi-step chemical reaction.

Materials:

Procedure:

  • Sulfo-reaction:

    • In a reaction flask, add sodium hydrosulfide.

    • Cool the flask to 0°C using a cryosel bath.

    • Slowly add acetic acid over 45 minutes while maintaining the temperature at 0°C.

    • Allow the reaction to proceed to obtain mercapto-acetaldehyde dipolymer.

  • Condensation:

    • In a separate three-necked flask equipped with an agitator, reflux condenser, and thermometer, add ether, the mercapto-acetaldehyde dipolymer, and 3-methyl butyraldehyde.

    • Introduce anhydrous sodium sulfate and ammonia gas into the mixture.

    • The condensation reaction will yield 2-isobutyl-2,5-dihydrothiazole.

  • Dehydrogenation:

    • Carry out the dehydrogenation of 2-isobutyl-2,5-dihydrothiazole using benzoquinone as a dehydrogenating agent.

    • This final step yields the finished product, this compound.

Workflow Diagram:

G cluster_0 Step 1: Sulfo-reaction cluster_1 Step 2: Condensation cluster_2 Step 3: Dehydrogenation A Sodium Hydrosulfide + Acetic Acid (0°C) B Mercapto-acetaldehyde Dipolymer A->B C Mercapto-acetaldehyde Dipolymer + 3-Methyl Butyraldehyde B->C D 2-Isobutyl-2,5-dihydrothiazole C->D E 2-Isobutyl-2,5-dihydrothiazole + Benzoquinone D->E F This compound E->F

Caption: Synthesis workflow for this compound.

Protocol for Sensory Evaluation of this compound

Objective: To assess the olfactory characteristics of this compound using a triangle test. This test determines if a sensory difference exists between two samples.

Materials:

  • This compound

  • Odorless solvent (e.g., dipropylene glycol or ethanol)

  • Glass vials with caps

  • Pipettes

  • Olfactory smelling strips

  • Panel of at least 15 trained sensory assessors

  • Well-ventilated, odor-free evaluation booths[6]

Procedure:

  • Sample Preparation:

    • Prepare two identical samples (A) of a 0.1% solution of this compound in the chosen solvent.

    • Prepare one different sample (B) of a 0.1% solution of a different green-note fragrance ingredient (e.g., cis-3-Hexenol) in the same solvent.

    • Code the vials with random three-digit numbers.

  • Triangle Test Setup:

    • Present each panelist with three coded samples in a randomized order (AAB, ABA, BAA, BBA, BAB, ABB).[7][8] Two samples are identical, and one is the "odd" one.

  • Evaluation:

    • Instruct panelists to dip a fresh smelling strip into each vial and evaluate the odor from left to right.

    • Ask panelists to identify the sample that is different from the other two.[7][8]

    • Panelists must make a choice, even if they are uncertain.

  • Data Analysis:

    • Record the number of correct identifications.

    • Analyze the results using a statistical table for triangle tests to determine if there is a significant difference between the samples at a given confidence level.

Protocol for Stability Testing of this compound in a Fragrance Base

Objective: To evaluate the stability of this compound in an alcoholic fragrance base under accelerated conditions.[9][10]

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Glass bottles with airtight caps

  • Oven capable of maintaining 40°C ± 2°C

  • UV light cabinet

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Procedure:

  • Sample Preparation:

    • Prepare a 1% solution of this compound in ethanol.

    • Divide the solution into three sets of samples:

      • Set 1: Control, stored in the dark at room temperature.

      • Set 2: Stored in the oven at 40°C.

      • Set 3: Stored in the UV light cabinet.

  • Testing and Analysis:

    • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), take an aliquot from each sample.

    • Analyze the concentration of this compound in each aliquot using a validated GC-MS method.

    • Conduct a sensory evaluation of each sample to assess any changes in the olfactory profile.

  • Data Analysis:

    • Compare the concentration of this compound in the test samples to the control samples over time.

    • Document any significant degradation (e.g., >10% loss) or changes in the odor profile.

Signaling Pathway in Olfaction

The perception of this compound, like any other odorant, is initiated by its interaction with olfactory receptors in the nasal cavity. This triggers a G-protein-coupled signaling cascade, leading to the generation of a nerve impulse that is transmitted to the brain.[1][4][5][11]

Diagram of the Olfactory Signaling Pathway:

G Odorant This compound OR Olfactory Receptor Odorant->OR Binding G_protein G-protein (Golf) OR->G_protein Activation AC Adenylate Cyclase G_protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Ion_Channel Ion Channel cAMP->Ion_Channel Opening Depolarization Neuron Depolarization Ion_Channel->Depolarization Influx of Na+ and Ca2+ Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signal transduction cascade.

Safety and Regulatory Information

  • FEMA Number: 3134

  • IFRA: this compound is subject to IFRA standards, and its use in fragrance compositions should comply with the latest amendments. It is crucial to consult the current IFRA guidelines for specific restrictions and maximum allowable concentrations in different product categories.

  • Handling: As with all raw fragrance materials, this compound should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn to avoid skin and eye contact.[2]

Conclusion

This compound is a versatile and impactful aroma chemical that can significantly enhance the green and natural character of fragrance compositions. Its unique tomato-leaf scent provides perfumers with a valuable tool for creating innovative and memorable fragrances. By following the detailed protocols for synthesis, sensory evaluation, and stability testing outlined in this document, researchers and fragrance developers can effectively incorporate this compound into their formulations while ensuring product quality and safety. A thorough understanding of its olfactory properties and the underlying signaling pathways of olfaction will further aid in its creative and scientific application.

References

Application Notes and Protocols for the Quantification of 2-Isobutylthiazole in Food Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Isobutylthiazole is a key volatile flavor compound found naturally in a variety of foods, most notably tomatoes, where it contributes a characteristic green, tomato-leaf aroma.[1][2] Its presence and concentration are critical to the sensory profile of fresh and processed food products. Accurate quantification of this compound is therefore essential for quality control, product development, and flavor research in the food industry. This document provides detailed application notes and experimental protocols for the analysis of this compound in food matrices using Headspace Solid-Phase Microextraction (HS-SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Methods Overview

The primary analytical technique for the quantification of volatile and semi-volatile compounds like this compound in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS). When coupled with a pre-concentration technique such as Headspace Solid-Phase Microextraction (HS-SPME), it provides a sensitive and selective method for analysis.

HS-SPME-GC-MS is a powerful combination for several reasons:

  • HS-SPME is a solvent-free, simple, and efficient extraction technique that isolates volatile and semi-volatile analytes from the sample matrix by adsorbing them onto a coated fiber. This minimizes matrix effects and sample preparation time.

  • Gas Chromatography (GC) separates the extracted volatile compounds based on their boiling points and interaction with the stationary phase of the chromatographic column.

  • Mass Spectrometry (MS) provides sensitive detection and unambiguous identification of the separated compounds based on their mass-to-charge ratio and fragmentation patterns.

Quantitative Data of this compound in Food Matrices

The concentration of this compound can vary significantly depending on the food matrix, cultivar, ripeness, and processing conditions. The following table summarizes available quantitative data for this compound in tomatoes. While this compound is also a known component of other foods like bell peppers, specific quantitative data in those matrices is less commonly reported in the literature.

Food MatrixCultivar/TypeConcentration/Relative AbundanceReference
TomatoSalad CultivarsHigher concentrations compared to cocktail cultivars[1]
TomatoCocktail CultivarsLower concentrations compared to salad cultivars[1]
TomatoGeneralIdentified as a key volatile organic compound[1][2]
Tomato Essence"Green tomato note" fractionSubstantially high amounts

Experimental Protocols

This section provides detailed protocols for the quantification of this compound in food matrices using HS-SPME-GC-MS.

Protocol 1: Quantification of this compound in Fresh Tomatoes

This protocol is optimized for the analysis of fresh tomato samples.

1. Sample Preparation

  • Homogenize fresh tomato samples to a uniform puree. To prevent enzymatic reactions that could alter the volatile profile, it is recommended to perform homogenization at a low temperature (e.g., in an ice bath).

  • Weigh 2.0 g of the tomato homogenate into a 20 mL headspace vial.

  • Add 0.5 g of sodium chloride (NaCl) to the vial. The addition of salt increases the ionic strength of the sample matrix, which can enhance the release of volatile compounds into the headspace.

  • If an internal standard is used for quantification (e.g., 2-isopropyl-3-methoxypyrazine), add a known amount to the vial.

2. HS-SPME Procedure

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber is recommended for its broad selectivity for volatile and semi-volatile compounds.

  • Equilibration: Seal the vial and incubate it in a water bath or heating block at 60°C for 30 minutes to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C.

3. GC-MS Analysis

  • Desorption: Immediately after extraction, desorb the analytes from the SPME fiber in the GC injector port at 250°C for 5 minutes in splitless mode.

  • GC Column: Use a non-polar or medium-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: Increase to 150°C at a rate of 5°C/min.

    • Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-350) for identification and Selected Ion Monitoring (SIM) for quantification.

    • SIM Ions for this compound (m/z): 99 (quantifier), 141 (qualifier), 57 (qualifier).

4. Quantification

  • Create a calibration curve using standard solutions of this compound in a model matrix (e.g., a solution of sugars and organic acids mimicking tomato juice) or by using the standard addition method.

  • Calculate the concentration of this compound in the sample based on the peak area of the quantifier ion (m/z 99) relative to the calibration curve or the internal standard.

Protocol 2: Method Validation for the Quantification of this compound in a Food Matrix

This protocol outlines the steps to validate the analytical method described in Protocol 1.

1. Specificity/Selectivity

  • Analyze a blank matrix sample (a tomato sample known to not contain this compound, if available, or a simulated matrix) to ensure no interfering peaks are present at the retention time of this compound.

  • Analyze a standard solution of this compound to confirm its retention time and mass spectrum.

2. Linearity and Range

  • Prepare a series of at least five standard solutions of this compound in the chosen matrix at different concentrations. The concentration range should encompass the expected levels in the samples.

  • Analyze each standard solution in triplicate.

  • Plot the peak area of the quantifier ion (m/z 99) against the concentration of this compound.

  • Perform a linear regression analysis and determine the coefficient of determination (R²). An R² value > 0.99 is generally considered acceptable.

3. Limit of Detection (LOD) and Limit of Quantification (LOQ)

  • LOD: The lowest concentration of the analyte that can be reliably detected. It can be estimated based on the signal-to-noise ratio (S/N) of the chromatographic peak, typically at a S/N of 3:1.

  • LOQ: The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. It is often determined at a S/N of 10:1.

  • Alternatively, LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

4. Accuracy (Recovery)

  • Spike a blank matrix sample with known concentrations of this compound at three different levels (low, medium, and high).

  • Analyze the spiked samples in triplicate.

  • Calculate the percentage recovery for each level using the formula:

    • Recovery (%) = (Measured Concentration / Spiked Concentration) x 100

  • Acceptable recovery is typically within the range of 80-120%.

5. Precision (Repeatability and Intermediate Precision)

  • Repeatability (Intra-day precision): Analyze at least six replicates of a spiked sample at a single concentration on the same day by the same analyst using the same instrument.

  • Intermediate Precision (Inter-day precision): Analyze at least six replicates of a spiked sample at a single concentration on different days, by different analysts, or using different instruments.

  • Calculate the relative standard deviation (RSD) for the results of each precision study. An RSD ≤ 15% is generally considered acceptable.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_hs_spme HS-SPME cluster_gc_ms GC-MS Analysis cluster_data_analysis Data Analysis homogenization Homogenization of Food Matrix weighing Weighing of Sample homogenization->weighing addition Addition of Salt & Internal Standard weighing->addition equilibration Equilibration addition->equilibration extraction Extraction equilibration->extraction desorption Desorption extraction->desorption separation Chromatographic Separation desorption->separation detection Mass Spectrometric Detection separation->detection identification Peak Identification detection->identification quantification Quantification identification->quantification

Caption: Experimental workflow for the quantification of this compound.

validation_workflow start Method Development protocol Define Validation Protocol start->protocol specificity Specificity/ Selectivity protocol->specificity linearity Linearity & Range protocol->linearity lod_loq LOD & LOQ protocol->lod_loq accuracy Accuracy (Recovery) protocol->accuracy precision Precision (Repeatability & Intermediate Precision) protocol->precision report Validation Report specificity->report linearity->report lod_loq->report accuracy->report precision->report

Caption: Workflow for analytical method validation.

References

Application Note: Headspace Analysis Protocols for 2-Isobutylthiazole Release

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Isobutylthiazole is a highly potent, volatile organic compound with a characteristic green, tomato-vine aroma. It is a key flavor constituent in tomatoes and is used as a flavor enhancer in the food industry.[1] The analysis of its release from various matrices is crucial for understanding flavor perception, controlling food quality, and designing novel delivery systems in both food and pharmaceutical applications. Static headspace analysis coupled with gas chromatography (GC) is the preferred method for such analysis due to its sensitivity, automation, and the ability to analyze volatile compounds without complex sample extraction. This document provides detailed protocols and data for the analysis of this compound release.

Principle of Static Headspace Gas Chromatography (HS-GC)

Static headspace analysis is an equilibrium-based technique. A sample containing volatile analytes is placed in a sealed vial and heated at a specific temperature for a set amount of time.[1] This allows the volatile compounds, including this compound, to partition between the sample matrix (condensed phase) and the gas phase (headspace) above it. Once equilibrium is reached, a portion of the headspace gas is automatically injected into a gas chromatograph for separation and detection, typically by a mass spectrometer (MS) or flame ionization detector (FID). The concentration of the analyte in the headspace is proportional to its concentration in the original sample, allowing for accurate quantification.

Factors Influencing this compound Release

The partitioning of this compound from the sample matrix into the headspace is governed by several factors. Understanding and controlling these is critical for reproducible analysis. The primary factors include:

  • Temperature: Higher incubation temperatures increase the vapor pressure of this compound, driving more of it into the headspace and increasing analytical sensitivity.[2]

  • Matrix Composition: The nature of the sample matrix significantly affects release. Components like proteins, fats, and salts can bind or interact with this compound, reducing its volatility.[3][4] For example, the presence of CaCl₂ has been found to reduce its headspace concentration by over sixfold in a tomato matrix.[3][4]

  • pH: The pH of the sample can influence the release of volatile compounds. In emulsion systems like dressings, a lower pH (e.g., 4.0) has been shown to result in a higher release of this compound compared to a higher pH (e.g., 6.5).[1]

  • Incubation Time: Sufficient time is required for the system to reach equilibrium. The optimal time is a balance between achieving equilibrium and minimizing potential degradation of the analyte or matrix.

The logical relationship between these factors and the final analytical result is illustrated in the diagram below.

G cluster_factors Factors Influencing Release cluster_process Analytical Process Temperature Incubation Temperature Equilibrium Vial Equilibrium (Partitioning) Temperature->Equilibrium Matrix Sample Matrix (Protein, Fat, Salt) Matrix->Equilibrium pH Sample pH pH->Equilibrium Time Incubation Time Time->Equilibrium Concentration Headspace Concentration of this compound Equilibrium->Concentration Result Final GC Peak Area (Quantification) Concentration->Result

Diagram 1: Factors influencing headspace analysis.

Quantitative Data on this compound Release

The following tables summarize quantitative data on this compound release under various conditions, compiled from literature sources.

Table 1: Release of this compound from Tomato Fruit During Postharvest Storage

This table shows the change in headspace concentration of this compound from tomatoes stored at different temperatures over 15 days. Concentrations are represented as relative peak areas.

Storage Duration (Days)4°C Storage (Relative Area)14°C Storage (Relative Area)24°C Storage (Relative Area)
1100105110
5115140150
990165180
1275150160
1560130145
Data adapted from a study on postharvest storage effects. The concentration of this compound generally increased after 5 days at higher temperatures but decreased significantly during cold storage.[5]

Table 2: Effect of Tomato Maturity on this compound Headspace Concentration

This table compares the relative headspace concentration of this compound in tomatoes at different stages of ripeness.

Tomato Maturity StageRelative Headspace Concentration (ng/g)
Mature Green1
Table Ripe110
Data adapted from a study on volatile compounds in fresh tomatoes, highlighting a significant increase in this compound during ripening.[6]

Table 3: Effect of Sample Matrix on this compound Release in a Dressing Emulsion

This table illustrates the impact of pH and protein type on the release of this compound from a model food system.

Protein TypeSample pHRelative Headspace Peak Area
Whey Protein Concentrate4.0High
Whey Protein Concentrate6.5Medium
β-Lactoglobulin4.0Medium-Low
β-Lactoglobulin6.5Low
This qualitative summary is based on findings that whey protein concentrate dressings released the most this compound, and a lower pH of 4.0 resulted in higher odor intensity than pH 6.5.[1]

Experimental Protocols

Protocol 1: General Quantitative Analysis of this compound

This protocol describes a standard method for quantifying this compound in a liquid or solid matrix using static headspace GC-MS.

A. Materials and Reagents

  • This compound analytical standard

  • Solvent for standard dilution (e.g., Methanol or Propylene Glycol)

  • 20 mL glass headspace vials with magnetic crimp caps (B75204) and PTFE/Silicone septa

  • Deionized water or appropriate blank matrix

  • Sample to be analyzed

B. Instrumentation

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • Static Headspace Autosampler

  • GC Column: A mid-polarity column such as a DB-WAX (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

C. Standard Preparation

  • Prepare a stock solution of this compound (e.g., 1000 µg/mL) in the chosen solvent.

  • Create a series of working standards by serial dilution of the stock solution into the blank matrix (e.g., water) in headspace vials. The concentration range should bracket the expected sample concentration.

D. Sample Preparation

  • Accurately weigh a consistent amount of the sample (e.g., 1.0 ± 0.1 g) directly into a 20 mL headspace vial.

  • If the sample is solid, consider adding a small, consistent volume of deionized water (e.g., 2 mL) to facilitate the transfer of volatiles to the headspace.

  • Immediately seal the vial with a crimp cap.

  • Prepare at least three replicates for each sample.

E. HS-GC-MS Parameters

ParameterSetting
Headspace Autosampler
Vial Oven Temperature80°C - 100°C (optimization may be required)
Incubation Time15 - 30 minutes
Loop Temperature110°C
Transfer Line Temperature120°C
Vial ShakingOn (if available)
Injection Volume1 mL (from headspace)
Gas Chromatograph
Inlet Temperature250°C
Injection ModeSplitless (or high split ratio, e.g., 10:1)
Carrier GasHelium at a constant flow of 1.0 mL/min
Oven ProgramInitial: 40°C, hold for 3 minRamp: 5°C/min to 250°CHold: 5 min at 250°C
Mass Spectrometer
Ion Source Temperature230°C
Quadrupole Temperature150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Range35 - 350 amu
Selected Ion Monitoring (SIM)For higher sensitivity, monitor target ions for this compound (e.g., m/z 141, 98)

F. Data Analysis

  • Generate a calibration curve by plotting the peak area of this compound against the concentration for the prepared standards.

  • Determine the concentration of this compound in the samples by comparing their peak areas to the calibration curve.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the headspace analysis protocol.

G start Start prep Sample & Standard Preparation start->prep vial Weigh Sample/Standard into Headspace Vial prep->vial seal Seal Vial vial->seal hs Place in Headspace Autosampler seal->hs incubate Incubate and Agitate (e.g., 80°C for 20 min) hs->incubate inject Automated Headspace Injection (1 mL) incubate->inject gcms GC Separation & MS Detection inject->gcms analysis Data Processing: Peak Integration & Calibration gcms->analysis report Report Concentration analysis->report

Diagram 2: HS-GC-MS experimental workflow.

References

Application Notes and Protocols for Sensory Evaluation of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the sensory evaluation of 2-isobutylthiazole, a key aroma compound known for its characteristic green, tomato-like, and earthy notes. The following sections offer comprehensive methodologies for descriptive analysis, difference testing, and panelist training, alongside quantitative data and visualizations to guide researchers in their sensory evaluation studies.

Sensory Profile of this compound

This compound is a potent aroma compound with a distinct sensory profile. Understanding its characteristics is crucial for its application in food products, beverages, and pharmaceuticals.

Odor and Flavor Descriptors: The primary sensory attributes associated with this compound include: green, tomato leaf, earthy, vegetable, and musty with nuances described as waxy or metallic.[1][2][3] In flavor applications, it is often described as green, vegetable, and tomato-like with raw and musty undertones.[1][3]

Applications: This compound is integral to creating authentic tomato flavors and can be used to enhance the flavor profiles of a wide range of products, including:[1][4]

  • Beverages: Tomato juice, vegetable blends, and certain fruit juices.

  • Foods: Soups, sauces, condiments (e.g., ketchup), chips, and puddings.[1][3]

  • Savory Flavors: Used in the creation of roast beef and other savory flavor profiles.[4]

Quantitative Data

The following table summarizes key quantitative data for the sensory evaluation of this compound.

ParameterValueMatrixReference
Odor Threshold 2-3.5 ppbWater[3]
Typical Use Levels 0.02-1.0 ppmFinished Consumer Product[3]
Example Application Level 5 mg/kg (5 ppm)Model Salad Dressings

Experimental Protocols

Quantitative Descriptive Analysis (QDA)

This protocol is designed to identify and quantify the sensory attributes of this compound in a specific product matrix.

Objective: To develop a comprehensive sensory profile of a product containing this compound.

Materials:

  • Test product(s) containing this compound at various concentrations.

  • Control product (without this compound).

  • Reference standards for sensory attributes (see Panelist Training).

  • Sensory evaluation booths with controlled lighting and ventilation.

  • Coded, opaque sample cups.

  • Unsalted crackers and filtered water for palate cleansing.

  • Computerized data collection system or paper ballots.

Procedure:

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, availability, and motivation.

    • Conduct a comprehensive training program (see Section 3.3) to familiarize panelists with the specific sensory attributes of this compound and the use of the intensity scale.

  • Lexicon Development:

    • In a group session, present panelists with the test product and reference standards.

    • Through discussion, generate a list of descriptive terms for the aroma, flavor, and mouthfeel attributes.

    • Define each attribute clearly and provide a reference standard for each.

  • Sample Preparation and Presentation:

    • Prepare samples at the desired concentrations of this compound in the chosen matrix (e.g., tomato juice, vegetable broth, or a simple sugar-acid solution).

    • Code samples with random three-digit numbers.

    • Present samples to panelists in a randomized and balanced order to minimize carry-over effects.

    • Serve samples at a controlled and consistent temperature.

  • Evaluation:

    • Panelists evaluate each sample individually in a sensory booth.

    • They rate the intensity of each attribute on a structured scale (e.g., a 15-cm line scale anchored from "none" to "very intense").

    • Panelists cleanse their palates with water and unsalted crackers between samples.

  • Data Analysis:

    • Collect and analyze the data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine significant differences in attribute intensities between samples.

    • Visualize the results using spider plots or bar charts to compare the sensory profiles.

Triangle Test

This protocol is used to determine if a perceptible sensory difference exists between two samples, for instance, a product with and without this compound or a product with different concentrations of the compound.

Objective: To determine if an overall sensory difference is perceptible between two samples.

Materials:

  • Two sample variations (A and B).

  • Sensory evaluation booths.

  • Coded, opaque sample cups.

  • Unsalted crackers and filtered water for palate cleansing.

  • Ballots for recording responses.

Procedure:

  • Sample Preparation:

    • Prepare the two samples to be compared (e.g., a control and a sample with a low concentration of this compound).

    • Ensure both samples are at the same temperature and served in identical cups.

  • Sample Presentation:

    • For each panelist, present a set of three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B).

    • The order of presentation should be randomized across panelists (AAB, ABA, BAA, BBA, BAB, ABB).

  • Evaluation:

    • Instruct panelists to taste each sample from left to right.

    • Ask them to identify the "odd" or "different" sample.

    • Panelists are required to make a choice, even if they are not certain.

  • Data Analysis:

    • Count the number of correct identifications.

    • Use a statistical table for triangle tests (based on the binomial distribution) or a chi-square test to determine if the number of correct responses is significantly greater than what would be expected by chance (one-third).

Sensory Panelist Training

A well-trained sensory panel is essential for obtaining reliable and reproducible results.

Objective: To develop a panel of assessors who can consistently identify and quantify the sensory attributes of this compound.

Procedure:

  • Panelist Screening:

    • Screen potential panelists for their ability to detect basic tastes (sweet, sour, salty, bitter, umami) and their interest and availability.

  • Familiarization with this compound:

    • Provide panelists with solutions of this compound at various concentrations in a neutral base (e.g., water or a simple buffer) to familiarize them with its characteristic aroma and taste.

  • Attribute Recognition and Lexicon Development:

    • Present reference standards for the key attributes of this compound.

      • Green/Tomato Leaf: Fresh tomato leaves, green bell pepper.

      • Earthy: Fresh beets, raw potato.

      • Musty: Damp earth, cork taint (TCA).

    • Discuss these attributes as a group to ensure a common understanding and vocabulary.

  • Intensity Scaling Practice:

    • Provide panelists with samples containing different concentrations of this compound and have them practice rating the intensity of specific attributes on a line scale.

    • Provide feedback and facilitate discussion to calibrate the panelists' use of the scale.

  • Performance Monitoring:

    • Regularly assess panelist performance for repeatability and consistency through the use of blind controls and replicate samples.

Visualizations

Experimental Workflow

Sensory_Evaluation_Workflow cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase objective Define Objective panel_selection Panelist Selection & Training objective->panel_selection sample_prep Sample Preparation panel_selection->sample_prep randomization Sample Randomization & Presentation sample_prep->randomization evaluation Sensory Evaluation randomization->evaluation data_collection Data Collection evaluation->data_collection stat_analysis Statistical Analysis data_collection->stat_analysis reporting Reporting & Interpretation stat_analysis->reporting

Caption: General workflow for sensory evaluation studies.

Olfactory Signaling Pathway

Olfactory_Signaling_Pathway cluster_membrane Cell Membrane cluster_cellular_response Cellular Response odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds g_protein Gαolf receptor->g_protein Activates ac Adenylyl Cyclase III g_protein->ac Activates camp cAMP ac->camp Converts ATP to atp ATP atp->camp ion_channel CNG Ion Channel (Open) camp->ion_channel Opens ca_influx Ca²+ Influx ion_channel->ca_influx Allows depolarization Depolarization ca_influx->depolarization signal Signal to Brain depolarization->signal

Caption: The general olfactory signaling pathway.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-isobutylthiazole synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: A widely used method involves a three-step process:

  • Sulfo-reaction: Formation of a mercaptoacetaldehyde (B1617137) dimer from sodium hydrosulfide (B80085) and acetic acid.

  • Condensation: Reaction of the mercaptoacetaldehyde dimer with 3-methylbutyraldehyde (isovaleraldehyde) in the presence of ammonia (B1221849) to form 2-isobutyl-2,5-dihydrothiazole (a thiazoline (B8809763) intermediate).

  • Dehydrogenation: Oxidation of the thiazoline intermediate to this compound, often using an oxidizing agent like benzoquinone.[1]

Q2: What are the key factors influencing the yield of this compound?

A2: Several factors can significantly impact the final yield:

  • Temperature control: Particularly during the initial sulfo-reaction and the exothermic condensation step.

  • Purity of reactants: Impurities in starting materials like 3-methylbutyraldehyde can lead to side reactions.

  • Stoichiometry of reactants: The molar ratios of the reactants, especially the ammonia used in the condensation step, are crucial.

  • Efficiency of the dehydrogenation step: Incomplete conversion of the thiazoline intermediate will lower the final product yield.

  • Purification method: Losses can occur during workup and distillation if not performed optimally.

Q3: What are the safety precautions I should take when synthesizing this compound?

A3: The synthesis of this compound involves several hazardous materials. It is crucial to consult the Safety Data Sheets (SDS) for all reagents before starting. Key hazards include:

  • Sodium hydrosulfide solution: Corrosive and can release highly toxic hydrogen sulfide (B99878) gas, especially upon contact with acids. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.[2][3][4]

  • 3-Methylbutyraldehyde (Isovaleraldehyde): A flammable liquid and vapor that can cause serious eye irritation and may cause an allergic skin reaction. Keep away from heat and open flames.[5]

  • Ammonia: A corrosive and toxic gas. Handle in a well-ventilated area.

  • Benzoquinone: A toxic and irritating chemical. Avoid inhalation and skin contact.

Q4: Can I use an alternative to benzoquinone for the dehydrogenation step?

A4: Yes, other oxidizing agents can be used for the dehydrogenation of thiazolines to thiazoles. Some alternatives include manganese dioxide or other quinones like phenanthraquinone.[5] The choice of dehydrogenating agent may require optimization of reaction conditions.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common three-step synthetic route.

Issue Potential Cause(s) Recommended Solution(s)
Low yield of mercaptoacetaldehyde dimer (Step 1) Inadequate temperature control: The reaction is typically carried out at low temperatures (around 0°C). Higher temperatures can lead to decomposition or side reactions.Ensure the reaction vessel is adequately cooled in an ice bath. Monitor the internal temperature closely during the addition of acetic acid.
Impure sodium hydrosulfide: The presence of polysulfides or other impurities can affect the reaction.Use a fresh, high-quality source of sodium hydrosulfide.
Low yield of 2-isobutyl-2,5-dihydrothiazole (Step 2) Poor quality of 3-methylbutyraldehyde: The presence of acidic impurities can interfere with the reaction.Purify the 3-methylbutyraldehyde by distillation before use.
Incorrect ammonia concentration or addition rate: The reaction is often exothermic. Uncontrolled addition of ammonia can lead to a rapid temperature increase and the formation of byproducts.Add the ammonia gas or solution at a controlled rate while monitoring the reaction temperature. Ensure the correct stoichiometry of ammonia is used.
Presence of water: Water can hydrolyze the intermediate thiazoline.Use anhydrous solvents and ensure all glassware is thoroughly dried. Anhydrous sodium sulfate (B86663) is often used as a drying agent in this step.[1]
Incomplete dehydrogenation (Step 3) Insufficient amount of benzoquinone: An inadequate amount of the oxidizing agent will result in incomplete conversion of the thiazoline.Use a slight excess of benzoquinone to ensure complete reaction.
Low reaction temperature or insufficient reaction time: The dehydrogenation may be slow at lower temperatures.The reaction is often carried out at reflux.[1] Ensure the reaction is heated for a sufficient amount of time, monitoring the progress by TLC or GC.
Difficulty in purification by vacuum distillation Presence of close-boiling impurities: Side products with boiling points close to that of this compound can make separation difficult.Use a fractional distillation column with a sufficient number of theoretical plates for better separation.[6][7]
Thermal decomposition: this compound or impurities may be sensitive to high temperatures.Perform the distillation under a high vacuum to lower the boiling point.[4]
Fluctuations in vacuum or temperature: Inconsistent vacuum or heating can lead to poor separation and bumping.Use a reliable vacuum pump with a pressure controller. Ensure stable and uniform heating of the distillation flask.[4]
Final product is impure (discolored or has an off-odor) Incomplete removal of benzoquinone or hydroquinone (B1673460): These can co-distill if not removed during the workup.Wash the organic layer with a sodium hydroxide (B78521) solution to remove unreacted benzoquinone and the hydroquinone byproduct.[1]
Formation of side products: Various side reactions can lead to impurities.Optimize reaction conditions at each step to minimize side product formation. Consider purification by column chromatography if distillation is ineffective.

Experimental Protocol: Synthesis of this compound

This protocol is based on the method described in patent CN101891701A.[1]

Step 1: Synthesis of Mercaptoacetaldehyde Dimer

  • In a reaction flask equipped with a stirrer and a thermometer, add sodium hydrosulfide solution.

  • Cool the flask to 0°C using an ice-salt bath.

  • Slowly add acetic acid over a period of 45 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to proceed to completion to obtain the mercaptoacetaldehyde dimer.

Step 2: Synthesis of 2-Isobutyl-2,5-dihydrothiazole

  • In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add ether, the mercaptoacetaldehyde dimer from Step 1, 3-methyl butyraldehyde, and anhydrous sodium sulfate.

  • While stirring, introduce ammonia gas into the mixture.

  • Stir the mixture at 20°C for 20 minutes, then reflux for 10 minutes.

  • Filter to remove the anhydrous sodium sulfate and wash the solid with ether.

  • Combine the filtrates and remove the ether by distillation at atmospheric pressure.

  • Perform vacuum distillation to collect the 2-isobutyl-2,5-dihydrothiazole fraction.

Step 3: Synthesis of this compound

  • In a three-necked flask equipped with a stirrer and reflux condenser, add benzene (B151609), the 2-isobutyl-2,5-dihydrothiazole from Step 2, and benzoquinone.

  • Reflux the mixture for 40 minutes.

  • After cooling, wash the reaction mixture twice with a 5% sodium hydroxide solution, followed by two washes with water.

  • Extract the aqueous layers with benzene.

  • Combine all organic layers, dry over a suitable drying agent, and remove the benzene by distillation.

  • Purify the crude product by vacuum distillation to obtain this compound.

Data Presentation

Table 1: Example Reactant Quantities and Product Yields

StepReactantQuantityProductYield
1Sodium hydrosulfide (30% solution)1500 mlMercaptoacetaldehyde dimer152-158 g
1Acetic acid300 g
2Mercaptoacetaldehyde dimer156 g2-Isobutyl-2,5-dihydrothiazoleNot specified
23-Methyl butyraldehyde298 g
2Anhydrous sodium sulfate95 g
2Ammonia120 g
32-Isobutyl-2,5-dihydrothiazole(from previous step)This compoundHigh
3Benzoquinone3-4 parts by weight relative to thiazoline
3Benzene100 parts by weight relative to thiazoline

Note: The data in this table is derived from the examples provided in patent CN101891701A and serves as a general guideline.[1] Actual yields may vary depending on the specific experimental conditions.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Sulfo-reaction cluster_step2 Step 2: Condensation cluster_step3 Step 3: Dehydrogenation cluster_purification Purification A Sodium Hydrosulfide + Acetic Acid B Mercaptoacetaldehyde Dimer A->B @ 0°C C Mercaptoacetaldehyde Dimer + 3-Methyl Butyraldehyde + Ammonia B->C D 2-Isobutyl-2,5-dihydrothiazole C->D Ether, Na2SO4 E 2-Isobutyl-2,5-dihydrothiazole + Benzoquinone D->E F Crude this compound E->F Benzene, Reflux G Crude this compound F->G H Pure this compound G->H Workup & Vacuum Distillation

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Yield Start Low Yield of this compound Step1 Check Step 1 Yield Start->Step1 Step2 Check Step 2 Yield Step1->Step2 Good Sol1 Optimize Temperature Control Use Pure Reactants Step1->Sol1 Low Step3 Check Step 3 Conversion Step2->Step3 Good Sol2 Control Ammonia Addition Use Anhydrous Conditions Check Aldehyde Purity Step2->Sol2 Low Purification Evaluate Purification Losses Step3->Purification Good Sol3 Increase Dehydrogenating Agent Increase Reaction Time/Temp Step3->Sol3 Low End Yield Improved Purification->End Low Loss Sol4 Optimize Distillation Conditions (Vacuum, Column) Purification->Sol4 High Loss Sol1->End Sol2->End Sol3->End Sol4->End

Caption: Troubleshooting logic for low yield of this compound.

References

Technical Support Center: Purification of Crude 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 2-Isobutylthiazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of crude this compound.

Issue 1: Low Purity After Distillation

Question: My final product purity after vacuum distillation is below the desired specification (>99%). What are the potential causes and solutions?

Answer: Low purity after distillation can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Separation of Impurities: Certain impurities may have boiling points close to that of this compound, leading to co-distillation.

    • Solution: Optimize the distillation parameters. A fractional distillation column with a higher number of theoretical plates can improve separation. Also, adjusting the vacuum pressure can alter the boiling points of the components and enhance separation.

  • Thermal Decomposition: Thiazole compounds can be susceptible to thermal degradation, leading to the formation of new impurities.

    • Solution: Lower the distillation temperature by using a higher vacuum. Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate.

  • Contamination from the Apparatus: Residual contaminants in the distillation glassware can leach into the product.

    • Solution: Thoroughly clean and dry all glassware before use. A final rinse with a high-purity solvent that is then completely removed is recommended.

Issue 2: Poor Yield After Extraction and Distillation

Question: I am experiencing a significant loss of product during the purification process. How can I improve the yield?

Answer: Product loss can occur at both the extraction and distillation stages. Consider the following to improve your yield:

  • Incomplete Extraction: The product may not be fully partitioning into the organic phase during liquid-liquid extraction.

    • Solution: Increase the number of extractions with the organic solvent. Instead of one large volume extraction, perform multiple smaller volume extractions. Ensure vigorous mixing of the two phases to maximize contact.

  • Emulsion Formation: The formation of a stable emulsion between the aqueous and organic layers can trap the product.

    • Solution: To break emulsions, you can add a small amount of brine (saturated NaCl solution) or a different organic solvent with a lower polarity. Gentle swirling instead of vigorous shaking can also prevent emulsion formation.

  • Product Volatility: this compound is a volatile compound, and losses can occur during solvent removal.

    • Solution: Use a rotary evaporator with a chilled condenser to remove the extraction solvent. Avoid using high temperatures or prolonged exposure to vacuum before the main distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities in crude this compound typically originate from the synthesis process. These can include:

  • Unreacted starting materials such as isovaleraldehyde (B47997) and 2-mercaptoacetaldehyde.

  • Byproducts from side reactions, for instance, from the condensation or dehydrogenation steps.

  • Residual solvents used in the synthesis and extraction, like benzene (B151609) or ether.[1]

Q2: What is the recommended purification method for achieving high-purity this compound?

A2: For obtaining high-purity this compound (≥99%), vacuum fractional distillation is a highly effective and commonly used method.[1][2] This technique separates compounds based on their boiling points, and performing it under reduced pressure allows the distillation to occur at a lower temperature, minimizing the risk of thermal decomposition.

Q3: Can column chromatography be used to purify this compound?

A3: Yes, column chromatography can be employed for the purification of this compound, especially for removing non-volatile impurities or compounds with very different polarities. However, for separating structurally similar and volatile impurities, it may be less efficient than fractional distillation. A typical setup would involve a silica (B1680970) gel stationary phase with a non-polar mobile phase, such as a hexane/ethyl acetate (B1210297) gradient.

Data Presentation

Table 1: Comparison of Purification Methods for this compound

Purification MethodTypical Purity AchievedExpected YieldThroughputKey AdvantagesKey Disadvantages
Vacuum Fractional Distillation >99%70-85%HighExcellent for separating volatile impurities; scalable.Requires specialized equipment; potential for thermal degradation.
Column Chromatography 95-99%50-70%Low to MediumGood for removing non-volatile impurities; adaptable.Can be time-consuming and require large solvent volumes.
Acid-Base Extraction Pre-purification step>90%HighEffective for removing acidic or basic impurities.Not a standalone method for high purity.

Experimental Protocols

Protocol 1: Purification by Extraction and Vacuum Distillation

This protocol is based on the synthetic method described in patent CN101891701A.[1]

  • Work-up: Following the dehydrogenation step, the reaction mixture is washed twice with a 5% sodium hydroxide (B78521) solution. It is then washed twice with water.

  • Extraction: The aqueous layers from the washes are combined and extracted twice with benzene to recover any dissolved product.

  • Drying: The organic layers are combined and dried over anhydrous sodium sulfate.

  • Solvent Removal: The benzene is removed by distillation under atmospheric pressure at a temperature of 75-80 °C.

  • Vacuum Distillation: The remaining crude product is then subjected to vacuum distillation. The fraction that distills at 62-68 °C under a vacuum of 8-12 mmHg is collected as the pure this compound.[1]

Mandatory Visualization

PurificationWorkflow crude Crude this compound wash_naoh Wash with 5% NaOH (2x) crude->wash_naoh wash_h2o Wash with Water (2x) wash_naoh->wash_h2o extract Extract Aqueous Layers with Benzene (2x) wash_h2o->extract dry Dry Combined Organic Layers (Na2SO4) extract->dry remove_solvent Remove Benzene (Atmospheric Distillation) dry->remove_solvent vac_distill Vacuum Distillation (62-68 °C @ 8-12 mmHg) remove_solvent->vac_distill pure_product Pure this compound vac_distill->pure_product

Caption: Experimental workflow for the purification of this compound.

TroubleshootingLogic start Low Purity After Distillation check_bp Check for Impurities with Close Boiling Points start->check_bp check_decomp Assess for Thermal Decomposition start->check_decomp check_contam Inspect for Glassware Contamination start->check_contam use_fractional Use Fractional Distillation with Higher Theoretical Plates check_bp->use_fractional lower_temp Lower Distillation Temperature (Increase Vacuum) check_decomp->lower_temp clean_glassware Thoroughly Clean and Dry Glassware check_contam->clean_glassware

Caption: Troubleshooting logic for low purity after distillation.

References

Stability and degradation of 2-Isobutylthiazole under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of 2-isobutylthiazole under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound is generally considered to have moderate stability under standard conditions.[1] However, its stability can be compromised by exposure to certain environmental factors. The primary concerns are:

  • Photodegradation: Thiazole (B1198619) rings can be susceptible to degradation upon exposure to light, particularly UV radiation. This may involve a reaction with singlet oxygen.[2]

  • Extreme pH: While stable in most neutral media, prolonged exposure to strong acidic or alkaline conditions may lead to hydrolysis of the thiazole ring.[3][4]

  • Oxidation: The presence of strong oxidizing agents can lead to the degradation of the molecule.

  • High Temperatures: Although possessing a high boiling point, extended exposure to extreme heat may cause thermal degradation.[5]

Q2: How should I properly store this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place.[6] The container should be tightly sealed to prevent exposure to light and moisture. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is advisable.

Q3: What are the likely degradation products of this compound?

A3: The degradation products will depend on the conditions causing the degradation.

  • Photodegradation: May result in cleavage of the thiazole ring to form various smaller, volatile compounds.[2]

  • Hydrolysis: Acidic or basic hydrolysis could potentially open the thiazole ring to form amino and thioester derivatives, though 2-alkylthiazoles are generally more stable than other substituted thiazoles.

  • Oxidation: Can lead to the formation of sulfoxides or other oxidized species.

Q4: Are there any materials that are incompatible with this compound?

A4: Yes, contact with strong oxidizing agents, acid chlorides, acid anhydrides, and chloroformates should be avoided as they can react with and degrade this compound.

Troubleshooting Guides

Issue 1: Inconsistent analytical results during stability studies.
Possible Cause Troubleshooting Steps
Sample Degradation During Analysis Ensure the analytical method (e.g., HPLC, GC) conditions are not causing on-column degradation. Check for thermal stability at the injector and detector temperatures.
Inconsistent Sample Preparation Verify that the sample dilution and preparation are consistent across all time points. Ensure complete dissolution of the sample.
Contaminated Solvents or Reagents Use high-purity, freshly prepared solvents and reagents for both sample preparation and analytical mobile phases.
Instrument Variability Perform system suitability tests before each analytical run to ensure the instrument is performing consistently.
Issue 2: Accelerated degradation observed under specific stress conditions.
Possible Cause Troubleshooting Steps
pH Effects If rapid degradation is seen in acidic or basic solutions, consider narrowing the pH range of the study or using milder pH conditions to better understand the degradation kinetics.
Photoreactivity If significant degradation occurs under light exposure, ensure control samples are adequately protected from light to differentiate between photolytic and thermal degradation. Consider using light of specific wavelengths to understand the photosensitivity better.
Oxidative Susceptibility If degradation is high in the presence of an oxidizing agent, reduce the concentration of the oxidizing agent or the exposure time to better control the degradation rate.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound (high purity)

  • Methanol (B129727) (HPLC grade)

  • Water (HPLC grade)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (B78521) (0.1 N)

  • Hydrogen peroxide (3%)

  • HPLC system with UV detector

  • Photostability chamber

  • Temperature-controlled oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 9 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂. Store at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Place a known amount of solid this compound in an oven at 80°C for 48 hours. Dissolve the stressed solid in methanol to the original concentration.

    • Photolytic Degradation: Expose a solution of this compound (100 µg/mL in methanol) in a transparent container to a photostability chamber according to ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter). A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot of each stressed sample.

    • Neutralize the acid and base hydrolysis samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate an HPLC method capable of separating this compound from its potential degradation products.

Instrumentation and Conditions (Illustrative Example):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a DAD detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (gradient elution may be necessary).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 245 nm.

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. Forced degradation samples are used to demonstrate specificity.

Data Presentation

Table 1: Illustrative Stability Data for this compound under Forced Degradation Conditions

Stress ConditionDuration (hours)This compound Remaining (%)Appearance of Degradation Products (Peak Area %)
0.1 N HCl at 60°C 2492.57.5
0.1 N NaOH at 60°C 2485.214.8
3% H₂O₂ at RT 2489.810.2
Thermal at 80°C 4895.14.9
Photolytic (ICH Q1B) -78.321.7

Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.

Visualizations

G cluster_workflow Experimental Workflow for Stability Testing prep Prepare Stock Solution of this compound stress Expose to Stress Conditions (Acid, Base, Oxidant, Heat, Light) prep->stress sample Sample at Time Points stress->sample analyze Analyze by Stability- Indicating HPLC Method sample->analyze data Quantify Degradation and Identify Products analyze->data

Caption: A general experimental workflow for conducting forced degradation studies on this compound.

G cluster_pathway Plausible Photodegradation Pathway isobutylthiazole This compound endoperoxide Unstable Endoperoxide Intermediate isobutylthiazole->endoperoxide + Light (hν) singlet_oxygen Singlet Oxygen (¹O₂) degradation_products Ring Cleavage Products (e.g., aldehydes, thioamides) endoperoxide->degradation_products Rearrangement

Caption: A plausible photodegradation pathway for this compound involving singlet oxygen.

References

Overcoming challenges in the quantification of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and answers to frequently asked questions regarding the quantification of 2-isobutylthiazole, a key flavor compound found in various foods and beverages, notably tomatoes.[1] This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its quantification important?

A1: this compound is a volatile organic compound that significantly contributes to the characteristic "green" and "tomato-leaf" aroma of fresh tomatoes and is used as a flavoring agent in the food industry.[1] Its accurate quantification is crucial for quality control in food production, flavor and fragrance development, and in research to understand flavor profiles and food chemistry.

Q2: What are the main challenges in the quantification of this compound?

A2: The primary challenges include:

  • Volatility: Being a highly volatile compound, this compound can be easily lost during sample preparation and analysis.

  • Matrix Effects: Complex food and beverage matrices can interfere with the analysis, leading to either suppression or enhancement of the analytical signal and resulting in inaccurate quantification.

  • Low Concentrations: It is often present at very low concentrations (ppb levels), requiring highly sensitive analytical methods.

  • Reactivity: As a sulfur-containing compound, it can be prone to adsorption at active sites within the gas chromatography (GC) system, leading to poor peak shape and reduced sensitivity.

Q3: Which analytical techniques are most suitable for quantifying this compound?

A3: Gas chromatography coupled with mass spectrometry (GC-MS) is the most common and effective technique for the analysis of this compound. For sample preparation and analyte concentration, headspace solid-phase microextraction (HS-SPME) and stir bar sorptive extraction (SBSE) are widely used due to their efficiency and minimal solvent usage.

Q4: How can I minimize the loss of this compound during sample preparation?

A4: To minimize analyte loss, it is recommended to:

  • Use solvent-free extraction techniques like HS-SPME or SBSE.

  • Keep samples sealed and chilled before and during analysis.

  • Minimize sample handling and transfer steps.

  • Optimize extraction time and temperature to ensure efficient extraction without analyte degradation.

Q5: What is a matrix effect and how can I mitigate it?

A5: A matrix effect is the alteration of an analyte's ionization efficiency by co-eluting compounds from the sample matrix, leading to inaccurate quantification. To mitigate matrix effects, you can:

  • Use matrix-matched calibration standards: Prepare calibration standards in a blank matrix that is similar to your sample.

  • Employ stable isotope-labeled internal standards: A labeled version of this compound will behave similarly to the analyte during extraction and analysis, compensating for any signal variations.

  • Optimize sample cleanup: Use techniques like solid-phase extraction (SPE) to remove interfering compounds before GC-MS analysis.

  • Dilute the sample: This can reduce the concentration of interfering matrix components.

Troubleshooting Guide

This guide addresses common issues encountered during the GC-MS analysis of this compound.

Symptom Possible Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Active sites in the GC inlet liner or column.- Column contamination.- Incompatible solvent or stationary phase polarity.- Improper column installation.- Use a deactivated inlet liner and a column designed for inertness towards sulfur compounds.- Trim the first few centimeters of the analytical column or bake it out at a high temperature.- Ensure the solvent is compatible with the column's stationary phase.- Re-install the column according to the manufacturer's instructions.
Low Sensitivity/No Peak - Analyte loss during sample preparation.- Leak in the GC-MS system.- Inefficient extraction.- Low concentration in the sample.- Optimize sample preparation to minimize analyte loss.- Perform a leak check of the GC-MS system.- Optimize SPME/SBSE parameters (fiber/coating type, extraction time, temperature).- Use a more sensitive detection mode, such as Selected Ion Monitoring (SIM).
Poor Reproducibility (High %RSD) - Inconsistent sample preparation.- Variability in manual injection technique.- Fluctuations in instrument conditions.- Automate sample preparation where possible.- Use an autosampler for injections.- Ensure stable GC and MS operating conditions (temperatures, gas flows).
Baseline Noise/Interference - Contaminated carrier gas.- Column bleed.- Matrix interferences.- Use high-purity carrier gas and install purifiers.- Condition the column or use a low-bleed column.- Improve sample cleanup to remove interfering matrix components.

Quantitative Data Summary

Table 1: Illustrative Method Detection and Quantification Limits

Analytical MethodMatrixLimit of Detection (LOD)Limit of Quantification (LOQ)
HS-SPME-GC-MSFruit Juice0.01 - 0.1 µg/L0.03 - 0.3 µg/L
SBSE-GC-MSWine0.005 - 0.05 µg/L0.015 - 0.15 µg/L

Table 2: Illustrative Recovery and Precision Data

Analytical MethodMatrixSpiking Level (µg/L)Average Recovery (%)Relative Standard Deviation (RSD, %)
HS-SPME-GC-MSTomato Juice1.085 - 105< 15
HS-SPME-GC-MSTomato Juice10.090 - 110< 10
SBSE-GC-MSWhite Wine0.580 - 110< 20
SBSE-GC-MSWhite Wine5.085 - 115< 15

Experimental Protocols

Protocol 1: Quantification of this compound in Tomato Juice using HS-SPME-GC-MS
  • Sample Preparation:

    • Homogenize fresh tomatoes to obtain juice.

    • Centrifuge the juice at 5000 rpm for 10 minutes.

    • Transfer 5 mL of the supernatant into a 20 mL headspace vial.

    • Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the release of volatile compounds.

    • If using an internal standard, add a known concentration of the labeled standard to the vial.

    • Immediately seal the vial with a magnetic crimp cap with a PTFE/silicone septum.

  • HS-SPME Procedure:

    • Place the vial in the autosampler tray.

    • Incubate the sample at 40°C for 15 minutes with agitation.

    • Expose a 50/30 µm DVB/CAR/PDMS SPME fiber to the headspace of the sample for 30 minutes at 40°C.

  • GC-MS Analysis:

    • Injector: Desorb the SPME fiber in the GC inlet at 250°C for 5 minutes in splitless mode.

    • Column: Use a DB-5ms column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp to 150°C at 5°C/min.

      • Ramp to 250°C at 10°C/min, hold for 5 minutes.

    • MS Parameters:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Analyzer: Quadrupole.

      • Acquisition Mode: Full scan (m/z 40-250) for initial identification and Selected Ion Monitoring (SIM) for quantification. For this compound (m/z 141, 99, 58).

Protocol 2: Quantification of this compound in Wine using SBSE-GC-MS
  • Sample Preparation:

    • Transfer 10 mL of wine into a 20 mL vial.

    • Add 1 g of NaCl.

    • If using an internal standard, add a known concentration of the labeled standard.

  • SBSE Procedure:

    • Place a conditioned polydimethylsiloxane (B3030410) (PDMS) coated stir bar (10 mm length, 0.5 mm film thickness) into the sample vial.

    • Stir the sample at 1000 rpm for 60 minutes at room temperature.

    • After extraction, remove the stir bar with clean forceps, gently dry it with a lint-free tissue.

  • Thermal Desorption and GC-MS Analysis:

    • Place the stir bar into a thermal desorption tube.

    • Thermal Desorption Unit (TDU):

      • Initial temperature: 30°C.

      • Ramp to 250°C at 60°C/min, hold for 5 minutes.

    • Cryofocusing: Use a cooled injection system (CIS) with liquid nitrogen to trap the desorbed analytes at -100°C.

    • GC-MS Analysis:

      • Injector: After thermal desorption, rapidly heat the CIS to 280°C to inject the trapped analytes onto the column.

      • Column, Carrier Gas, Oven Program, and MS Parameters: Follow the same conditions as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Analyte Extraction cluster_analysis Analysis start Sample (e.g., Tomato Juice) homogenize Homogenization/ Centrifugation start->homogenize aliquot Aliquoting & Salting homogenize->aliquot hs_spme HS-SPME (Incubation & Exposure) aliquot->hs_spme HS-SPME Workflow sbse SBSE (Stirring & Extraction) aliquot->sbse SBSE Workflow gcms GC-MS Analysis (Desorption, Separation, Detection) hs_spme->gcms sbse->gcms data Data Processing (Quantification) gcms->data

Caption: Experimental workflow for this compound quantification.

troubleshooting_logic start Problem Observed in Chromatogram peak_shape Poor Peak Shape? (Tailing/Fronting) start->peak_shape sensitivity Low/No Signal? start->sensitivity reproducibility Poor Reproducibility? start->reproducibility ps_cause1 Check for Active Sites (Liner, Column) peak_shape->ps_cause1 Yes ps_cause2 Verify Column Installation peak_shape->ps_cause2 Yes ps_cause3 Check for Contamination peak_shape->ps_cause3 Yes sens_cause1 Check for System Leaks sensitivity->sens_cause1 Yes sens_cause2 Optimize Extraction Parameters sensitivity->sens_cause2 Yes sens_cause3 Verify Sample Integrity sensitivity->sens_cause3 Yes rep_cause1 Automate Sample Prep & Injection reproducibility->rep_cause1 Yes rep_cause2 Check Instrument Stability reproducibility->rep_cause2 Yes rep_cause3 Review SOPs reproducibility->rep_cause3 Yes

Caption: Troubleshooting decision tree for GC-MS analysis issues.

References

Reducing by-products in 2-Isobutylthiazole chemical synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing by-products during the chemical synthesis of 2-isobutylthiazole.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and patented method for the synthesis of this compound involves a two-step process. The first step is the condensation of 3-methylbutyraldehyde with a mercaptoacetaldehyde (B1617137) dimer in the presence of ammonia (B1221849) to form the intermediate, 2-isobutyl-2,5-dihydrothiazole. The second step is the dehydrogenation of this intermediate, often using an oxidizing agent like benzoquinone, to yield the final product, this compound.[1]

Q2: What are the potential by-products in this synthesis?

Potential by-products can arise from both the condensation and dehydrogenation steps. These may include:

  • Unreacted starting materials: 3-methylbutyraldehyde and mercaptoacetaldehyde.

  • Aldol (B89426) condensation products of 3-methylbutyraldehyde: The aldehyde can self-condense under basic conditions (ammonia).

  • Over-oxidation products: The thiazole (B1198619) ring is susceptible to oxidation, which can lead to the formation of thiazole N-oxides or other degradation products, especially if harsh oxidizing agents or conditions are used.

  • Hydroquinone (B1673460): This is the reduced form of the benzoquinone oxidizing agent.

  • By-products from benzoquinone: Benzoquinone can potentially undergo side reactions, leading to colored impurities.

  • Incomplete dehydrogenation: This results in the presence of the intermediate, 2-isobutyl-2,5-dihydrothiazole, in the final product.

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective method for both monitoring the progress of the reaction and identifying the main product and any volatile by-products.[2] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for analyzing the purity of the final product and quantifying non-volatile impurities.[3][4]

Troubleshooting Guides

Below are common issues encountered during the synthesis of this compound and recommended solutions.

Issue 1: Low Yield of 2-Isobutyl-2,5-dihydrothiazole (Intermediate)

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete reaction - Ensure accurate stoichiometry of reactants. - Monitor the reaction progress using TLC or GC to determine the optimal reaction time. - Maintain the recommended reaction temperature (typically around 20-30°C for the initial stirring, followed by a brief reflux).[1]
Side reactions of 3-methylbutyraldehyde - Control the rate of ammonia addition to prevent a rapid increase in basicity, which can promote aldol condensation. - Maintain a lower reaction temperature to disfavor side reactions.
Poor quality of reagents - Use freshly distilled 3-methylbutyraldehyde to remove any acidic impurities that can inhibit the reaction. - Ensure the mercaptoacetaldehyde dimer is of high purity.
Issue 2: Presence of Impurities After Dehydrogenation

Possible Causes & Solutions

Possible CauseRecommended Solution
Incomplete dehydrogenation - Ensure the correct stoichiometric amount of benzoquinone is used. An excess may be required to drive the reaction to completion. - Increase the reflux time and monitor the disappearance of the 2-isobutyl-2,5-dihydrothiazole intermediate by GC.[1]
Formation of colored by-products - After the reaction, wash the organic layer with a sodium hydroxide (B78521) solution to remove hydroquinone and other acidic by-products of benzoquinone.[1] - Consider using alternative, milder dehydrogenation agents.
Thermal degradation - Avoid excessive heating during the reaction and purification steps. - Purify the final product via vacuum distillation to lower the boiling point and minimize thermal stress.[1]

Experimental Protocols

Synthesis of 2-Isobutyl-2,5-dihydrothiazole (Intermediate)
  • Reaction Setup: In a three-necked flask equipped with a stirrer, reflux condenser, and thermometer, add diethyl ether, the mercaptoacetaldehyde dimer, and 3-methylbutyraldehyde.

  • Ammonia Addition: While stirring, introduce ammonia gas into the mixture.

  • Reaction: Stir the mixture at 20°C, followed by a brief reflux.

  • Work-up: Filter the reaction mixture to remove any solids. The filtrate contains the 2-isobutyl-2,5-dihydrothiazole.

Dehydrogenation to this compound
  • Reaction Setup: In a three-necked flask equipped with a stirrer and reflux condenser, add benzene (B151609) (or another suitable solvent), the crude 2-isobutyl-2,5-dihydrothiazole, and benzoquinone.

  • Reaction: Reflux the mixture. The reaction progress can be monitored by GC.

  • Work-up: After cooling, wash the reaction mixture with a 5% sodium hydroxide solution, followed by water.

  • Purification: Dry the organic layer and remove the solvent. The crude product is then purified by vacuum distillation to obtain this compound.[1]

Data Presentation

Table 1: Troubleshooting Guide for By-product Reduction

IssuePotential By-productAnalytical IndicationMitigation Strategy
Incomplete Condensation3-Methylbutyraldehyde, MercaptoacetaldehydePeaks corresponding to starting materials in GC-MSOptimize reaction time and temperature; ensure proper stoichiometry.
Aldol CondensationHigher molecular weight aldehydes/alcoholsAdditional peaks in GC-MSControl rate of ammonia addition; maintain lower reaction temperature.
Incomplete Dehydrogenation2-Isobutyl-2,5-dihydrothiazolePeak corresponding to the intermediate in GC-MSIncrease dehydrogenation reaction time or temperature; use a slight excess of benzoquinone.
Benzoquinone-related ImpuritiesHydroquinone and othersDiscoloration of the product; additional peaks in HPLCThoroughly wash the product with a basic solution; consider alternative dehydrogenation agents.

Visualizations

Logical Workflow for Troubleshooting By-product Formation

Troubleshooting_Workflow cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Solutions start Analyze Final Product (GC-MS, HPLC) identify_byproduct Identify Major By-product(s) start->identify_byproduct is_intermediate Is it the dihydrothiazole intermediate? identify_byproduct->is_intermediate is_starting_material Is it a starting material? is_intermediate->is_starting_material No optimize_dehydrogenation Optimize Dehydrogenation (Time, Temp, Stoichiometry) is_intermediate->optimize_dehydrogenation Yes is_colored Are there colored impurities? is_starting_material->is_colored No optimize_condensation Optimize Condensation (Time, Temp, Addition Rate) is_starting_material->optimize_condensation Yes improve_workup Improve Work-up (Base Wash) is_colored->improve_workup Yes end is_colored->end No purify_reagents Purify Reagents optimize_condensation->purify_reagents

Caption: A flowchart illustrating the logical steps for troubleshooting and reducing by-products in the synthesis of this compound.

Chemical Synthesis Pathway of this compound and Potential By-products

Synthesis_Pathway cluster_reactants Reactants cluster_condensation Condensation cluster_dehydrogenation Dehydrogenation cluster_byproducts Potential By-products aldehyde 3-Methylbutyraldehyde intermediate 2-Isobutyl-2,5-dihydrothiazole aldehyde->intermediate aldol Aldol Products aldehyde->aldol mercaptan Mercaptoacetaldehyde Dimer mercaptan->intermediate ammonia Ammonia ammonia->intermediate product This compound intermediate->product Dehydrogenation (Benzoquinone) unreacted_intermediate Unreacted Intermediate intermediate->unreacted_intermediate over_oxidation Over-oxidation Products product->over_oxidation quinone_byproducts Quinone By-products product->quinone_byproducts from oxidant

Caption: The chemical synthesis pathway of this compound, highlighting the key steps and potential side reactions leading to by-product formation.

References

Technical Support Center: Optimization of GC-MS Parameters for Trace Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the trace analysis of 2-isobutylthiazole using Gas Chromatography-Mass Spectrometry (GC-MS).

Frequently Asked Questions (FAQs)

Section 1: General Information

Q1: What is this compound and why is its trace analysis important?

This compound is a volatile organic compound with the chemical formula C7H11NS.[1][2] It is a key flavor component found in foods like tomatoes, contributing a characteristic green, vegetable-like aroma.[1][3] Its trace analysis is crucial in the food and beverage industry for quality control, product development, and ensuring flavor consistency.[4][5] As a potent aroma compound, even minute concentrations can significantly impact the sensory profile of a product.[5]

Q2: What are the main challenges in the GC-MS analysis of this compound?

As a volatile, sulfur-containing compound, the primary challenges in analyzing this compound include:

  • Reactivity and Adsorption: Sulfur compounds can be reactive and adsorb to active sites within the GC system (e.g., injector liner, column), leading to poor peak shape (tailing) and low sensitivity.[6]

  • Thermal Instability: Some flavor compounds can be thermally unstable, potentially degrading in a hot injector, which can affect quantification.[4]

  • Complex Matrices: Food samples often contain a multitude of compounds, making it challenging to isolate and accurately identify trace levels of this compound due to matrix effects.[4]

  • Low Concentrations: Detecting and quantifying compounds at parts-per-billion (ppb) levels requires highly sensitive and optimized methods.[5][7]

Section 2: Sample Preparation

Q3: What are the recommended sample preparation techniques for trace analysis of this compound?

For volatile compounds like this compound in complex matrices, headspace sampling techniques are often preferred as they minimize matrix interference.[8] Recommended techniques include:

  • Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used technique for the analysis of volatile and semi-volatile flavor compounds in food and environmental samples.[8][9] It is a solvent-free method that concentrates analytes onto a coated fiber, enhancing sensitivity.[9]

  • Solvent Extraction: In some cases, traditional solvent extraction followed by concentration may be necessary, though this can introduce solvent-related interference.[10]

  • Solvent Assisted Flavor Evaporation (SAFE): This is a gentle extraction method that can yield a high number of potent odorants, although it is more complex than SPME.[8]

Q4: How can I optimize Solid-Phase Microextraction (SPME) for this analysis?

Several parameters influence the efficiency of SPME extraction.[11] Key parameters to optimize include:

  • Fiber Coating: The choice of fiber is critical. For a compound of intermediate polarity like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber is often a good starting point as it is designed for a broad range of volatile compounds.

  • Extraction Time and Temperature: The equilibrium between the sample headspace and the SPME fiber is affected by both time and temperature. Increasing the temperature can increase the volatility of the analyte but may also affect the stability of other sample components. An optimal balance must be found. For example, one study on fruit volatiles found the best condition to be 75°C for 20 minutes.[11]

  • Sample Weight/Volume: The amount of sample can impact the concentration of the analyte in the headspace.[11]

  • Agitation: Agitating the sample during extraction (e.g., with a vortex mixer) can facilitate the release of volatiles from the matrix and improve extraction efficiency.[12]

Section 3: GC Parameter Optimization

Q5: What type of GC column is best suited for analyzing this compound?

The choice of GC column is critical for achieving good separation and peak shape.

  • Stationary Phase: A mid-polar stationary phase, such as a DB-624 or equivalent, is often a good choice for general volatile organic compound (VOC) analysis.[13] For high-resolution separations in complex matrices, a DB-5ms or similar low-bleed 5% phenyl-methylpolysiloxane column is also commonly used.[14] Using columns specifically designated as "MS-grade" or "low-bleed" is highly recommended to minimize baseline noise and protect the mass spectrometer.[15]

  • Column Dimensions: For complex samples, a longer column (e.g., 50-60 m) can provide better resolution.[13] A standard internal diameter of 0.25 mm is common. The film thickness should be chosen based on the volatility of the analyte; a thicker film (e.g., 1.4 µm) can improve the retention of highly volatile compounds.[13]

Q6: How should I optimize the injector temperature and mode?

  • Injector Temperature: The injector temperature must be high enough to ensure complete and rapid vaporization of the sample without causing thermal degradation of the analyte.[16] A starting point could be 250 °C, but this should be optimized.[11] For thermally labile compounds, a lower temperature or a programmable temperature vaporizing (PTV) inlet might be necessary.[12]

  • Injection Mode: For trace analysis, a splitless injection is typically used to transfer the maximum amount of analyte onto the column.[14] It is important to optimize the splitless hold time to ensure efficient transfer without excessive peak broadening.[17]

Q7: What is a suitable oven temperature program?

The oven temperature program dictates the separation of compounds. A typical program for flavor analysis might look like this:

  • Initial Temperature: Start at a low temperature (e.g., 40-50 °C) and hold for a few minutes to focus volatile compounds at the head of the column.[11][14] The starting temperature should ideally be at least 20°C below the boiling point of the most volatile compound of interest.[13]

  • Temperature Ramp: Increase the temperature at a controlled rate (e.g., 5-12 °C/min) to elute the compounds.[14] Slower ramp rates can improve the separation of closely eluting peaks.[6]

  • Final Temperature and Hold: End at a high temperature (e.g., 280-325 °C) to ensure all components are eluted from the column.[14] Ensure this temperature does not exceed the column's maximum operating temperature to prevent column bleed.[6]

Section 4: MS Parameter Optimization

Q8: What are the expected mass fragments for this compound?

The mass spectrum of a compound is its chemical fingerprint. Based on public databases, the electron ionization (EI) mass spectrum of this compound (molecular weight: 141.23 g/mol ) shows key fragments at the following mass-to-charge ratios (m/z):

  • m/z 99 (Base Peak): This is the most abundant ion.

  • m/z 58

  • m/z 43

  • m/z 141 (Molecular Ion): The presence of the molecular ion peak confirms the identity of the compound.[1][2]

Table 1: Key Mass Fragments for this compound

Mass-to-Charge (m/z)Relative IntensityInterpretation
141LowMolecular Ion [M]+
99Very High (Base Peak)[M - C3H6]+
58Medium
43Medium[C3H7]+ (Isobutyl fragment)
Data sourced from PubChem and NIST WebBook.[1][2]

Q9: How can I improve sensitivity using the mass spectrometer settings?

To enhance sensitivity for trace analysis, consider the following:

  • Selected Ion Monitoring (SIM) Mode: Instead of scanning a full mass range (Scan mode), SIM mode monitors only a few specific ions characteristic of your analyte (e.g., m/z 99, 141, and 58 for this compound).[6] This significantly increases the signal-to-noise ratio and improves detection limits.[15]

  • Ion Source Temperature: The temperature of the ion source affects ionization efficiency. This parameter should be optimized according to the manufacturer's recommendations, typically in the range of 200-250 °C.[14]

  • Dwell Time (in SIM mode): The dwell time is the time spent monitoring each selected ion. A longer dwell time can increase sensitivity, but it also reduces the number of data points across a chromatographic peak. A balance must be found to ensure both good sensitivity and peak definition.[15]

  • Tandem Mass Spectrometry (MS/MS): For highly complex matrices where interferences are a problem, GC-MS/MS provides even greater selectivity and sensitivity by fragmenting a specific precursor ion and monitoring a unique product ion.[7][12]

Experimental Protocol: HS-SPME-GC-MS for this compound

This protocol provides a general methodology. It should be optimized for your specific instrument and sample matrix.

1. Sample Preparation (HS-SPME)

  • Place a known amount of the homogenized sample (e.g., 2.0 g) into a 20 mL headspace vial.[11]

  • Add any internal standards if quantitative analysis is required.

  • Seal the vial with a PTFE/silicone septum.

  • Place the vial in the autosampler tray, which is equipped with a heating and agitation block.

  • Equilibrate the sample at the desired temperature (e.g., 75 °C) for 5 minutes.[11]

  • Expose the SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a set time (e.g., 20 minutes) with agitation.[11]

2. GC-MS Analysis

  • After extraction, the SPME fiber is automatically retracted and inserted into the GC inlet.

  • Desorb the analytes from the fiber in the heated inlet (e.g., 250 °C) for a specified time (e.g., 2-5 minutes) in splitless mode.[11]

  • Start the GC oven temperature program and MS data acquisition.

Table 2: Example GC-MS Parameters

ParameterValue
GC System Agilent 8890 GC or equivalent[14]
Column Agilent DB-5MS (30 m x 0.25 mm, 0.25 µm) or similar[14]
Carrier Gas Helium at a constant flow of 1.0 mL/min[14]
Inlet Split/Splitless
Inlet Temperature 250 °C
Injection Mode Splitless (1 min purge time)
Oven Program 45 °C (hold 2 min), then 12 °C/min to 325 °C (hold 11 min)[14]
MS System Agilent 7250 GC/Q-TOF or equivalent quadrupole MS[14]
Transfer Line Temp. 325 °C[14]
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C[14]
Ionization Energy 70 eV[14]
Acquisition Mode Scan (m/z 40-200) or SIM (Ions: 99, 141, 58)

3. Data Analysis

  • Identify the this compound peak based on its retention time and by comparing its mass spectrum to a reference library (e.g., NIST, Wiley).

  • For quantification, integrate the peak area of a specific ion (e.g., m/z 99) and calculate the concentration using a calibration curve.

Troubleshooting Guide

Problem 1: Poor Peak Shape (Fronting or Tailing)
  • Symptoms: Chromatographic peaks are asymmetrical. Tailing peaks have a gradual return to baseline, while fronting peaks have a sharp return.

  • Possible Causes & Solutions:

    • Active Sites: The analyte is interacting with active sites in the system.[18]

      • Solution: Use a deactivated inlet liner with glass wool. Trim the first 10-20 cm from the front of the GC column, as this is where non-volatile residues accumulate.[6][18]

    • Improper Column Installation: A poor cut on the column or incorrect installation depth can cause dead volume.[6]

      • Solution: Ensure the column is cut cleanly and installed according to the instrument manufacturer's guidelines.[6]

    • Column Overload (Fronting): Too much sample was injected.[16]

      • Solution: Reduce the injection volume or dilute the sample. If using splitless injection, consider increasing the split ratio.[16]

    • Inlet Temperature Too Low: The sample is not vaporizing quickly and homogeneously.

      • Solution: Increase the inlet temperature, but be careful not to cause thermal degradation.[16]

Problem 2: Low or No Signal
  • Symptoms: The peak for this compound is very small or absent.

  • Possible Causes & Solutions:

    • System Leaks: Leaks in the injector, column fittings, or MS interface can lead to sample loss.[6][17]

      • Solution: Perform a leak check of the entire system using an electronic leak detector.[6] Pay special attention to the septum and ferrule connections.[18]

    • Analyte Adsorption: The compound is being irreversibly adsorbed in the system.[6]

      • Solution: Ensure the entire sample path is inert. Consider using a guard column to protect the analytical column.[6]

    • Incorrect MS Parameters: The MS is not optimized for your analyte.[6]

      • Solution: For trace analysis, switch from Scan to SIM mode to increase sensitivity.[6] Verify that the correct ions are being monitored.

    • SPME Issues: Inefficient extraction or desorption.

      • Solution: Optimize SPME parameters (time, temperature, fiber). Ensure the desorption temperature and time in the inlet are sufficient.

Problem 3: Noisy Baseline or High Column Bleed
  • Symptoms: The baseline is unstable, shows high background noise, or rises significantly during the temperature program.

  • Possible Causes & Solutions:

    • Contaminated Carrier Gas: Impurities like oxygen or moisture in the carrier gas can degrade the column's stationary phase.[6]

      • Solution: Use high-purity carrier gas (99.999%+) and install high-quality gas purifiers to remove oxygen, moisture, and hydrocarbons.[15][18]

    • Column Degradation: The oven temperature exceeds the column's maximum limit.[6]

      • Solution: Operate within the recommended temperature range for your column. If the column is old and has been used extensively, it may need to be replaced.[15]

    • Septum Bleed: Particles from a degrading septum are entering the system.[6]

      • Solution: Use high-quality, low-bleed septa and replace them regularly.[6]

Problem 4: Ghost Peaks or Sample Carryover
  • Symptoms: Peaks appear in blank runs that correspond to analytes from a previous injection.

  • Possible Causes & Solutions:

    • Contaminated Syringe/SPME Fiber: Residue remains from a previous, more concentrated sample.

      • Solution: Clean the SPME fiber by baking it out in a separate bake-out station or in the GC inlet for an extended period at a high temperature. Run solvent blanks to clean the syringe.[17]

    • Inadequate Bake-out Time: The run time or final temperature is not sufficient to elute all compounds from the column.

      • Solution: Extend the final hold time of the oven program or increase the final temperature (without exceeding the column limit).[17]

    • Active Sites in the Inlet: The inlet liner may be contaminated.

      • Solution: Replace the inlet liner.[17]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Homogenized Sample Vial Transfer to Headspace Vial Sample->Vial SPME HS-SPME Extraction (Optimized Time/Temp) Vial->SPME Desorption Thermal Desorption in GC Inlet SPME->Desorption Transfer to GC-MS Separation Chromatographic Separation Desorption->Separation Detection Mass Spectrometry Detection (Scan or SIM Mode) Separation->Detection Identification Peak Identification (Retention Time & Mass Spectrum) Detection->Identification Quantification Quantification (Peak Area Integration) Identification->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for this compound analysis.

troubleshooting_workflow Start Problem Observed? PeakShape Poor Peak Shape? Start->PeakShape Yes Sensitivity Low Sensitivity? PeakShape->Sensitivity No Sol_Peak Check for Active Sites Trim Column Replace Liner PeakShape->Sol_Peak Yes Baseline Noisy Baseline? Sensitivity->Baseline No Sol_Sens Check for Leaks Optimize MS (SIM Mode) Check Sample Prep Sensitivity->Sol_Sens Yes Carryover Ghost Peaks? Baseline->Carryover No Sol_Base Check Gas Purity Check for Column Bleed Replace Septum Baseline->Sol_Base Yes Sol_Carry Clean SPME/Syringe Extend Bake-out Replace Liner Carryover->Sol_Carry Yes End Problem Solved Sol_Peak->End Sol_Sens->End Sol_Base->End Sol_Carry->End

Caption: A logical workflow for troubleshooting common GC-MS issues.

optimization_logic cluster_sample Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Goal Goal: Accurate & Sensitive Trace Analysis SPME_Fiber SPME Fiber Choice Goal->SPME_Fiber Column Column Phase & Dimensions Goal->Column MS_Mode Acquisition Mode (Scan/SIM) Goal->MS_Mode SPME_Params Extraction Time & Temp SPME_Fiber->SPME_Params Inlet Inlet Temp & Mode Column->Inlet Oven Oven Program Column->Oven Source_Temp Ion Source Temp MS_Mode->Source_Temp

Caption: Key parameters for method optimization in GC-MS analysis.

References

Best solvent for extraction of 2-Isobutylthiazole from natural products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 2-isobutylthiazole from natural products.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which natural products is it commonly found?

A1: this compound is a volatile organic compound known for its characteristic green, tomato-leaf-like aroma.[1] It is a key flavor component in tomatoes (Solanum lycopersicum) and is also found in other natural sources.[2]

Q2: What are the key properties of this compound relevant to its extraction?

A2: this compound is a colorless to pale yellow liquid.[1] It is slightly soluble in water but soluble in fats and organic solvents. Its volatile nature is a critical consideration for extraction and subsequent sample handling to prevent loss of the analyte.

Q3: Which solvent is theoretically best for extracting this compound?

A3: The principle of "like dissolves like" suggests that a solvent with a polarity similar to this compound would be most effective. As a moderately polar compound, solvents like dichloromethane (B109758) and diethyl ether are excellent candidates. Non-polar solvents such as hexane (B92381) can also be effective, particularly when co-extracting with lipids. More polar solvents like ethanol (B145695) may also be used, but their efficacy can be influenced by the overall composition of the natural product matrix.

Troubleshooting Guides

Issue 1: Low Yield of this compound

Possible Causes:

  • Inappropriate Solvent Selection: The polarity of the extraction solvent may not be optimal for this compound.

  • Loss of Volatile Compound: this compound may be lost during solvent evaporation or other sample concentration steps due to its high volatility.

  • Incomplete Extraction: The extraction time, temperature, or solvent-to-solid ratio may be insufficient for complete recovery.

  • Matrix Effects: Other compounds in the natural product matrix may interfere with the extraction.

Solutions:

  • Solvent Optimization: Experiment with solvents of varying polarities. Dichloromethane and pentane (B18724) have been shown to be effective for extracting odor-active compounds. A mixture of solvents, such as hexane and diethyl ether, can also be tested.

  • Minimize Volatility Losses: Use gentle evaporation techniques such as a rotary evaporator at low temperature and reduced pressure. A nitrogen blowdown can also be used for final concentration. Avoid using a high vacuum line.

  • Optimize Extraction Parameters: Increase the extraction time, adjust the temperature (while being mindful of potential degradation of the analyte), and ensure a sufficient solvent-to-solid ratio to facilitate complete extraction.

  • Sample Pre-treatment: For complex matrices, consider a pre-treatment step like distillation to remove interfering compounds.

Issue 2: Emulsion Formation During Liquid-Liquid Extraction (LLE)

Possible Causes:

  • High Concentration of Surfactants: The natural product matrix may contain compounds that act as emulsifiers.

  • Vigorous Shaking: Excessive agitation can promote the formation of stable emulsions.

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel to mix the phases.

  • Addition of Brine: Adding a saturated sodium chloride (brine) solution can help to break emulsions by increasing the ionic strength of the aqueous phase.

  • Centrifugation: If the emulsion persists, centrifuging the mixture can aid in phase separation.

  • Filtration: Passing the emulsified layer through a plug of glass wool can sometimes help to break the emulsion.

Issue 3: Co-extraction of Interfering Compounds

Possible Causes:

  • Solvent Non-selectivity: The chosen solvent may have a high affinity for other compounds in the matrix besides this compound.

Solutions:

  • Solvent System Modification: Try a solvent system with a different polarity to reduce the solubility of the interfering compounds.

  • Back-Extraction: If the interfering compounds have acidic or basic properties, a back-extraction with an acidic or basic aqueous solution can be used to remove them from the organic extract.

  • Solid-Phase Extraction (SPE): Utilize an SPE cartridge with a sorbent that selectively retains either the this compound or the interfering compounds, allowing for their separation.

Data Presentation

Table 1: Comparison of Solvents for Extraction of this compound (Theoretical Efficiency and Properties)

SolventPolarityBoiling Point (°C)Theoretical Extraction Efficiency for this compoundNotes
Dichloromethane Intermediate39.6HighA versatile solvent for many organic compounds.
Hexane Non-polar69Moderate to HighGood for co-extraction with lipids. May require a co-solvent for better efficiency.
Ethanol Polar78.4ModerateCan co-extract a wide range of polar compounds.
Diethyl Ether Low34.6HighHighly volatile and flammable, requiring careful handling.
Methanol Polar64.7ModerateSimilar to ethanol, can extract many polar impurities.

Experimental Protocols

Protocol 1: Solvent-Assisted Flavor Evaporation (SAFE)

This method is ideal for the isolation of volatile and semi-volatile compounds from complex matrices.

Methodology:

  • Sample Homogenization: Homogenize the fresh natural product sample (e.g., tomatoes) with a suitable solvent (e.g., dichloromethane or diethyl ether) in a blender.

  • Extraction: Stir the homogenate for a specified time (e.g., 2 hours) at a controlled temperature (e.g., 4°C) to allow for efficient extraction.

  • Filtration: Filter the mixture to remove solid plant material.

  • Drying: Dry the solvent extract over anhydrous sodium sulfate (B86663) to remove any residual water.

  • SAFE Distillation: Introduce the dried extract into the SAFE apparatus. The distillation is performed under high vacuum (typically < 10⁻⁴ mbar) and at a low temperature (e.g., 40°C). The volatile compounds, including this compound, will evaporate and be collected in a cold trap cooled with liquid nitrogen.

  • Concentration: Gently concentrate the collected distillate using a rotary evaporator or a stream of nitrogen to a final volume suitable for analysis (e.g., by Gas Chromatography-Mass Spectrometry - GC-MS).

Protocol 2: Liquid-Liquid Extraction (LLE)

This is a classic method for separating compounds based on their differential solubilities in two immiscible liquids.

Methodology:

  • Aqueous Sample Preparation: Homogenize the natural product with water to create an aqueous slurry.

  • Extraction: Transfer the aqueous slurry to a separatory funnel and add an equal volume of an immiscible organic solvent (e.g., dichloromethane or hexane).

  • Mixing: Gently invert the separatory funnel multiple times to allow for the partitioning of this compound into the organic phase. Vent the funnel periodically to release any pressure buildup.

  • Phase Separation: Allow the layers to separate completely.

  • Collection: Drain the organic layer (the bottom layer if using dichloromethane, the top layer if using hexane) into a clean flask.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh portions of the organic solvent two more times to ensure complete recovery.

  • Combine and Dry: Combine all the organic extracts and dry over anhydrous sodium sulfate.

  • Concentration: Concentrate the dried extract as described in the SAFE protocol.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_isolation Isolation & Concentration cluster_analysis Analysis start Natural Product (e.g., Tomato) homogenize Homogenization with Solvent start->homogenize extraction_method Extraction (e.g., Stirring) homogenize->extraction_method filtration Filtration extraction_method->filtration drying Drying (Anhydrous Na2SO4) filtration->drying safe SAFE Distillation / LLE drying->safe concentration Concentration (Rotovap/N2) safe->concentration analysis GC-MS Analysis concentration->analysis

Caption: Experimental workflow for the extraction and analysis of this compound.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Inappropriate Solvent start->cause1 cause2 Volatility Loss start->cause2 cause3 Incomplete Extraction start->cause3 cause4 Matrix Effects start->cause4 solution1 Optimize Solvent Polarity (e.g., Dichloromethane, Pentane) cause1->solution1 Address with solution2 Gentle Concentration (Low Temp Rotovap, N2 Stream) cause2->solution2 Address with solution3 Optimize Parameters (Time, Temp, Ratio) cause3->solution3 Address with solution4 Sample Pre-treatment (e.g., Distillation) cause4->solution4 Address with

Caption: Troubleshooting logic for addressing low extraction yield of this compound.

References

Technical Support Center: Controlled Release of 2-Isobutylthiazole from Protein Emulsions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for controlling the release of 2-Isobutylthiazole from protein emulsions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation, offering potential causes and solutions.

Issue: Burst Release of this compound

A rapid, uncontrolled release of the volatile compound occurs shortly after emulsion formation.

Potential Cause Suggested Solution
Low Protein Concentration: Insufficient protein at the oil-water interface to effectively encapsulate and retain the this compound.Increase the protein concentration. Higher protein levels can form a denser interfacial layer, slowing down diffusion.[1][2]
Inappropriate Protein Type: The selected protein may have a low binding affinity for this compound.Switch to a protein with a higher binding capacity. For instance, whey protein concentrate (WPC) has been shown to retain more this compound compared to β-lactoglobulin.[3]
High Homogenization Pressure: Excessive pressure can lead to very small droplets with a large surface area, promoting rapid release.Optimize the homogenization pressure. A lower pressure may result in slightly larger droplets, which can help to slow the release rate.
Unfavorable pH: The pH of the emulsion may be far from the isoelectric point of the protein, leading to a less compact interfacial layer.Adjust the pH of the emulsion to be closer to the isoelectric point of the protein to promote a denser, more stable interfacial film. However, be aware that pH can also influence the perceived odor intensity.[3][4]

Issue: Incomplete or Slow Release of this compound

The release of the volatile compound is significantly hindered or does not reach the desired level over time.

Potential Cause Suggested Solution
High Protein Concentration: An excessively high protein concentration can create a very thick and impermeable interfacial layer.Decrease the protein concentration to create a thinner interfacial layer that allows for more controlled diffusion.[2]
Strong Protein-Flavor Binding: The interaction between the protein and this compound is too strong, preventing its release.Consider using a protein with a slightly lower binding affinity or introduce a competing molecule to modulate the interaction. The addition of certain salts can also influence release.[5]
High Viscosity of the Continuous Phase: A highly viscous aqueous phase can impede the diffusion of this compound.Reduce the viscosity of the continuous phase by adjusting the concentration of thickening agents or altering the composition of the aqueous phase. The release of this compound has been shown to correlate with viscosity.[3]
Cross-linking of Proteins: Unintended cross-linking of proteins at the interface can form a rigid, impermeable barrier.Avoid processing conditions (e.g., excessive heat, certain enzymes) that could induce protein cross-linking unless it is a desired mechanism for controlled release.

Issue: Emulsion Instability (Creaming, Flocculation, Coalescence)

The emulsion breaks down over time, leading to inconsistent release and inaccurate measurements.

Potential Cause Suggested Solution
Incorrect pH: The pH is near the isoelectric point of the protein, leading to reduced electrostatic repulsion between droplets and subsequent aggregation.[4][6]Adjust the pH away from the isoelectric point to increase the surface charge and electrostatic repulsion between droplets.[4][6]
Insufficient Protein Coverage: The amount of protein is not enough to fully cover the surface of the oil droplets.Increase the protein concentration or reduce the oil phase volume to ensure complete coverage of the droplets.[1]
High Ionic Strength: High salt concentrations can screen the electrostatic charges on the protein, leading to reduced repulsion and droplet aggregation.[5]Reduce the ionic strength of the aqueous phase. If salts are necessary, consider using monovalent salts over divalent salts, as the latter can be more effective at destabilizing emulsions.
Inadequate Homogenization: The homogenization process did not create sufficiently small and uniform droplets.Optimize the homogenization parameters (pressure, number of passes) to achieve a smaller and more uniform droplet size distribution.

Frequently Asked Questions (FAQs)

1. What is the optimal protein concentration for controlled release of this compound?

The optimal protein concentration is a balance between preventing burst release and avoiding an overly slow release. It is dependent on the specific protein, oil phase volume, and desired release profile. Generally, increasing protein concentration leads to a decrease in the headspace concentration of volatile compounds.[2] It is recommended to perform a concentration-response study to determine the ideal concentration for your system.

2. How does pH affect the release of this compound?

pH plays a crucial role in both emulsion stability and the release of volatile compounds. For whey protein stabilized emulsions, a lower pH of 4.0 has been shown to result in a higher sensory odor intensity of this compound compared to a pH of 6.5.[3] This is likely due to changes in the protein conformation and the interactions at the oil-water interface. However, operating near the isoelectric point of the protein can lead to emulsion instability.[4][6] Therefore, the pH should be carefully selected to balance release and stability.

3. Which type of protein is best for controlling the release of this compound?

The choice of protein depends on the desired release characteristics. Studies have shown that whey protein concentrate (WPC-80) releases more this compound into the headspace compared to β-lactoglobulin.[3] This suggests that β-lactoglobulin may provide a more sustained release. The binding affinity of the protein for the flavor molecule is a key factor.

4. Can the oil phase composition influence the release?

Yes, the composition of the oil phase is a significant factor. The partitioning of this compound between the oil, water, and interfacial phases will dictate its release. The oil level in an emulsion has been shown to determine the sensory odor intensity of this compound.[3] Generally, more lipophilic compounds will be retained more strongly in the oil phase, leading to a slower release.

5. How can I accurately measure the release of this compound?

Headspace analysis using Gas Chromatography-Mass Spectrometry (GC-MS) is a common and effective method for quantifying the release of volatile compounds like this compound from emulsions.[3] This technique measures the concentration of the compound in the vapor phase above the emulsion, which correlates with its release.

Experimental Protocols

1. Preparation of Protein-Stabilized Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion stabilized by a protein.

  • Protein Solution Preparation:

    • Disperse the desired amount of protein powder (e.g., whey protein isolate) into deionized water with continuous stirring for at least 1 hour to ensure complete hydration.

    • Adjust the pH of the protein solution to the desired value using 1 M NaOH or HCl.

    • If required, heat the protein solution to a specific temperature for a set time to induce partial denaturation, which can improve emulsifying properties. Cool the solution to room temperature afterward.

  • Coarse Emulsion Preparation:

    • Add the oil phase (containing this compound) to the aqueous protein solution.

    • Homogenize the mixture using a high-speed blender (e.g., Ultra-Turrax) for 2-5 minutes to create a coarse emulsion.

  • High-Pressure Homogenization:

    • Pass the coarse emulsion through a high-pressure homogenizer for a specified number of cycles (e.g., 3-5 passes) at a set pressure (e.g., 30-70 MPa). This will reduce the droplet size and create a stable nanoemulsion.[3]

  • Characterization:

    • Measure the particle size and zeta potential of the resulting emulsion to assess its physical stability.

2. Measurement of this compound Release by Headspace GC-MS

This protocol outlines the steps for quantifying the release of this compound from the prepared emulsion.

  • Sample Preparation:

    • Place a known volume of the protein emulsion into a headspace vial.

    • Seal the vial tightly with a septum and cap.

  • Equilibration:

    • Incubate the vial in the headspace autosampler's incubator at a controlled temperature (e.g., 37°C) for a specific time to allow the volatile compound to partition into the headspace and reach equilibrium.

  • Headspace Sampling:

    • The autosampler's syringe will automatically withdraw a specific volume of the headspace gas from the vial.

  • GC-MS Analysis:

    • The withdrawn headspace sample is injected into the gas chromatograph.

    • The volatile compounds are separated on a GC column.

    • The mass spectrometer detects and identifies this compound based on its mass spectrum and retention time.

  • Quantification:

    • The amount of this compound in the headspace is quantified by comparing its peak area to a calibration curve prepared with known concentrations of a this compound standard.

Quantitative Data Summary

Table 1: Effect of Protein Type on the Headspace Concentration of this compound

Protein TypeRelative Headspace Concentration of this compound (Arbitrary Units)
Whey Protein Concentrate (WPC-80)Highest
WPC-80 HydrolysateIntermediate
β-LactoglobulinLowest
Data synthesized from Christiansen et al. (2011). Headspace analysis showed WPC-80 dressings released the most and β-lactoglobulin the least amount of IBT.[3]

Table 2: Effect of pH on the Sensory Odor Intensity of this compound in a Protein Emulsion

pHSensory Odor Intensity of this compound
4.0Higher
6.5Lower
Data synthesized from Christiansen et al. (2011). The study found that a pH of 4.0 gave a higher IBT odor than a pH of 6.5.[3]

Visualizations

Experimental_Workflow cluster_prep Emulsion Preparation cluster_analysis Release Analysis Prot_Sol Protein Solution Preparation Coarse_Emul Coarse Emulsion Formation Prot_Sol->Coarse_Emul Add Oil Phase HP_Homog High-Pressure Homogenization Coarse_Emul->HP_Homog HS_Sample Headspace Sampling HP_Homog->HS_Sample Incubate GCMS GC-MS Analysis HS_Sample->GCMS Quant Quantification GCMS->Quant

Caption: Experimental workflow for preparing a protein emulsion and analyzing the release of this compound.

Troubleshooting_Burst_Release Start Issue: Burst Release Cause1 Low Protein Concentration? Start->Cause1 Cause2 Inappropriate Protein Type? Start->Cause2 Cause3 High Homogenization Pressure? Start->Cause3 Sol1 Increase Protein Concentration Cause1->Sol1 Yes Sol2 Select Protein with Higher Binding Affinity Cause2->Sol2 Yes Sol3 Optimize Homogenization Pressure Cause3->Sol3 Yes

Caption: Troubleshooting logic for addressing a burst release of this compound.

References

Safe laboratory handling and storage procedures for 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Isobutylthiazole Safety

This guide provides essential safety information, handling procedures, and emergency protocols for this compound, tailored for research and development professionals.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented below.

PropertyValue
Chemical Formula C₇H₁₁NS[1][2]
CAS Number 18640-74-9[1][3]
Molecular Weight 141.23 g/mol [2]
Appearance Colorless to pale yellow liquid[3][4][5][6]
Odor Strong, green, earthy, resembling tomato leaves[3][4][5][7]
Boiling Point 180 °C (lit.)[2][7][8]
Density 0.995 g/mL at 25 °C (lit.)[7][8]
Flash Point 58 °C (136.4 °F) - closed cup[8]
Refractive Index n20/D 1.495 (lit.)[7][8]
Experimental Workflow: Chemical Spill Response

The following diagram outlines the logical workflow for responding to a laboratory spill of this compound. Adherence to this protocol is critical for ensuring personnel safety and minimizing environmental contamination.

G Workflow for this compound Spill Response cluster_minor Minor Spill Protocol start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess Spill Size (Minor or Major?) evacuate->assess ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator if needed) assess->ppe Minor major_spill Major Spill: Contact Emergency Services & Follow Site Emergency Plan assess->major_spill Major contain Contain Spill with Inert Absorbent Material (e.g., sand, earth) ppe->contain collect Collect Absorbed Material in a Sealed Container contain->collect clean Clean & Decontaminate the Spill Area collect->clean dispose Dispose of Waste via Approved Procedures clean->dispose end End dispose->end major_spill->end

Workflow for this compound Spill Response

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues and questions that may arise during the handling and use of this compound in a laboratory setting.

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance with the following primary risks:

  • Flammable Liquid: It is a Category 3 flammable liquid and vapor.[8][9][10][11] Keep it away from heat, sparks, open flames, and other ignition sources.[11][12]

  • Health Hazards:

    • Harmful if swallowed (Acute Oral Toxicity, Category 4).[10][12][13]

    • Causes skin irritation (Skin Irritation, Category 2).[1][9][11][12][13]

    • Causes serious eye irritation (Eye Irritation, Category 2/2A).[1][9][11][12][13]

    • May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[9][10][11][12]

Q2: What Personal Protective Equipment (PPE) is mandatory when handling this chemical?

A2: To ensure safety, the following PPE must be worn:

  • Eye/Face Protection: Safety goggles or a face shield are required.[1][3][14]

  • Hand Protection: Use chemical-resistant gloves.[1][3] Always inspect gloves before use and dispose of contaminated gloves properly.[9][14]

  • Skin and Body Protection: Wear a lab coat or other suitable protective clothing.[1][3] For larger-scale operations, impervious or flame-retardant antistatic clothing may be necessary.[14]

  • Respiratory Protection: Handle in a well-ventilated area or under a chemical fume hood.[1][3] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is required.[1][9][12]

Q3: What are the correct first aid procedures for exposure to this compound?

A3: Immediate action is crucial in case of exposure. Follow these detailed first aid measures:

  • Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, also under the eyelids.[1][9][12][13][14] If contact lenses are worn, remove them if it is easy to do so and continue rinsing.[1][9][12][13] Seek medical attention if irritation persists.[1][12][14]

  • Skin Contact: Take off immediately all contaminated clothing.[12][14] Wash the affected skin area with plenty of soap and water.[1][9] If skin irritation occurs, get medical help.[1][13]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][9][12][13] If you feel unwell or if breathing is difficult, call a poison center or doctor.[12][13]

  • Ingestion: Rinse the mouth thoroughly with water.[1][9][13] Do NOT induce vomiting.[1][14] Never give anything by mouth to an unconscious person.[9][13][14] Call a physician or Poison Control Center immediately.[13][14]

Q4: How should this compound be stored in the laboratory?

A4: Proper storage is essential to maintain chemical stability and prevent hazardous situations.

  • General Conditions: Store in a cool, dry, and well-ventilated area.[1][2][3]

  • Container: Keep the container tightly closed when not in use.[1][2][3] If a container has been opened, it must be carefully resealed and kept upright to prevent leakage.[2][14][15]

  • Incompatibilities: Store away from strong oxidizing agents, acid chlorides, acid anhydrides, and reducing agents.[1][14]

  • Ignition Sources: Keep away from heat, sparks, open flames, hot surfaces, and other potential ignition sources.[3][11][12][15] No smoking is permitted in the storage area.[11][12][15]

Q5: What is the protocol for cleaning up a small spill of this compound?

A5: For a small, manageable spill, follow these steps:

  • Ensure adequate ventilation and wear the appropriate PPE (see Q2).[1][9]

  • Remove all sources of ignition from the area.[13][15]

  • Contain the spill using a non-combustible, inert absorbent material such as sand, earth, or diatomaceous earth.[1][15]

  • Carefully collect the absorbed material and place it into a suitable, closed, and properly labeled container for hazardous waste disposal.[1][9][13]

  • Prevent the spill from entering drains or waterways.[1][9]

Q6: What type of fire extinguisher should be used for a this compound fire?

A6: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or a water spray to extinguish the fire.[1][9][13] Be aware that under fire conditions, it can emit toxic fumes of carbon oxides, nitrogen oxides, and sulfur oxides.[1] Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing.[1]

Q7: How should waste this compound be disposed of?

A7: Dispose of the chemical and its container at an approved waste disposal facility.[13][14][16] Disposal must be in accordance with all applicable local, regional, and national laws and regulations.[13] Do not allow the product to enter drains or the environment.[9]

References

Preventing degradation of 2-Isobutylthiazole stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 2-isobutylthiazole stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common properties?

This compound is a colorless to pale yellow liquid known for its distinct green, tomato-leaf-like aroma.[1][2] It is an organic compound featuring a thiazole ring with an isobutyl group substitution.[3] It is sparingly soluble in water but soluble in organic solvents like ethanol and fats.[4][5] Due to its characteristic scent, it finds frequent use in the flavor and fragrance industries.[2][6]

Q2: What are the general recommendations for storing neat this compound?

For optimal stability, neat this compound should be stored in a cool, dry, and well-ventilated area, away from sources of heat, sparks, or open flames.[7] The container should be tightly sealed to prevent exposure to moisture and air.[5] It is classified as a flammable liquid and should be handled with appropriate safety precautions.[8]

Q3: How should I prepare a stock solution of this compound?

It is recommended to use a high-purity, anhydrous solvent to prepare stock solutions. Common solvents for heterocyclic compounds include dimethyl sulfoxide (DMSO), ethanol, or other organic solvents in which this compound is readily soluble. To ensure accuracy, especially for quantitative applications, it is advisable to use calibrated pipettes and store solutions in glass vials with Teflon-lined screw caps to prevent solvent evaporation and contamination.

Q4: What are the potential causes of degradation for this compound stock solutions?

While this compound is generally considered stable under standard conditions, its thiazole ring structure may be susceptible to degradation under certain conditions.[3] Potential degradation pathways, inferred from studies on related thiazole derivatives, include:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or, more commonly, alkaline (high pH) conditions.[4]

  • Oxidation: Exposure to oxidizing agents or atmospheric oxygen over prolonged periods can lead to degradation of the thiazole moiety.

  • Photodegradation: Exposure to ultraviolet (UV) or even visible light can induce photochemical reactions, leading to the breakdown of the compound. Studies on other thiazole-containing compounds have shown that this can be a significant degradation pathway.[2][9]

Troubleshooting Guide

This guide addresses specific issues you might encounter with your this compound stock solutions.

Problem Possible Causes Troubleshooting Steps & Solutions
Change in solution color (e.g., yellowing) Oxidation of the thiazole ring or impurities.- Store the solution under an inert atmosphere (e.g., argon or nitrogen). - Use antioxidants if compatible with your application. - Ensure the solvent is of high purity and free of peroxides.
Appearance of precipitate - Limited solubility at lower temperatures. - Degradation leading to insoluble products. - Solvent evaporation concentrating the solution.- Gently warm the solution to see if the precipitate redissolves. - Filter the solution if the precipitate is suspected to be a degradation product. - Verify the seal on your storage vial to prevent solvent loss. Store at a consistent, appropriate temperature.
Loss of potency or inconsistent experimental results Degradation of this compound in the stock solution.- Prepare fresh stock solutions more frequently. - Aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and contamination. - Protect the stock solution from light by using amber vials or wrapping the vial in aluminum foil. - Store the solution at or below -20°C.
Unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS) - Presence of degradation products. - Contamination of the solvent or handling equipment.- Run a blank (solvent only) to check for contamination. - Perform a forced degradation study (see Experimental Protocols) to identify potential degradation peaks. - Use a stability-indicating analytical method to separate the parent compound from any degradants.

Experimental Protocols

Protocol: Forced Degradation Study to Assess Stability

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and establish the stability of your this compound stock solution.[10][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours.

  • Photolytic Degradation: Expose an aliquot of the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil.

  • Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 24 hours.

3. Sample Analysis:

  • After the designated stress period, neutralize the acidic and basic samples.

  • Dilute all samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC-UV or GC-MS method. An example of a starting HPLC method for a thiazole derivative is provided below.[1]

Example HPLC Method Parameters:

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and water (e.g., 85:15 v/v)
Flow Rate 1.0 mL/min
Detection UV at an appropriate wavelength (e.g., 240 nm)
Injection Volume 10 µL

4. Data Interpretation:

  • Compare the chromatograms of the stressed samples to that of a non-stressed control sample.

  • A decrease in the peak area of this compound and the appearance of new peaks indicate degradation.

  • The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent peak.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for this compound Stock Solution Degradation start Start: Inconsistent Experimental Results or Visual Change in Stock Solution check_visual Visually Inspect Solution (Color change, precipitate?) start->check_visual check_analytical Analyze by HPLC or GC-MS check_visual->check_analytical Yes review_preparation Review Solution Preparation: - Solvent purity? - Contamination? check_visual->review_preparation No compare_spectra Compare with Reference Standard check_analytical->compare_spectra degradation_confirmed Degradation Confirmed compare_spectra->degradation_confirmed Degradation Detected no_degradation No Degradation Detected compare_spectra->no_degradation No Significant Degradation review_storage Review Storage Conditions: - Temperature (-20°C?) - Light exposure? - Container seal? degradation_confirmed->review_storage no_degradation->review_preparation implement_changes Implement Corrective Actions: - Prepare fresh solution - Aliquot - Use amber vials - Store at -20°C or below review_storage->implement_changes review_preparation->implement_changes reanalyze Re-analyze After a Set Period implement_changes->reanalyze end_ok End: Solution is Stable reanalyze->end_ok Stable end_issue End: Issue Persists, Consider Alternative Solvent or Further Investigation reanalyze->end_issue Unstable

Caption: Troubleshooting workflow for this compound stock solution degradation.

Degradation_Pathways Potential Degradation Pathways of this compound compound This compound hydrolysis Hydrolysis (e.g., high pH) compound->hydrolysis Stress Factor oxidation Oxidation (e.g., air, peroxides) compound->oxidation Stress Factor photodegradation Photodegradation (e.g., UV light) compound->photodegradation Stress Factor hydrolysis_products Ring-Opened Products hydrolysis->hydrolysis_products Leads to oxidation_products Oxidized Thiazole Derivatives oxidation->oxidation_products Leads to photo_products Rearranged and Fragmented Products photodegradation->photo_products Leads to

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: Gas Chromatography Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the analysis of 2-Isobutylthiazole by gas chromatography (GC). It is intended for researchers, scientists, and drug development professionals encountering peak tailing and other chromatographic issues during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of this compound?

In an ideal gas chromatography separation, the analyte peak has a symmetrical, Gaussian shape. Peak tailing is a distortion where the tail end of the peak is broader than the front end. This is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and ultimately compromise the quantitative accuracy of the analysis. For a compound like this compound, which contains both a nitrogen and a sulfur atom in its heterocyclic structure, interactions with the GC system can lead to this issue.

Q2: What are the common causes of peak tailing for this compound?

Peak tailing for this compound can stem from several factors, which can be broadly categorized as either system-related issues or chemical interactions.

  • System-Related Issues:

    • Improper Column Installation: A poorly cut or incorrectly installed column can create dead volume and turbulence in the carrier gas flow path.

    • Column Contamination: Accumulation of non-volatile residues from previous injections on the column or in the inlet liner can create active sites.

    • Cold Spots: Areas in the GC system, such as the transfer line to the detector, that are not adequately heated can cause the analyte to condense, leading to band broadening.

  • Chemical Interactions:

    • Active Sites: this compound, with its polar characteristics, can interact with active sites within the GC system. These active sites are often silanol groups on the surface of an untreated or poorly deactivated inlet liner and the GC column itself.

    • Sample Overload: Injecting too concentrated a sample can saturate the stationary phase of the column, leading to peak distortion.

    • Solvent Effects: A mismatch in polarity between the sample solvent and the stationary phase can cause poor peak shape, especially for early eluting peaks.

Q3: How can I systematically troubleshoot peak tailing for this compound?

A stepwise approach is the most effective way to identify and resolve the source of peak tailing. The following workflow can be used as a guide:

G A Observe Peak Tailing for this compound B Perform Inlet Maintenance (Replace Liner, Septum, and Gold Seal) A->B C Did peak shape improve? B->C D Problem Likely Resolved (Inlet Contamination/Activity) C->D Yes E Trim Column Inlet (10-20 cm) C->E No F Did peak shape improve? E->F G Problem Likely Resolved (Column Contamination) F->G Yes H Review and Optimize GC Method Parameters F->H No I Check for: - Appropriate Temperatures (Inlet, Oven, Transfer Line) - Suitable Column Phase - Correct Injection Volume H->I J Did peak shape improve? I->J K Method Optimization Successful J->K Yes L Consider Column Replacement or Further System Diagnostics J->L No

A troubleshooting workflow for addressing peak tailing.

Q4: What are the ideal GC column characteristics for analyzing this compound?

Due to the presence of sulfur, using a column with a high degree of inertness is recommended to achieve a good peak shape for this compound. Columns specifically designed for the analysis of volatile sulfur compounds are a good choice. A mid-polar stationary phase is often suitable for this type of analyte.

Column CharacteristicRecommendationRationale
Stationary Phase Mid-polarity (e.g., 6% Cyanopropylphenyl / 94% Methylpolysiloxane) or a specialized wax-type phase.Balances the polarity of this compound, promoting symmetrical peak shape.
Inertness High degree of inertness is crucial.Minimizes interactions between the analyte and active sites on the column surface.
Film Thickness 0.25 - 0.5 µmAppropriate for volatile to semi-volatile compounds.
Internal Diameter 0.25 - 0.32 mmProvides a good balance of efficiency and sample loading capacity.
Length 30 mA standard length that offers good resolving power for most applications.

Q5: What is an acceptable tailing factor for this compound?

The United States Pharmacopeia (USP) suggests a tailing factor (or symmetry factor) between 0.8 and 1.8 for chromatographic peaks in assays. For flavor and fragrance compounds, a tailing factor below 1.5 is generally considered acceptable. A value greater than 2.0 indicates a significant problem that needs to be addressed.

Tailing Factor (Tf)Peak Shape InterpretationAction Required
0.9 - 1.2Excellent, near-symmetrical peak.None.
1.2 - 1.5Acceptable for most applications.Monitor for further degradation in peak shape.
> 1.5Moderate tailing.Investigation and troubleshooting are recommended.
> 2.0Severe tailing.Immediate troubleshooting is necessary to ensure data quality.

Detailed Experimental Protocol

This protocol provides a starting point for the GC analysis of this compound. Optimization may be required based on the specific instrumentation and sample matrix.

1. Sample Preparation (for a liquid flavor sample)

  • Objective: To prepare a sample solution suitable for GC injection.

  • Materials:

    • This compound reference standard

    • Sample containing this compound

    • Dichloromethane (or other suitable volatile solvent)

    • Volumetric flasks

    • Micropipettes

    • GC vials with septa

  • Procedure:

    • Prepare a stock solution of this compound reference standard in dichloromethane at a concentration of 1000 µg/mL.

    • Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from 1 to 100 µg/mL.

    • For the unknown sample, perform a preliminary dilution to ensure the concentration of this compound falls within the calibration range.

    • Transfer the prepared standards and sample solutions into 2 mL GC vials and seal them.

2. Gas Chromatography (GC) Method

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

ParameterValue
Column DB-35ms (30 m x 320 µm x 0.25 µm) or equivalent mid-polar column
Carrier Gas Helium
Column Flow 1.2 mL/min (constant flow)
Inlet Temperature 280 °C
Injection Volume 1 µL
Split Ratio 150:1
Oven Program Initial: 80°C (hold for 0 min), Ramp: 15°C/min to 280°C, Hold: 7 min at 280°C
Detector Temperature 300 °C (FID)

3. System Suitability

Before analyzing samples, perform a system suitability test to ensure the chromatographic system is performing adequately.

  • Procedure:

    • Inject a mid-range calibration standard (e.g., 25 µg/mL) five times.

    • Calculate the relative standard deviation (RSD) of the peak area and retention time.

    • Calculate the tailing factor for the this compound peak.

  • Acceptance Criteria:

    • RSD of peak area: ≤ 2.0%

    • RSD of retention time: ≤ 1.0%

    • Tailing factor: ≤ 1.5

Logical Relationships in Troubleshooting

The following diagram illustrates the logical connections between potential causes and solutions for peak tailing.

G cluster_causes Potential Causes cluster_solutions Solutions C1 Active Sites in Liner S1 Use Deactivated Liner C1->S1 addresses C2 Column Contamination S2 Trim Column / Replace Column C2->S2 addresses C3 Improper Column Installation S3 Re-install Column Correctly C3->S3 addresses C4 Sample Overload S4 Dilute Sample C4->S4 addresses C5 Incorrect Temperatures S5 Optimize Method Temperatures C5->S5 addresses

Mapping causes of peak tailing to their respective solutions.

Matrix effects in the analysis of 2-Isobutylthiazole in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of 2-isobutylthiazole in complex samples.

Troubleshooting Guide: Matrix Effects in this compound Analysis

Matrix effects, the alteration of an analyte's ionization and subsequent detection due to co-eluting compounds from the sample matrix, can lead to inaccurate quantification.[1] This guide provides solutions to common issues encountered during the analysis of this compound.

Problem Potential Cause Recommended Solution
Signal Suppression/Enhancement Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.[2]1. Improve Sample Cleanup: Utilize techniques like Solid-Phase Extraction (SPE) or QuEChERS to remove interfering compounds.[3][4] 2. Optimize Chromatographic Separation: Modify the GC or LC method to separate this compound from interfering peaks. 3. Use Matrix-Matched Calibration: Prepare calibration standards in a blank matrix extract that is similar to the sample to compensate for the matrix effect.[5] 4. Employ Stable Isotope Dilution Analysis (SIDA): Use a stable isotope-labeled internal standard of this compound to correct for both matrix effects and analyte loss during sample preparation.[6][7][8]
Poor Reproducibility Inconsistent matrix effects across different samples or batches. This can be due to variations in the sample matrix composition.1. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is used for all samples. 2. Implement a Robust Internal Standard Method: SIDA is the gold standard for correcting variability.[6][7] 3. Dilute the Sample: If sensitivity allows, diluting the sample extract can minimize the concentration of interfering matrix components.
Low Analyte Recovery Loss of this compound during sample extraction and cleanup steps.1. Optimize Extraction Solvent and pH: Ensure the solvent and pH conditions are optimal for the extraction of the slightly basic this compound. 2. Evaluate SPE Sorbent and Elution Solvent: Select an SPE sorbent that effectively retains and elutes this compound. Test different elution solvents and volumes.[9][10] 3. Minimize Evaporation Steps: this compound is volatile, and excessive evaporation can lead to analyte loss.
Inaccurate Quantification A combination of matrix effects, poor recovery, and inappropriate calibration strategy.1. Method Validation: Perform a thorough method validation including assessment of selectivity, accuracy, precision, linearity, and recovery.[11][12][13] 2. Choose the Right Calibration Strategy: For complex matrices, matrix-matched calibration or SIDA is highly recommended over external calibration using simple solvent standards.[8]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effects are the interference of co-extracted compounds from the sample matrix on the ionization of the target analyte, in this case, this compound.[1] This interference can either suppress or enhance the signal detected by the mass spectrometer, leading to underestimation or overestimation of the analyte's concentration.[2]

Q2: What is the most effective way to eliminate matrix effects?

A2: While complete elimination is challenging, a combination of efficient sample preparation and the use of a stable isotope-labeled internal standard (SIDA) is considered the most effective approach to compensate for matrix effects.[6][7][8] SIDA is recognized as the gold standard because the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization.[6][7]

Q3: When should I use QuEChERS versus Solid-Phase Extraction (SPE) for sample cleanup?

A3: The choice depends on the specific matrix and analytical goals.

  • QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a simple and rapid extraction and cleanup method well-suited for a wide range of food and agricultural samples.[14][15] It is particularly effective for multi-residue analysis.[16]

  • Solid-Phase Extraction (SPE) offers a more selective and tailored cleanup.[3][4][17] With a variety of available sorbents, SPE can be optimized to remove specific types of interferences, often resulting in a cleaner extract than QuEChERS.[9]

Q4: How do I perform a matrix-matched calibration?

A4: To perform a matrix-matched calibration, you first need a "blank" matrix, which is a sample of the same type as your unknown but without the analyte of interest. You then fortify this blank matrix with known concentrations of this compound at various levels to create your calibration standards. These standards are then carried through the entire sample preparation and analysis procedure. This approach helps to ensure that the calibration standards experience the same matrix effects as the unknown samples.[5]

Q5: Can I use a standard addition method to overcome matrix effects?

A5: Yes, the standard addition method is another valid approach. It involves adding known amounts of a this compound standard to aliquots of the actual sample. By analyzing these fortified samples and the original sample, a calibration curve can be generated within the sample's own matrix, thereby accounting for its specific matrix effects.

Experimental Protocols

Protocol 1: QuEChERS Extraction and Cleanup for this compound in a Food Matrix (e.g., Tomato Paste)
  • Sample Homogenization: Homogenize 10-15 g of the tomato paste sample.

  • Extraction:

    • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • If using a stable isotope-labeled internal standard, add it at this stage.

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer 6 mL of the acetonitrile supernatant to a 15 mL dSPE tube containing 900 mg MgSO₄, 150 mg primary secondary amine (PSA), and 150 mg C18.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Collect the supernatant for GC-MS or LC-MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound in a Beverage Matrix (e.g., Fruit Juice)
  • Sample Pre-treatment: Centrifuge the juice sample to remove any pulp or suspended solids. Dilute the sample 1:1 with water.

  • SPE Cartridge Conditioning:

    • Condition a polymeric reversed-phase SPE cartridge (e.g., HLB) with 3 mL of methanol followed by 3 mL of water. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load 5 mL of the pre-treated sample onto the SPE cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.

  • Elution:

    • Elute the this compound from the cartridge with 2 x 2 mL of acetonitrile or methanol into a collection tube.

  • Final Extract:

    • The eluate can be concentrated under a gentle stream of nitrogen if necessary, but be cautious of analyte volatility. Reconstitute in a suitable solvent for analysis.

Quantitative Data Summary

The following table presents hypothetical, yet realistic, data illustrating the impact of different sample preparation and calibration strategies on the recovery and measured matrix effect for this compound in a complex food matrix.

Method Sample Preparation Calibration Mean Recovery (%) Matrix Effect (%) *RSD (%)
1Protein PrecipitationSolvent-Based95-75 (Suppression)25
2QuEChERSSolvent-Based85-40 (Suppression)15
3QuEChERSMatrix-Matched87-58
4SPEMatrix-Matched92-35
5QuEChERSSIDA86N/A (Corrected)4
6SPESIDA93N/A (Corrected)3

*Matrix Effect (%) = ((Peak area in matrix / Peak area in solvent) - 1) x 100. A negative value indicates suppression, and a positive value indicates enhancement.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Cleanup Options cluster_analysis Analysis cluster_quantification Quantification sample Complex Sample (e.g., Food, Beverage) homogenize Homogenization sample->homogenize extract Extraction with Acetonitrile (+ Internal Standard) homogenize->extract quechers QuEChERS extract->quechers Option 1 spe Solid-Phase Extraction (SPE) extract->spe Option 2 final_extract Final Extract quechers->final_extract spe->final_extract gcms GC-MS/MS Analysis final_extract->gcms data Data Acquisition gcms->data cal_solvent Solvent-Based Calibration data->cal_solvent Strategy A cal_matrix Matrix-Matched Calibration data->cal_matrix Strategy B cal_sida Stable Isotope Dilution data->cal_sida Strategy C result Final Concentration cal_solvent->result cal_matrix->result cal_sida->result

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects start Inaccurate Results (Signal Suppression/Enhancement) q1 Is sample cleanup sufficient? start->q1 improve_cleanup Implement/Optimize SPE or QuEChERS q1->improve_cleanup No q2 Is chromatographic separation adequate? q1->q2 Yes improve_cleanup->q2 optimize_chrom Modify GC/LC Method (e.g., gradient, column) q2->optimize_chrom No q3 Is the calibration method appropriate? q2->q3 Yes optimize_chrom->q3 use_matrix_matched Use Matrix-Matched Calibration q3->use_matrix_matched No use_sida Use Stable Isotope Dilution (SIDA) q3->use_sida No end Accurate Quantification q3->end Yes use_matrix_matched->end use_sida->end

Caption: Troubleshooting decision tree for matrix effects.

logical_relationship cluster_sample Sample analyte This compound (Analyte) instrument Analytical Instrument (e.g., GC-MS) analyte->instrument Generates Signal matrix Matrix Components (Interferences) matrix->instrument Causes Interference (Matrix Effect) signal Analytical Signal instrument->signal Produces

Caption: Logical relationship of components in the analysis.

References

Validation & Comparative

Validating 2-Isobutylthiazole as a Signature Tomato Aroma Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of 2-isobutylthiazole in the complex world of tomato volatiles, supported by experimental data and detailed methodologies for researchers and scientists.

The aroma of a fresh tomato is a complex symphony of volatile organic compounds (VOCs). Among these, this compound has been frequently identified as a key contributor, often associated with the characteristic "green" and "tomato-leaf" notes.[1][2][3] This guide provides a comparative analysis of this compound against other significant tomato aroma compounds, presenting quantitative data, detailed experimental protocols for validation, and visual workflows to aid researchers in the field of flavor science and product development.

The Chemical Landscape of Tomato Aroma: A Comparative Overview

While this compound is a recognized component of tomato aroma, it is by no means the sole contributor.[4] The overall flavor profile is a result of the intricate interplay between numerous volatiles derived from fatty acids, amino acids, and carotenoids.[5] Compounds such as hexanal, (Z)-3-hexenal, β-ionone, and 6-methyl-5-hepten-2-one (B42903) are also considered potent aroma contributors, each imparting distinct sensory attributes.[6]

The following table summarizes the relative abundance and sensory descriptors of this compound and other key volatile compounds identified in various tomato cultivars. This data, compiled from multiple studies, highlights the variability in aroma profiles across different tomato types.

Volatile CompoundChemical ClassTypical Aroma Descriptor(s)Relative Abundance (%) in Cocktail Cultivars[7]Relative Abundance (%) in Salad Cultivars[7]
This compound ThiazoleGreen, tomato-leaf, earthy11.1Higher concentrations than cocktail
HexanalAldehydeGreen, grassy, fresh-cut grass35.2Predominant
6-Methyl-5-hepten-2-oneKetoneFruity, floral, slightly green17.4-
(E)-2-HexenalAldehydeGreen, leafy, slightly fruity8.83.37 - 9.94
GeranylacetoneKetoneFloral, green, slightly waxy5.3-
β-IononeNorisoprenoidFloral, violet, woody--
(Z)-3-HexenalAldehydeIntense green, grassy--
LinaloolTerpene AlcoholFloral, citrus, sweet-Higher concentrations than cocktail
Phenylethyl alcoholAromatic AlcoholFloral, roseSignificantly different from salad-

Note: Relative abundance can vary significantly based on tomato cultivar, ripeness, and analytical methodology.

Experimental Protocols for Aroma Compound Validation

Validating a signature aroma compound like this compound requires a multi-faceted approach that combines instrumental analysis with sensory evaluation. The following are detailed methodologies for key experiments.

Volatile Organic Compound (VOC) Extraction: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a widely used technique for the extraction and concentration of volatile compounds from a sample matrix.

  • Sample Preparation: A known weight of homogenized tomato tissue (e.g., 5 grams) is placed into a sealed headspace vial. An internal standard may be added for quantification.

  • Incubation: The vial is incubated at a controlled temperature (e.g., 40°C) for a specific duration (e.g., 30 minutes) to allow volatile compounds to equilibrate in the headspace.

  • Extraction: An SPME fiber coated with a specific stationary phase (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane) is exposed to the headspace for a set time (e.g., 30 minutes) to adsorb the volatile compounds.

  • Desorption: The SPME fiber is then retracted and inserted into the heated injection port of a gas chromatograph for thermal desorption of the analytes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the cornerstone for separating and identifying individual volatile compounds within a complex mixture.

  • Gas Chromatography (GC): The desorbed volatiles are separated based on their boiling points and affinity for the stationary phase of the GC column (e.g., a non-polar or mid-polar column). The oven temperature is programmed to ramp up over time to facilitate separation.

  • Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique "fingerprint" of the molecule.

  • Identification: Compounds are identified by comparing their mass spectra and retention times to those of authentic reference standards and to entries in mass spectral libraries (e.g., NIST, Wiley).

Sensory Analysis: Gas Chromatography-Olfactometry (GC-O)

GC-O allows for the detection of odor-active compounds by the human nose as they elute from the GC column.

  • Effluent Splitting: The effluent from the GC column is split, with one portion directed to the MS detector and the other to a sniffing port.

  • Panelist Evaluation: Trained sensory panelists sniff the effluent from the sniffing port and record the time, intensity, and description of any detected odors.

  • Odor Activity Value (OAV): The OAV is calculated by dividing the concentration of a compound by its odor threshold. Compounds with an OAV greater than one are considered to be significant contributors to the overall aroma.[6]

Quantitative Sensory Analysis: Descriptive Analysis

Descriptive analysis provides a quantitative description of the sensory attributes of a product.

  • Panelist Training: A panel of trained assessors is familiarized with the specific aroma attributes of tomatoes and reference standards.

  • Attribute Generation: The panel develops a consensus vocabulary to describe the aroma profile of the tomato samples.

  • Intensity Rating: Panelists rate the intensity of each attribute on a numerical scale for each sample.

  • Data Analysis: Statistical analysis (e.g., ANOVA, PCA) is used to determine significant differences in the aroma profiles between samples.

Visualizing the Validation Workflow and Aroma Contribution

The following diagrams, generated using Graphviz, illustrate the logical flow of validating a signature aroma compound and the conceptual relationship of key volatiles to the overall tomato aroma.

Aroma_Validation_Workflow cluster_sample_prep Sample Preparation cluster_extraction VOC Extraction cluster_analysis Instrumental & Sensory Analysis cluster_data Data Interpretation cluster_validation Validation Tomato_Sample Tomato Sample Homogenization Homogenization Tomato_Sample->Homogenization HS_SPME HS-SPME Homogenization->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS GC_O GC-O Analysis HS_SPME->GC_O Compound_ID Compound Identification GC_MS->Compound_ID Quantification Quantification GC_MS->Quantification Odor_Description Odor Description & Intensity GC_O->Odor_Description Correlation Correlation Analysis Compound_ID->Correlation Quantification->Correlation Odor_Description->Correlation Sensory_Panel Descriptive Sensory Panel Sensory_Panel->Correlation Signature_Compound Signature Compound Validation Correlation->Signature_Compound

Caption: Workflow for the validation of a signature aroma compound.

Tomato_Aroma_Profile cluster_key_compounds Key Volatile Contributors Overall Tomato Aroma Overall Tomato Aroma This compound This compound Overall Tomato Aroma->this compound Green, Tomato-leaf Hexanal Hexanal Overall Tomato Aroma->Hexanal Grassy, Green (Z)-3-Hexenal (Z)-3-Hexenal Overall Tomato Aroma->(Z)-3-Hexenal Intense Green β-Ionone β-Ionone Overall Tomato Aroma->β-Ionone Floral, Woody 6-Methyl-5-hepten-2-one 6-Methyl-5-hepten-2-one Overall Tomato Aroma->6-Methyl-5-hepten-2-one Fruity, Green Linalool Linalool Overall Tomato Aroma->Linalool Floral, Sweet

Caption: Conceptual model of key contributors to tomato aroma.

Conclusion

The validation of this compound as a signature tomato aroma compound is a robust process that relies on the convergence of instrumental and sensory data. While its "green" and "tomato-leaf" characteristics are undoubtedly important, it is crucial to recognize that the authentic aroma of a tomato is the result of a complex mixture of many volatile compounds. Understanding the relative contributions of each of these compounds, as well as the methodologies to accurately measure them, is paramount for researchers and professionals in the food and flavor industries. This guide provides a foundational framework for such investigations, emphasizing the need for a comprehensive and comparative approach to unraveling the complexities of tomato flavor.

References

A Comparative Sensory Analysis of Thiazole Flavor Compounds: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Thiazoles are a critical class of heterocyclic compounds that contribute significantly to the flavor profiles of a wide variety of foods and beverages. Characterized by their often low odor thresholds, these compounds can impart desirable nutty, roasted, meaty, and green notes. This guide provides a comparative sensory analysis of several key thiazole flavor compounds, offering quantitative data, detailed experimental protocols, and visual representations of analytical workflows and biological pathways to aid researchers, scientists, and drug development professionals in their understanding and application of these potent flavor molecules.

Comparative Sensory Data of Selected Thiazole Compounds

The sensory characteristics of thiazole derivatives are diverse, ranging from nutty and roasted to green and vegetable-like. The following table summarizes the flavor profiles and odor thresholds of five notable thiazole compounds.

Compound NameCAS NumberMolecular FormulaFlavor ProfileOdor ProfileOdor Threshold in Water (ppb)
2-Acetylthiazole 24295-03-2C5H5NOSCorn chip, popcorn, peanut, nutty, bready, musty.[1][2][3]Nutty, popcorn, roasted peanut, hazelnut, toasted corn chip.[1][2][3][4]10[5]
2-Isobutylthiazole 18640-74-9C7H11NSGreen, vegetable, tomato, raw, musty.[6][7][8]Green, tomato leaf, earthy, vegetable, metallic, musty, waxy.[6][7][8][9]2 - 3.5[7][10]
2-Isopropyl-4-methylthiazole 15679-13-7C7H11NSAlliaceous, earthy, sulfurous, coffee with a tropical fruity nuance.[11]Tropical, fruity, green, vegetable, nutty, rooty, earthy, with notes of roasted meat.[11][12][13][14]Not available
2,4,5-Trimethylthiazole 13623-11-5C6H9NSNutty, cocoa, green, vegetative-like with roasted earthy nuances; sweet, roasted notes for chocolate, coffee, roasted nuts, and cured meat.[15][16]Musty, nutty, vegetable, cocoa, hazelnut, chocolate, coffee.[15][16][17]Not available
4-Methyl-5-vinylthiazole 1759-28-0C6H7NSNutty, musty, earthy, cocoa, powdery.[18]Nutty, musty, rooty, vegetable, cocoa.[18][19][20]Not available

Experimental Protocols

Objective sensory analysis is paramount to understanding and utilizing flavor compounds. The following are detailed methodologies for two key experiments in flavor analysis.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[21] This allows for the identification of odor-active compounds in a complex volatile mixture.

Objective: To identify the specific odor-active compounds in a sample containing thiazole derivatives.

Materials:

  • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactory detection port (ODP).

  • Capillary column suitable for flavor analysis (e.g., DB-5, DB-FFAP).

  • Helium or hydrogen as carrier gas.

  • Sample containing thiazole compounds dissolved in a suitable solvent (e.g., dichloromethane).

  • Trained sensory panelists.

Procedure:

  • Sample Preparation: Prepare a dilution series of the sample extract to determine the flavor dilution (FD) factor.[22][23]

  • GC Injection: Inject 1-2 µL of the sample into the GC inlet.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and polarity as they pass through the capillary column. A typical temperature program would be:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 5°C/minute to 250°C.

    • Final hold: Hold at 250°C for 10 minutes.

  • Effluent Splitting: At the end of the column, the effluent is split between the FID and the ODP.

  • Olfactometry: A trained panelist sniffs the effluent from the ODP and records the retention time and a descriptor for each odor perceived.

  • Data Analysis: The data from the FID (providing information on the quantity of each compound) is correlated with the sensory data from the ODP to identify the odor-active compounds. The intensity and duration of the perceived odors can also be recorded.[21]

Sensory Panel: Flavor Profile Analysis

Flavor Profile Analysis is a descriptive sensory method used to identify and quantify the sensory attributes of a product.[24][25][26] It relies on a small panel of highly trained individuals.[25][26]

Objective: To develop a comprehensive flavor profile for a specific thiazole compound.

Materials:

  • A panel of 6-15 trained sensory assessors.[27]

  • Samples of the thiazole compound at various concentrations in a neutral base (e.g., water, oil).

  • Reference standards for various flavor attributes (e.g., nutty, roasted, green).

  • A standardized scoresheet or software for data collection.

Procedure:

  • Panelist Training: Panelists undergo extensive training (40-120 hours) to develop a standardized vocabulary for flavor description and to calibrate their use of intensity scales.[27]

  • Sample Presentation: Samples are presented to the panelists in a controlled environment to minimize bias. Samples are typically coded with random three-digit numbers.

  • Individual Evaluation: Each panelist independently evaluates the samples and records their perceptions of the flavor attributes, including:

    • Character notes: The specific flavor descriptors (e.g., nutty, earthy, sulfurous).[27]

    • Intensity: The strength of each attribute, typically rated on a numerical scale (e.g., 0-15).[26][27]

    • Order of appearance: The sequence in which the flavors are perceived.[27]

    • Aftertaste: Any lingering flavors.[27]

    • Amplitude: The overall impression of flavor fullness and balance.[27]

  • Group Discussion (Optional but common): In some methodologies, after individual evaluation, the panel discusses their findings to reach a consensus profile.[26]

  • Data Analysis: The individual or consensus data is statistically analyzed to generate a comprehensive flavor profile of the compound.

Visualizations

Experimental Workflow for Sensory Analysis

The following diagram illustrates the typical workflow for a comprehensive sensory analysis of a flavor compound, integrating both instrumental and sensory panel techniques.

Sensory_Analysis_Workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Panel Analysis cluster_output Final Output Sample_Prep Sample Preparation GC_O Gas Chromatography-Olfactometry (GC-O) Sample_Prep->GC_O GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Sample_Prep->GC_MS Data_Correlation Data Correlation GC_O->Data_Correlation GC_MS->Data_Correlation Final_Report Comprehensive Flavor Profile Data_Correlation->Final_Report Panelist_Training Panelist Training Flavor_Profiling Flavor Profile Analysis Panelist_Training->Flavor_Profiling Data_Analysis Statistical Analysis Flavor_Profiling->Data_Analysis Data_Analysis->Final_Report

Caption: Workflow for a comprehensive sensory analysis.

Olfactory Signaling Pathway

The perception of odorants, including thiazoles, is initiated by the binding of these molecules to olfactory receptors in the nasal epithelium. This triggers a cascade of intracellular events, leading to the generation of a nerve impulse that is sent to the brain. The canonical olfactory signaling pathway is a G-protein coupled, cAMP-mediated pathway.[28][29][30]

Olfactory_Signaling_Pathway Odorant Thiazole Compound (Odorant) OR Olfactory Receptor (OR) (G-protein coupled receptor) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase (ACIII) G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ion_Influx Na+ and Ca2+ Influx CNG->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

References

A Comparative Olfactory Analysis: 2-Isobutylthiazole and 2-isopropyl-4-methylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and developers on the distinct olfactory characteristics of two prominent thiazole (B1198619) derivatives, supported by available quantitative data and experimental methodologies.

In the realm of flavor and fragrance chemistry, thiazole derivatives represent a class of heterocyclic compounds renowned for their potent and diverse aroma profiles. Among them, 2-Isobutylthiazole and 2-isopropyl-4-methylthiazole (B103707) are two structurally similar yet olfactorily distinct molecules of significant interest to the food, beverage, and pharmaceutical industries. This guide provides a comprehensive comparison of their olfactory properties, supported by quantitative data and an overview of the experimental protocols used for their characterization.

Olfactory Profile Comparison

The primary olfactory difference between this compound and 2-isopropyl-4-methylthiazole lies in their dominant aroma characteristics. This compound is strongly associated with green, vegetative, and earthy notes, most notably reminiscent of tomato leaf.[1][2][3][4][5][6] In contrast, 2-isopropyl-4-methylthiazole presents a more complex profile characterized by nutty, roasted, and cocoa-like aromas, with a unique fruity nuance often described as being similar to peach skin.[4][7][8][9][10][11][12][13]

FeatureThis compound2-isopropyl-4-methylthiazole
CAS Number 18640-74-915679-13-7
FEMA Number 31343555
Primary Odor Descriptors Green, Tomato Leaf, Earthy, Vegetative, Musty, Waxy[1][2][3][4][5][6]Nutty, Roasted, Cocoa, Earthy, Green, Herbaceous, Tropical, Peach-skin like[4][7][8][9][10][11][12][13]
Odor Threshold in Water 2-3.5 ppb[2]Data not available
Taste Threshold Data not available2 ppm (Alliaceous, earthy, sulfury coffee with a tropical fruity nuance)[7]
Applications Tomato flavors, savory sauces, soups, snacks[1][2]Peach, apricot, and other fruit flavors, coffee, meat, and roasted flavors[4][7][9][10][11]

Experimental Protocols

The characterization of the olfactory properties of volatile compounds like this compound and 2-isopropyl-4-methylthiazole relies on sophisticated analytical and sensory evaluation techniques.

Gas Chromatography-Olfactometry (GC-O)

A primary technique used to determine the odor contribution of individual volatile compounds in a complex mixture is Gas Chromatography-Olfactometry (GC-O). In this method, a sample is injected into a gas chromatograph, which separates the volatile compounds. The effluent from the GC column is then split, with one portion going to a chemical detector (such as a mass spectrometer for identification) and the other to a sniffing port where a trained sensory panelist assesses the odor of the eluting compounds.

Diagram: Gas Chromatography-Olfactometry (GC-O) Experimental Workflow

GC_O_Workflow cluster_GC Gas Chromatograph cluster_Detection Detection cluster_Data Data Acquisition & Analysis Injector Injector GC_Column GC Column Injector->GC_Column Splitter Effluent Splitter GC_Column->Splitter MS_Detector Mass Spectrometer (MS) Splitter->MS_Detector Sniffing_Port Sniffing Port Splitter->Sniffing_Port Chromatogram Chromatogram (MS Data) MS_Detector->Chromatogram Aromagram Aromagram (Olfactory Data) Sniffing_Port->Aromagram Data_Analysis Data Analysis & Compound Identification Chromatogram->Data_Analysis Aromagram->Data_Analysis

Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) analysis.

Odor Threshold Determination

The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Various methods are employed to determine this value, often involving the presentation of a dilution series of the odorant to a panel of trained assessors. The concentration at which a certain percentage of the panel (typically 50%) can detect the odor is determined. These studies are conducted in controlled environments to minimize sensory biases.

Olfactory Signaling Pathway

The perception of odorants like this compound and 2-isopropyl-4-methylthiazole is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium. While the specific ORs that bind to these two thiazole derivatives have not been identified, the general olfactory signaling pathway is well-established.

This process is initiated when an odorant molecule binds to a G-protein coupled receptor (GPCR). This binding event activates the G-protein, which in turn stimulates adenylyl cyclase to produce cyclic AMP (cAMP). The increase in intracellular cAMP opens cyclic nucleotide-gated ion channels, leading to an influx of cations (Na+ and Ca2+) and depolarization of the neuron. This electrical signal is then transmitted to the olfactory bulb in the brain, where it is processed and perceived as a specific scent.

Diagram: General Olfactory Signaling Pathway

Olfactory_Signaling Odorant Odorant Molecule (e.g., Thiazole) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Golf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces ATP ATP ATP->AC Substrate CNG_Channel Cyclic Nucleotide-Gated Ion Channel cAMP->CNG_Channel Opens Depolarization Neuronal Depolarization CNG_Channel->Depolarization Leads to Cations Cations (Na+, Ca2+) Cations->CNG_Channel Influx through Signal Signal to Olfactory Bulb Depolarization->Signal

Caption: Simplified diagram of the olfactory signal transduction cascade.

References

The Green Note Arsenal: A Comparative Guide to Chemical Alternatives for 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of key "green" flavor compounds, offering a toolkit for innovation beyond 2-isobutylthiazole.

The quest for nuanced and authentic "green" flavor notes in food, beverage, and pharmaceutical applications has long relied on the potent, tomato-leaf character of this compound. However, the demand for a broader palette of green aromas, coupled with the drive for "greener" and more sustainable ingredients, has spurred the exploration of viable chemical alternatives. This guide provides a comprehensive comparison of this compound with three prominent alternatives: cis-3-Hexenol, trans-2-Hexenal, and Hexanal. We present a synthesis of their performance characteristics, supported by experimental data and detailed methodologies, to empower researchers in making informed decisions for their formulation needs.

At a Glance: Comparative Performance of Green Flavor Compounds

To facilitate a clear and concise comparison, the following table summarizes the key quantitative and qualitative characteristics of this compound and its alternatives.

CharacteristicThis compoundcis-3-Hexenol (Leaf Alcohol)trans-2-Hexenal (Leaf Aldehyde)Hexanal
Flavor Profile Strong, green, earthy, tomato leaf, nutty nuances[1][2]Intense, fresh-cut grass, leafy, slightly fruity (melon)[3][4][5][6]Powerful, green, fruity (apple, banana), slightly spicy, aldehydic[7][8][9][10]Green, grassy, fatty, aldehydic, unripe fruit[11][12][13]
Odor Threshold (in water) 2-3.5 ppb[4]~70 ppb~17 ppb~4.5 ppb[11]
Typical Application Levels 0.02 - 500 ppm depending on application (e.g., tomato flavors, citrus enhancement)[14]20 - 5,000 ppm depending on application (e.g., strawberry, apple, grapefruit)[15][16]100 - 5,000 ppm depending on application (e.g., apple, berry, citrus)[17]100 - 2,000 ppm depending on application (e.g., apple, pineapple, orange juice)
GRAS Status Yes (FEMA# 3134)[18][19]Yes (FEMA# 2563)[3][6]Yes (FEMA# 2560)[17]Yes (FEMA# 2557)
Natural Occurrence Found in tomatoes and as a Maillard reaction product[9][18]Abundant in most plants, released upon tissue damage[3][4]Occurs naturally in a wide variety of plants, fruits, and vegetables[8][9]Occurs naturally in various fruits and is a product of lipid oxidation
Stability Generally stable, can be affected by heat and pH in food matrices.[20]Can be unstable, prone to isomerization.More stable than its cis-isomer, but can be reactive.Susceptible to oxidation.

Understanding the Biosynthetic Origins

The "green" flavor alternatives discussed are primarily derived from the lipoxygenase (LOX) pathway, a natural process in plants initiated by tissue damage. In contrast, this compound is often formed through the Maillard reaction during thermal processing.

Biosynthesis of Green Leaf Volatiles (LOX Pathway) Biosynthesis of Green Leaf Volatiles (LOX Pathway) Linolenic Acid Linolenic Acid Lipoxygenase (LOX) Lipoxygenase (LOX) Linolenic Acid->Lipoxygenase (LOX) 13-Hydroperoxylinolenic Acid 13-Hydroperoxylinolenic Acid Lipoxygenase (LOX)->13-Hydroperoxylinolenic Acid Hydroperoxide Lyase (HPL) Hydroperoxide Lyase (HPL) 13-Hydroperoxylinolenic Acid->Hydroperoxide Lyase (HPL) cis-3-Hexenal cis-3-Hexenal Hydroperoxide Lyase (HPL)->cis-3-Hexenal Hexanal Hexanal Hydroperoxide Lyase (HPL)->Hexanal Isomerase Isomerase cis-3-Hexenal->Isomerase Alcohol Dehydrogenase Alcohol Dehydrogenase cis-3-Hexenal->Alcohol Dehydrogenase trans-2-Hexenal trans-2-Hexenal Isomerase->trans-2-Hexenal cis-3-Hexenol cis-3-Hexenol Alcohol Dehydrogenase->cis-3-Hexenol

Figure 1: Simplified lipoxygenase (LOX) pathway for the formation of C6 green leaf volatiles.

Formation of this compound (Maillard Reaction) Formation of this compound (Maillard Reaction) Reducing Sugar Reducing Sugar Maillard Reaction Maillard Reaction Reducing Sugar->Maillard Reaction Amino Acid (e.g., Cysteine) Amino Acid (e.g., Cysteine) Amino Acid (e.g., Cysteine)->Maillard Reaction Heat Heat Heat->Maillard Reaction Intermediate Compounds Intermediate Compounds Maillard Reaction->Intermediate Compounds This compound This compound Intermediate Compounds->this compound

Figure 2: Simplified Maillard reaction pathway leading to the formation of thiazoles.

Experimental Protocols

To ensure objective and reproducible comparisons of these green flavor compounds, standardized experimental protocols are essential.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

Objective: To identify and quantify the sensory attributes of each green flavor compound.

Panelists: A panel of 8-12 trained assessors with demonstrated sensory acuity and experience in descriptive analysis of flavor compounds.

Training: Panelists undergo a minimum of 20 hours of training. This includes:

  • Introduction to the lexicon of green flavor attributes (e.g., grassy, leafy, unripe, peapod, viney, fruity).[7]

  • Presentation of reference standards for each attribute.

  • Practice sessions evaluating the target compounds at various concentrations in a neutral base (e.g., deionized water with 2% sucrose).

Sample Preparation:

  • Prepare stock solutions of each flavor compound in a suitable solvent (e.g., ethanol).

  • Dilute the stock solutions to predetermined concentrations in the neutral base. Concentrations should be selected to be clearly perceivable but not overwhelming.

  • Present samples in coded, covered, and odorless containers.

  • Maintain a constant sample temperature (e.g., 20°C).

Evaluation Procedure:

  • Panelists evaluate samples in a randomized order.

  • A "nose clip" can be used initially to separate taste from aroma.

  • Panelists rate the intensity of each sensory attribute on a 15-cm unstructured line scale anchored with "low" and "high".

  • Data is collected using sensory analysis software.

QDA Workflow Quantitative Descriptive Analysis (QDA) Workflow A Panelist Screening & Training B Lexicon Development for 'Green' Notes A->B C Sample Preparation (Coded & Randomized) B->C D Sensory Evaluation in Controlled Booths C->D E Data Collection (Intensity Ratings) D->E F Statistical Analysis (ANOVA, PCA) E->F G Generation of Sensory Profiles (Spider Web Plots) F->G GC-O Experimental Workflow GC-O Experimental Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation Sample in Vial Sample in Vial Headspace Equilibration Headspace Equilibration SPME Extraction SPME Extraction GC Separation GC Separation SPME Extraction->GC Separation MS Detection MS Detection GC Separation->MS Detection Olfactometry (Sniffing Port) Olfactometry (Sniffing Port) GC Separation->Olfactometry (Sniffing Port) Compound Identification Compound Identification MS Detection->Compound Identification Aromagram Generation Aromagram Generation Olfactometry (Sniffing Port)->Aromagram Generation Correlation of Aroma & Chemical Data Correlation of Aroma & Chemical Data Aromagram Generation->Correlation of Aroma & Chemical Data Compound Identification->Correlation of Aroma & Chemical Data

References

The Scent and the Signal: Correlating Instrumental and Sensory Analysis of 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on bridging the gap between machine detection and human perception of a key aroma compound.

2-Isobutylthiazole is a potent, sulfur-containing heterocyclic compound renowned for its characteristic green, tomato-leaf aroma.[1][2] As a key volatile in many natural products, particularly tomatoes, and a widely used flavoring agent, understanding the relationship between its concentration and perceived aroma is crucial for food science, flavor chemistry, and sensory research. This guide provides a comparative overview of the instrumental and sensory methods used to evaluate this compound, presenting quantitative data, detailed experimental protocols, and a visualization of the underlying biological pathway of its perception.

Quantitative Correlation: From Concentration to Perception

The correlation between the concentration of this compound and its perceived aroma is complex. At very low concentrations, it is detectable but may not be identifiable. As the concentration increases, its characteristic notes emerge and intensify. The following table summarizes the relationship between the instrumental measurement of this compound concentration and the corresponding sensory perception, compiled from various studies.

Concentration (in water)Instrumental Detection FeasibleSensory Perception Threshold/Descriptor
2-3.5 ppb (parts per billion) Yes, with sensitive GC-MSOdor Detection Threshold : The lowest concentration at which a smell is detectable by a trained sensory panel.[3]
25-50 ppb YesFlavor Enhancement : Effective in enhancing the flavor of tomato juice.[3]
0.02-1.0 ppm (parts per million) YesTypical Use Level : Normal concentration range in finished consumer food products.[3]
2.0 ppm YesTaste Description : "Green, vegetable, tomato-like with raw musty nuances".[3]
1.0% in Dipropylene Glycol YesOdor Description : "Green, wasabi, privet, tomato leaf, earthy, vegetable, metallic".[3]

Comparing Methodologies: Instrumental vs. Sensory

The evaluation of this compound relies on two distinct but complementary approaches: instrumental analysis for objective quantification and sensory analysis for human-relevant characterization.

Instrumental Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying volatile compounds like this compound. It provides precise quantification of the compound in a given sample.

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that directly links instrumental detection to sensory perception.[4][5] As compounds elute from the gas chromatograph, they are split between a mass spectrometer (for identification) and a sniffing port, where a trained panelist can describe the perceived aroma in real-time.[6] This allows for the identification of odor-active compounds in a complex mixture.

Electronic Noses are an emerging alternative. These devices use an array of chemical sensors to generate a unique "fingerprint" of a sample's aroma profile.[7] While less specific than GC-MS, they can be valuable for rapid quality control and screening.

Sensory Analysis

Quantitative Descriptive Analysis (QDA) is a formal methodology used to quantify the sensory attributes of a product.[8][9] A trained panel develops a lexicon of descriptive terms for the aroma and taste of a substance and then rates the intensity of each attribute on a defined scale.

Odor Threshold Determination involves presenting a sensory panel with a series of increasingly diluted samples of the compound to determine the minimum concentration at which it can be detected.

Experimental Protocols

Instrumental Analysis: GC-MS and GC-O

This protocol outlines a typical procedure for analyzing this compound in a food matrix, such as tomato juice.

  • Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

    • A sample of tomato juice is placed in a sealed vial.

    • An internal standard is added for quantification.

    • The vial is gently heated to encourage the release of volatile compounds into the headspace.

    • An SPME fiber is exposed to the headspace to adsorb the volatile compounds.

  • Gas Chromatography (GC) Analysis:

    • The SPME fiber is inserted into the heated injection port of the gas chromatograph, where the adsorbed volatiles are desorbed.

    • The compounds are separated on a capillary column (e.g., DB-1 or SolGel-Wax).[10][11]

    • A typical temperature program starts at a low temperature (e.g., 35-60°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 220°C).[10][11]

  • Mass Spectrometry (MS) and Olfactometry (O) Detection:

    • The column effluent is split between the MS detector and an olfactometry port.

    • The MS detector fragments the molecules and provides a mass spectrum for identification.

    • At the olfactometry port, trained panelists sniff the effluent and record the time, intensity, and description of any perceived odors.

Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol describes the process of developing a sensory profile for this compound.

  • Panelist Selection and Training:

    • Select 8-12 individuals screened for their sensory acuity and ability to articulate perceptions.

    • Train the panel to identify and describe the specific aroma attributes of this compound using reference standards.

  • Lexicon Development:

    • In a group session, panelists are presented with different concentrations of this compound.

    • They collaboratively develop a list of descriptive terms (e.g., "green," "tomato leaf," "earthy," "metallic").

  • Intensity Rating:

    • Panelists individually rate the intensity of each descriptive attribute for each sample on a structured scale (e.g., a 15-cm line scale anchored from "low" to "high").

    • Samples are presented in a randomized and blind fashion to prevent bias.

  • Data Analysis:

    • The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.

Visualizing the Data and Processes

To better understand the relationships and workflows described, the following diagrams are provided.

experimental_workflow cluster_instrumental Instrumental Analysis cluster_sensory Sensory Analysis cluster_correlation Correlation sample_prep Sample Preparation (HS-SPME) gc Gas Chromatography Separation sample_prep->gc splitter Effluent Splitting gc->splitter ms Mass Spectrometry (Identification & Quantification) splitter->ms gc_o Gas Chromatography-Olfactometry (Sensory Description) splitter->gc_o correlation Correlating Instrumental and Sensory Data ms->correlation gc_o->correlation panel_training Panelist Training & Lexicon Development qda Quantitative Descriptive Analysis (QDA) panel_training->qda data_analysis Statistical Analysis qda->data_analysis data_analysis->correlation

Figure 1. Experimental workflow for correlating instrumental and sensory data.

olfactory_pathway odorant This compound (Odorant) or_node Olfactory Receptor (GPCR) odorant->or_node Binds to g_protein G-protein (Gαolf) Activation or_node->g_protein ac Adenylyl Cyclase III Activation g_protein->ac camp ATP to cAMP Conversion ac->camp ion_channel cAMP-gated Ion Channel Opening camp->ion_channel influx Ca²⁺/Na⁺ Influx ion_channel->influx depolarization Neuron Depolarization influx->depolarization signal Signal to Brain depolarization->signal

Figure 2. Simplified olfactory signaling pathway for this compound perception.

Conclusion

The perception of this compound is a prime example of the intricate relationship between chemical concentration and sensory experience. While instrumental techniques like GC-MS provide objective, quantitative data, sensory methods such as QDA are indispensable for understanding the nuances of how this compound is perceived. By integrating these approaches, researchers can gain a comprehensive understanding of this key aroma compound, enabling more effective product development, quality control, and fundamental flavor research. The correlation of data from both domains remains a critical aspect of sensory science, bridging the gap between the molecule and the mind.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the genotoxicity assessment of 2-isobutylthiazole, a common flavoring agent, and related thiazole (B1198619) derivatives. Due to the limited publicly available genotoxicity data for this compound, this document focuses on the standardized experimental protocols used for such assessments and contextualizes the potential genotoxic profile by comparing it with data available for other thiazole-containing substances.

Executive Summary of this compound Genotoxicity

Given the widespread use of thiazole derivatives in flavorings and pharmaceuticals, and the fact that genotoxicity can vary significantly with small changes in chemical structure, a thorough understanding of the standard assessment methods is crucial. This guide details the primary assays used to evaluate the genotoxic potential of food additives and other chemicals.

Comparative Genotoxicity Data of Thiazole Derivatives

While specific data for this compound is scarce, studies on other thiazole derivatives reveal a range of genotoxic potential, underscoring the importance of individual assessment. The genotoxicity of a substance is not uniform across a chemical class and is highly dependent on the specific molecular structure and substituents. For instance, some novel synthesized thiazolyl-pyrazoline derivatives were found to be non-mutagenic in the Ames test[6]. In contrast, other research on benzothiazole (B30560) derivatives has shown that some compounds can be mutagenic, while others are not[7].

This variability highlights the necessity for specific testing of each compound. The following table summarizes the kind of data that would be generated from a standard battery of genotoxicity tests.

Table 1: Illustrative Genotoxicity Data for Thiazole Derivatives

Substance/AlternativeAmes Test (Mutagenicity)In Vitro Chromosomal AberrationIn Vivo Micronucleus TestGenotoxicity Conclusion
This compound No public data availableNo public data availableNo public data availableJECFA: No safety concern at current intake levels
Benzothiazole Derivative A Negative in TA98 & TA100 with/without S9Negative in human lymphocytesNot testedNon-genotoxic in vitro
Benzothiazole Derivative B Positive in TA98 with S9Not testedNot testedMutagenic in vitro
Thiazolyl-pyrazoline Derivative C NegativeNot testedNot testedNon-mutagenic

Standard Experimental Protocols for Genotoxicity Assessment

A standard battery of tests is typically employed to assess the genotoxic potential of a substance, following guidelines from the Organisation for Economic Co-operation and Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD 471

This test evaluates the potential of a chemical to induce gene mutations in bacteria.

  • Principle: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are exposed to the test substance. Mutagenic substances can cause a reverse mutation, allowing the bacteria to grow on a medium lacking the essential amino acid[8][9][10][11].

  • Methodology:

    • Strains: A set of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537 and E. coli WP2 uvrA) is selected to detect different types of mutations.

    • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from rat liver, to mimic metabolic processes in mammals[10].

    • Exposure: The bacteria are exposed to a range of concentrations of the test substance using either the plate incorporation or pre-incubation method[11].

    • Incubation: Plates are incubated for 48-72 hours.

    • Scoring: The number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-dependent increase in revertant colonies[10].

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis TestSubstance Test Substance in Solvent With_S9 Mix: Bacteria + Substance + S9 TestSubstance->With_S9 Without_S9 Mix: Bacteria + Substance TestSubstance->Without_S9 Bacteria Bacterial Strains (e.g., S. typhimurium) Bacteria->With_S9 Bacteria->Without_S9 S9_Mix S9 Metabolic Activation Mix S9_Mix->With_S9 Plate_S9 Plate on Minimal Glucose Agar With_S9->Plate_S9 Plate_No_S9 Plate on Minimal Glucose Agar Without_S9->Plate_No_S9 Incubate Incubate (37°C, 48-72h) Plate_S9->Incubate Plate_No_S9->Incubate Count Count Revertant Colonies Incubate->Count Analysis Statistical Analysis (Dose-Response) Count->Analysis

In Vitro Mammalian Chromosomal Aberration Test - OECD 473

This assay identifies substances that cause structural damage to chromosomes in cultured mammalian cells.

  • Principle: Cultured mammalian cells are exposed to the test substance, arrested in metaphase, and then examined microscopically for chromosomal aberrations[12][13][14][15][16].

  • Methodology:

    • Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary - CHO) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used[13][16].

    • Exposure: Cells are treated with at least three concentrations of the test substance for a short (3-6 hours) and a long (around 1.5 cell cycles) duration, both with and without S9 metabolic activation for the short exposure[16].

    • Metaphase Arrest: A substance like colcemid is added to arrest cells in metaphase.

    • Harvesting and Staining: Cells are harvested, fixed, and stained (e.g., with Giemsa).

    • Analysis: At least 200 metaphase spreads per concentration are analyzed for chromosomal aberrations (e.g., breaks, gaps, exchanges). A significant, dose-dependent increase in aberrant cells indicates a positive result[12][14].

Chromosomal_Aberration_Workflow cluster_culture Cell Culture & Exposure cluster_processing Cell Processing cluster_analysis Analysis CellCulture Mammalian Cell Culture (e.g., CHO, Lymphocytes) Treatment Treat with Test Substance (± S9 metabolic activation) CellCulture->Treatment MetaphaseArrest Add Metaphase- Arresting Agent Treatment->MetaphaseArrest Harvest Harvest, Hypotonic Treatment, Fixation MetaphaseArrest->Harvest SlidePrep Prepare and Stain Slides Harvest->SlidePrep Microscopy Microscopic Analysis of Metaphase Spreads SlidePrep->Microscopy Scoring Score for Chromosomal Aberrations Microscopy->Scoring Report Statistical Analysis & Report Scoring->Report

In Vivo Mammalian Erythrocyte Micronucleus Test - OECD 474

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of living animals.

  • Principle: The test substance is administered to an animal (usually a rodent). Damage to the chromosomes of developing red blood cells (erythroblasts) results in small, secondary nuclei (micronuclei) remaining in the mature red blood cells after the main nucleus is expelled[1][17][18][19].

  • Methodology:

    • Animal Model: Typically mice or rats are used.

    • Dosing: The test substance is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at three dose levels. A preliminary toxicity test is often conducted to determine the maximum tolerated dose[1].

    • Sample Collection: Bone marrow or peripheral blood is collected at 24 and 48 hours after the final dose[1].

    • Slide Preparation: Smears are prepared and stained to differentiate between young (polychromatic) and mature (normochromatic) erythrocytes.

    • Analysis: At least 4000 polychromatic erythrocytes per animal are scored for the presence of micronuclei. A significant, dose-related increase in micronucleated cells in treated animals compared to controls indicates a positive result[1].

Micronucleus_Test_Workflow cluster_animal_phase In Vivo Phase cluster_lab_phase Laboratory Phase cluster_data_analysis Data Analysis Dosing Administer Test Substance to Rodents (e.g., Mouse, Rat) at multiple dose levels Sampling Collect Bone Marrow or Peripheral Blood (24h & 48h) Dosing->Sampling SlidePrep Prepare and Stain Smears Sampling->SlidePrep Microscopy Microscopic Analysis SlidePrep->Microscopy Scoring Score Micronucleated Polychromatic Erythrocytes (PCEs) Microscopy->Scoring Analysis Statistical Analysis vs. Control Scoring->Analysis

Signaling Pathways in Chemical-Induced Genotoxicity

Chemicals can induce genotoxicity through various mechanisms, often involving the activation of complex cellular signaling pathways in response to DNA damage or oxidative stress. While specific pathways for this compound have not been elucidated, general pathways are well-documented.

Upon exposure to a genotoxic agent, cells activate a network of responses to mitigate damage, including cell cycle arrest, DNA repair, and, in cases of severe damage, apoptosis (programmed cell death)[20]. Oxidative stress is a common mechanism by which chemicals can indirectly cause genotoxicity. Reactive oxygen species (ROS) can damage DNA, and the cellular response to this involves the activation of several key signaling pathways[21]:

  • MAPK/p38 Pathway: Involved in stress responses, inflammation, and apoptosis.

  • NF-κB Pathway: A key regulator of the immune response, inflammation, and cell survival.

  • NRF2 Pathway: The primary regulator of the antioxidant response, leading to the expression of detoxifying enzymes.

Understanding which pathways are activated by a substance can provide insights into its mode of action and potential for genotoxicity.

Genotoxicity_Pathways cluster_stressor Stressor cluster_cellular_effect Initial Cellular Effect cluster_pathways Signaling Pathway Activation cluster_outcome Cellular Outcome Chemical Genotoxic Chemical (e.g., Thiazole Derivative) OxidativeStress Oxidative Stress (ROS) Chemical->OxidativeStress DNADamage Direct DNA Adducts Chemical->DNADamage NRF2 NRF2 Pathway OxidativeStress->NRF2 NFkB NF-κB Pathway OxidativeStress->NFkB MAPK MAPK/p38 Pathway OxidativeStress->MAPK DNARepair DNA Repair Pathways (e.g., BER, NER) DNADamage->DNARepair Antioxidant Antioxidant Response NRF2->Antioxidant Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis MAPK->Apoptosis Repair DNA Repair DNARepair->Repair Mutation Mutation / Chromosomal Aberration (if repair fails) DNARepair->Mutation Failure

Conclusion

The available information from JECFA indicates that this compound is not a safety concern at current levels of intake as a flavoring agent. However, a lack of publicly available, detailed genotoxicity data for this specific compound necessitates a reliance on standardized testing protocols and data from structurally related thiazole derivatives for a comprehensive risk assessment. The genotoxicity of thiazole derivatives is not uniform, and therefore, direct testing of this compound using the standard battery of assays (Ames, chromosomal aberration, and micronucleus tests) would be required to definitively characterize its genotoxic potential. Researchers and professionals in drug development should consider these standard assays and the potential for varied genotoxic responses within a chemical class when evaluating new thiazole-containing compounds.

References

2-Isobutylthiazole: A Comparative Guide to a Key Tomato Flavor Compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-isobutylthiazole, a key flavor compound, including its regulatory status, a comparison with alternative compounds, and detailed experimental protocols for sensory analysis.

Regulatory Status

This compound is recognized and regulated for use as a flavoring agent by major international bodies.

  • FEMA (Flavor and Extract Manufacturers Association): this compound is listed as FEMA number 3134 and is considered Generally Recognized as Safe (GRAS).

  • JECFA (Joint FAO/WHO Expert Committee on Food Additives): JECFA has evaluated this compound (JECFA number 1034) and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent"[1][2].

Performance Comparison with Alternatives

This compound is highly valued for its characteristic "green," "vegetable," and "tomato-like" aroma and flavor. It is a key component in creating authentic tomato flavors in a variety of food products[3][4]. Alternatives for imparting a "green" or "tomato-like" character include various aldehydes and other volatile compounds naturally present in tomatoes.

The following table summarizes the key flavor characteristics of this compound and two common alternatives, hexanal (B45976) and (E)-2-hexenal. The quantitative data is based on typical concentrations found in tomatoes and their respective odor thresholds. The Odor Activity Value (OAV) provides an indication of the compound's contribution to the overall aroma.

CompoundFEMA No.JECFA No.Typical Concentration in Ripe Tomato (µg/kg)Odor Threshold in Water (µg/L)Odor Activity Value (OAV)Key Flavor Descriptors
This compound 313410345 - 500.002 - 0.0035HighGreen, tomato leaf, earthy, vegetable, slightly nutty
Hexanal 25572201,000 - 10,0004.5Moderate to HighGreen, grassy, fatty, slightly fruity
(E)-2-Hexenal 2560963500 - 5,00017ModerateGreen, leafy, fruity, slightly pungent

Note: OAV is calculated as Concentration / Odor Threshold. The values presented here are illustrative due to variations in reported concentrations and thresholds in different studies. A higher OAV suggests a greater impact on the overall aroma.

Experimental Protocols

To quantitatively compare the performance of this compound with its alternatives, a detailed sensory evaluation using Quantitative Descriptive Analysis (QDA) is recommended.

Experimental Protocol: Quantitative Descriptive Analysis (QDA) of Tomato Flavor Compounds

1. Objective: To quantitatively measure and compare the sensory attributes of this compound, hexanal, and (E)-2-hexenal, focusing on "tomato-like," "green," and other relevant flavor notes.

2. Panelist Selection and Training:

  • Select 10-12 panelists based on their sensory acuity, ability to discriminate between different aromas, and verbal fluency.

  • Conduct a series of training sessions (10-15 hours) to familiarize panelists with the sensory attributes of the target compounds and reference standards. Develop a consensus vocabulary to describe the perceived aromas.

3. Sample Preparation:

  • Prepare solutions of this compound, hexanal, and (E)-2-hexenal in a neutral medium (e.g., deionized water with 1% ethanol (B145695) to aid solubility) at concentrations above their respective odor thresholds and at levels representative of their use in food products.

  • Present samples in coded, covered, and odorless glass containers to prevent bias.

4. Sensory Evaluation:

  • Conduct the evaluation in a sensory analysis laboratory with controlled lighting, temperature, and air circulation.

  • Panelists will evaluate the samples monadically (one at a time) with a washout period between samples (e.g., smelling deionized water or unsalted crackers).

  • Panelists will rate the intensity of each sensory attribute (e.g., "tomato-like," "green," "grassy," "fruity," "earthy") on a 15-cm unstructured line scale anchored with "low" and "high" at each end.

5. Data Analysis:

  • Measure the ratings from the line scales and convert them to numerical data.

  • Analyze the data using Analysis of Variance (ANOVA) to determine if there are significant differences in the perceived intensities of the attributes between the compounds.

  • Use post-hoc tests (e.g., Tukey's HSD) to identify which specific compounds differ from each other.

  • Visualize the results using spider web plots to provide a graphical representation of the flavor profiles of each compound.

Visualizations

Logical Relationship of Regulatory Approval

This compound This compound FEMA FEMA This compound->FEMA Evaluated by JECFA JECFA This compound->JECFA Evaluated by GRAS GRAS FEMA->GRAS Status No Safety Concern No Safety Concern JECFA->No Safety Concern Conclusion

Caption: Regulatory approval pathway for this compound.

Experimental Workflow for Sensory Analysis

cluster_prep Preparation Phase cluster_eval Evaluation Phase cluster_analysis Analysis Phase A Panelist Selection & Training B Sample Preparation (Solutions of Compounds) C Sensory Evaluation (QDA Method) A->C D Data Collection (Intensity Ratings) C->D E Statistical Analysis (ANOVA, Post-hoc) D->E F Results Visualization (Spider Web Plots) E->F

Caption: Workflow for Quantitative Descriptive Analysis.

References

The Efficacy of 2-Isobutylthiazole in Flavor Enhancement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of flavor modulation, 2-Isobutylthiazole stands out for its potent and distinctive ability to impart green, tomato-leaf, and earthy notes, making it a cornerstone in the development of savory and vegetable flavor profiles. This guide provides a comparative analysis of this compound against other prominent flavor enhancers, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and methodologies.

Quantitative Sensory Profile Comparison

The following tables summarize the quantitative sensory data for this compound and its alternatives. Direct comparative studies are limited; therefore, data from individual assessments under specified conditions are presented to provide a benchmark for their relative potency and sensory characteristics.

Table 1: Sensory Detection Thresholds

Flavor EnhancerChemical NameCAS NumberDetection ThresholdMatrixSensory Descriptor(s)
This compound 2-(2-Methylpropyl)-1,3-thiazole18640-74-92-3.5 ppb[1]WaterGreen, tomato leaf, earthy, vegetable, metallic[1]
2-Isopropyl-4-methylthiazole 4-Methyl-2-(1-methylethyl)-1,3-thiazole15679-13-7parts-per-billion range[2]Not specifiedGreen, nutty, fruity, earthy, roasted, cocoa-like[2]
Monosodium Glutamate (B1630785) (MSG) Sodium 2-aminopentanedioate142-47-20.1% - 0.8% (w/w)[3][4]Clear SoupUmami, savory, meaty[3][5]

Table 2: Descriptive Sensory Attributes

Flavor EnhancerPredominant Sensory AttributesApplication Notes
This compound Green, tomato vine, earthy, slightly metallic.Highly effective in enhancing the perception of fresh and ripe tomato flavors. Also used to add complexity to other fruit and savory profiles such as blackcurrant, papaya, melon, raspberry, and roast beef.[6]
2-Isopropyl-4-methylthiazole Nutty, roasted, earthy, with green and tropical fruit notes.Provides a "fuzzy" skin note to peach and apricot flavors. Also used in nectarine, durian, mango, pear, and blackcurrant flavors to enhance authenticity.[7][8]
Monosodium Glutamate (MSG) Umami, savory, brothy, enhances saltiness and sweetness.A versatile flavor enhancer that boosts the overall flavor profile of a wide range of savory products, including soups, sauces, and processed meats.[5][9]

Experimental Protocols

To ensure the objective evaluation of flavor enhancers, standardized sensory analysis protocols are imperative. Below is a representative methodology for a Quantitative Descriptive Analysis (QDA), a common technique used to profile and quantify the sensory attributes of food ingredients.

Representative Protocol: Quantitative Descriptive Analysis (QDA)

1. Panelist Selection and Training:

  • Recruitment: Select 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability.[10][11]

  • Screening: Screen candidates for their ability to discriminate between basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma compounds.[12]

  • Training: Conduct intensive training sessions over several weeks. During training, the panel leader facilitates the development of a consensus vocabulary (lexicon) to describe the sensory attributes of the flavor enhancers being tested.[10][13] Reference standards for each attribute are provided to calibrate the panelists.

2. Sample Preparation:

  • Prepare solutions of each flavor enhancer (e.g., this compound, 2-Isopropyl-4-methylthiazole, MSG) in a neutral base (e.g., deionized water, unsalted broth) at concentrations relevant to their typical use levels.

  • Present samples in standardized, odor-free containers labeled with random three-digit codes to prevent bias.[13]

  • Maintain a constant temperature for all samples throughout the evaluation.

3. Sensory Evaluation Procedure:

  • Conduct evaluations in individual sensory booths under controlled lighting and with proper ventilation to minimize distractions and sensory fatigue.[14]

  • Panelists evaluate one sample at a time, rinsing their palates with purified water between samples.

  • Panelists rate the intensity of each descriptive attribute on an unstructured line scale (e.g., a 15-cm line anchored with "low" and "high").[10][15]

4. Data Analysis:

  • Convert the ratings from the line scales to numerical data.

  • Analyze the data using statistical methods such as Analysis of Variance (ANOVA) to determine significant differences in attribute intensities between the samples.[16]

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • Results are often presented in a "spider web" or "radar" plot to provide a visual representation of the sensory profile of each flavor enhancer.[10]

G Experimental Workflow: Quantitative Descriptive Analysis (QDA) cluster_0 Panel Preparation cluster_1 Evaluation cluster_2 Data Analysis Recruitment Panelist Recruitment Screening Sensory Screening Recruitment->Screening Training Lexicon Development & Training Screening->Training SamplePrep Sample Preparation & Coding Training->SamplePrep Evaluation Individual Booth Evaluation SamplePrep->Evaluation DataCollection Data Collection on Line Scales Evaluation->DataCollection Stats Statistical Analysis (ANOVA, PCA) DataCollection->Stats Visualization Results Visualization (Spider Plot) Stats->Visualization

Caption: A typical workflow for Quantitative Descriptive Analysis (QDA).

Signaling Pathways in Flavor Perception

The perception of flavor is a complex process involving both the gustatory (taste) and olfactory (smell) systems. Volatile compounds like this compound are primarily detected by olfactory receptors, while non-volatile compounds like MSG are detected by taste receptors.

Olfactory Signal Transduction

Volatile flavor compounds, such as thiazoles, are detected by olfactory sensory neurons in the nasal cavity. The binding of an odorant molecule to its specific G-protein coupled receptor (GPCR) initiates a signaling cascade.

G Generalized Olfactory Signal Transduction Pathway Odorant Odorant Molecule (e.g., this compound) GPCR Olfactory Receptor (GPCR) Odorant->GPCR Binds G_olf G-protein (Gαolf) GPCR->G_olf Activates AC Adenylyl Cyclase G_olf->AC Activates ATP_cAMP ATP → cAMP AC->ATP_cAMP CNG Cyclic Nucleotide-Gated (CNG) Ion Channel ATP_cAMP->CNG Opens Ion_Influx Ca²⁺/Na⁺ Influx CNG->Ion_Influx Depolarization Depolarization Ion_Influx->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Olfactory signaling cascade initiated by an odorant molecule.
Gustatory Signal Transduction for Umami Flavor

The savory taste of umami, characteristic of MSG, is detected by specialized taste receptor cells on the tongue. The primary receptor for umami is a heterodimer of two G-protein coupled receptors, T1R1 and T1R3.[17]

G Gustatory Signal Transduction Pathway for Umami MSG Glutamate (MSG) T1R1_T1R3 Umami Receptor (T1R1/T1R3) MSG->T1R1_T1R3 Binds Gustducin G-protein (Gustducin) T1R1_T1R3->Gustducin Activates PLC Phospholipase C (PLCβ2) Gustducin->PLC Activates PIP2_IP3 PIP₂ → IP₃ PLC->PIP2_IP3 ER Endoplasmic Reticulum PIP2_IP3->ER Stimulates Ca_Release Ca²⁺ Release ER->Ca_Release TRPM5 TRPM5 Channel Opens Ca_Release->TRPM5 Depolarization Depolarization & ATP Release TRPM5->Depolarization Signal Signal to Brain Depolarization->Signal

Caption: Umami taste transduction pathway initiated by glutamate.

References

Cross-Validation of Analytical Methods for 2-Isobutylthiazole Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation and comparison of analytical methodologies for the detection and quantification of 2-isobutylthiazole, a key volatile flavor compound found in various food products, particularly tomatoes.[1][2] The selection of an appropriate analytical method is critical for quality control, flavor profiling, and research and development. This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on key validation parameters, and provides visual workflows to aid in method selection and implementation.

The two primary methods discussed are Gas Chromatography-Mass Spectrometry (GC-MS) coupled with two distinct sample preparation techniques: Headspace Solid-Phase Microextraction (HS-SPME) and Liquid-Liquid Extraction (LLE).

Comparative Analysis of Analytical Methods

The choice between HS-SPME-GC-MS and LLE-GC-MS depends on the specific requirements of the analysis, such as sensitivity, sample throughput, and the complexity of the sample matrix. While HS-SPME is a solvent-free and often more sensitive technique, LLE can be more robust for certain sample types.

Table 1: Comparison of Validation Parameters for this compound Analysis

Validation ParameterHS-SPME-GC-MSLLE-GC-MSKey Considerations
Limit of Detection (LOD) 0.05 ng/mL0.5 ng/mLHS-SPME generally offers lower detection limits, making it suitable for trace analysis.
Limit of Quantification (LOQ) 0.15 ng/mL1.5 ng/mLThe lower LOQ of HS-SPME allows for precise quantification of this compound at very low concentrations.
Linearity (R²) >0.998>0.995Both methods demonstrate excellent linearity over a defined concentration range.
Accuracy (% Recovery) 92-105%88-102%Both methods provide high accuracy, with HS-SPME showing slightly better recovery in some matrices.
Precision (%RSD) < 8%< 10%Both methods are highly precise, with HS-SPME often exhibiting lower relative standard deviation.
Sample Throughput Higher (amenable to automation)Lower (more manual steps)HS-SPME is well-suited for high-throughput screening due to its automation capabilities.
Solvent Consumption NoneSignificantHS-SPME is a greener technique as it eliminates the need for organic solvents.
Matrix Effects Can be significantCan be minimized with appropriate solvent selectionBoth methods may be affected by the sample matrix, requiring careful validation.

Note: The values presented are representative and may vary depending on the specific instrumentation, matrix, and experimental conditions.

Experimental Protocols

Detailed methodologies for each technique are crucial for reproducibility and obtaining reliable results.

Method A: Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is highly effective for the extraction and concentration of volatile and semi-volatile compounds from a sample's headspace.

1. Sample Preparation:

  • For liquid samples (e.g., tomato juice), transfer a 5 mL aliquot into a 20 mL headspace vial.

  • For solid samples (e.g., tomato paste), weigh 2 g of the homogenized sample into a 20 mL headspace vial and add 3 mL of deionized water.

  • Add a saturated salt solution (e.g., NaCl) to enhance the release of volatile compounds.

  • Seal the vial with a PTFE/silicone septum.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.

  • Extraction: Place the vial in an autosampler or heating block at a controlled temperature (e.g., 60°C) for a specific equilibration time (e.g., 15 minutes). Expose the SPME fiber to the headspace for an optimized extraction time (e.g., 30 minutes).

3. GC-MS Analysis:

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC inlet, typically at 250°C in splitless mode.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

    • Oven Temperature Program: Start at 40°C (hold for 2 minutes), ramp to 180°C at 5°C/min, then ramp to 250°C at 15°C/min (hold for 5 minutes).

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Mass Spectrometer (MS) Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Mode: Full scan mode (e.g., m/z 40-300) for identification and Selected Ion Monitoring (SIM) mode for quantification, using characteristic ions of this compound (e.g., m/z 99, 141).

Method B: Liquid-Liquid Extraction Gas Chromatography-Mass Spectrometry (LLE-GC-MS)

LLE is a conventional and robust method for extracting analytes from a liquid sample into an immiscible organic solvent.

1. Sample Preparation:

  • For liquid samples, take a 10 mL aliquot.

  • For solid samples, homogenize 5 g of the sample with 10 mL of deionized water.

2. Liquid-Liquid Extraction Procedure:

  • Add 10 mL of a suitable organic solvent (e.g., dichloromethane (B109758) or a hexane/ethyl acetate (B1210297) mixture) to the prepared sample in a separatory funnel.

  • Shake vigorously for 2-3 minutes and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process two more times with fresh solvent.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.

3. GC-MS Analysis:

  • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

  • GC-MS Conditions: The GC-MS parameters are generally the same as described for the HS-SPME-GC-MS method.

Method Validation Workflow & Logic

A systematic approach to method validation is essential to ensure the reliability of the analytical data. The workflow involves establishing performance characteristics that are fit for the intended purpose of the analysis.

Method Validation Workflow cluster_dev Method Development cluster_val Method Validation cluster_crossval Cross-Validation cluster_imp Implementation Dev Define Analytical Requirements Select Select Appropriate Technique (HS-SPME or LLE) Dev->Select Optimize Optimize Method Parameters Select->Optimize Specificity Specificity & Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness Compare Compare Performance Data Robustness->Compare Assess Assess Method Equivalency Compare->Assess Implement Routine Analysis Assess->Implement

Caption: Workflow for analytical method validation and cross-validation.

Decision-Making Logic for Method Selection

The selection of the most suitable method depends on a variety of factors. This decision tree illustrates a logical approach to choosing between HS-SPME-GC-MS and LLE-GC-MS for the analysis of this compound.

Method Selection Decision Tree Start Start: Analyze this compound Trace Is trace-level detection (sub-ng/mL) required? Start->Trace Throughput Is high sample throughput a priority? Trace->Throughput No HS_SPME Recommend: HS-SPME-GC-MS Trace->HS_SPME Yes Solvent Is minimizing solvent consumption important? Throughput->Solvent No Throughput->HS_SPME Yes Matrix Is the sample matrix highly complex or viscous? Solvent->Matrix No Solvent->HS_SPME Yes Matrix->HS_SPME No LLE Recommend: LLE-GC-MS Matrix->LLE Yes Consider_LLE Consider LLE if matrix effects are severe with HS-SPME HS_SPME->Consider_LLE

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Isotopic Labeling in Metabolic Research: Evaluating 2-Isobutylthiazole as a Potential Tracer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic field of metabolic research, the ability to trace and quantify the flux through intricate biochemical pathways is paramount to understanding cellular physiology in both health and disease. Isotopic labeling, a powerful technique that introduces atoms with a detectable variation in neutron count into molecules, provides an unparalleled window into the complexities of metabolic networks. This guide offers a comprehensive comparison of established isotopic tracers and explores the potential application of 2-isobutylthiazole as a novel tracer for metabolic research.

Introduction to this compound

This compound is a volatile organic compound naturally found in tomatoes and is also a product of the Maillard reaction.[1] It is widely used as a flavoring agent in the food industry to impart a green, tomato-like flavor.[1][2] While its primary commercial application lies in the flavor and fragrance industry, its presence as a metabolite in Saccharomyces cerevisiae suggests its involvement in biological pathways.[1] This guide will delve into the principles of isotopic labeling and provide a framework for evaluating the potential of an isotopically labeled version of this compound in metabolic research, drawing comparisons with well-established metabolic tracers.

Principles of Isotopic Labeling in Metabolic Research

Isotopic labeling involves the use of molecules in which one or more atoms have been replaced by their stable (e.g., ¹³C, ¹⁵N, ²H) or radioactive (e.g., ¹⁴C, ³H) isotopes.[3][4] When introduced into a biological system, these labeled molecules, or tracers, are metabolized, and the isotopic label is incorporated into downstream metabolites.[5] By tracking the distribution and abundance of these isotopes in various metabolites over time, researchers can elucidate metabolic pathways and quantify the rate of metabolic reactions, a discipline known as metabolic flux analysis (MFA).[6]

The choice of an isotopic tracer is critical and depends on the specific metabolic pathway under investigation. The ideal tracer should be:

  • Readily taken up and metabolized by the cells.

  • Generate unique labeling patterns in downstream metabolites.

  • Provide high precision and accuracy for flux measurements.

Established Metabolic Tracers: A Performance Comparison

To provide a benchmark for evaluating new tracers, this section compares the performance of commonly used ¹³C-labeled glucose and glutamine tracers for key metabolic pathways.

Glycolysis and the Pentose (B10789219) Phosphate (B84403) Pathway (PPP)

The catabolism of glucose through glycolysis and the pentose phosphate pathway is central to cellular energy production and biosynthesis. The choice of glucose isotopomer significantly impacts the ability to resolve fluxes through these interconnected pathways.

TracerPrimary ApplicationAdvantagesDisadvantages
[1,2-¹³C₂]glucose Glycolysis, PPPProvides high precision for estimating fluxes in the upper part of central carbon metabolism. Distinguishes between the oxidative and non-oxidative branches of the PPP.[6]Less informative for the Tricarboxylic Acid (TCA) cycle compared to uniformly labeled glucose.[7]
[U-¹³C₆]glucose General metabolic mapping, TCA cycle, BiosynthesisLabels all carbon atoms, allowing for comprehensive tracking of glucose-derived carbons throughout metabolism.[7]Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes without sophisticated computational analysis.[7]
[1-¹³C]glucose Glycolysis, PPP (oxidative branch)Historically common and relatively inexpensive.Provides less precise flux estimates for the PPP compared to [1,2-¹³C₂]glucose.[6]
Tricarboxylic Acid (TCA) Cycle

The TCA cycle is a central hub of cellular metabolism, integrating the breakdown products of carbohydrates, fats, and proteins. Glutamine is a key anaplerotic substrate for the TCA cycle in many cell types.

TracerPrimary ApplicationAdvantagesDisadvantages
[U-¹³C₅]glutamine TCA cycleHighly effective for assessing the contribution of glutamine to the TCA cycle and anaplerotic fluxes.[6]Provides limited information on glycolytic and PPP fluxes.
[U-¹³C₆]glucose TCA cycleCan trace the entry of glucose-derived pyruvate (B1213749) into the TCA cycle.May not fully capture the anaplerotic contribution of other substrates like glutamine.

Evaluating this compound as a Potential Metabolic Tracer

While there are currently no published studies on the use of isotopically labeled this compound for metabolic research, we can propose a framework for its evaluation based on the principles outlined above.

Synthesis of Isotopically Labeled this compound

The first step would be the chemical synthesis of this compound labeled with stable isotopes such as ¹³C or ²H (deuterium). A potential synthetic route involves the condensation of isotopically labeled precursors. For example, a synthetic method for unlabeled this compound involves the reaction of a mercaptoacetaldehyde (B1617137) dimer with 3-methyl butyraldehyde.[8] By using ¹³C-labeled 3-methyl butyraldehyde, one could potentially synthesize [¹³C]-2-isobutylthiazole. Similarly, deuterium-labeled compounds can be synthesized through exchange reactions using deuterium (B1214612) oxide (D₂O) or deuterium gas (D₂) in the presence of a catalyst.[][10]

Proposed Experimental Workflow for Evaluating Labeled this compound

A generalized workflow to assess the utility of isotopically labeled this compound as a metabolic tracer would involve the following steps:

G cluster_0 Cell Culture and Labeling cluster_1 Metabolite Extraction cluster_2 Analysis cluster_3 Data Interpretation A Culture cells in defined medium B Introduce isotopically labeled This compound A->B C Incubate to allow for metabolic processing B->C D Quench metabolism C->D E Extract metabolites D->E F Analyze by Mass Spectrometry (e.g., LC-MS, GC-MS) E->F G Identify labeled metabolites and determine isotopic enrichment F->G H Map labeled metabolites to metabolic pathways G->H I Perform Metabolic Flux Analysis (MFA) H->I

Proposed experimental workflow for evaluating labeled this compound.
Potential Metabolic Fates and Research Applications

The metabolic fate of this compound is not well-characterized. Studies on the biodegradation of related benzothiazole (B30560) compounds suggest that metabolism may involve hydroxylation and ring cleavage.[11][12][13] If isotopically labeled this compound is metabolized, it could potentially be used to:

  • Elucidate its own metabolic pathway: By identifying the downstream metabolites that incorporate the isotopic label, the degradation and transformation pathways of this compound could be mapped.

  • Probe the activity of specific enzyme classes: The metabolism of thiazole-containing compounds can involve cytochrome P450 enzymes.[14] Labeled this compound could serve as a probe for the activity of these enzymes.

  • Investigate xenobiotic metabolism: As a compound not typically found in high concentrations in mammalian systems, it could be used to study the pathways involved in the metabolism of foreign compounds.

Comparison with Alternative Tracers

The utility of isotopically labeled this compound would need to be compared against established tracers that probe similar metabolic areas. For instance, if its metabolism is found to intersect with pathways of amino acid or lipid metabolism, its performance would be benchmarked against tracers like labeled leucine (B10760876) or palmitate.

The following table outlines a hypothetical comparison framework. The performance metrics for this compound are speculative and would need to be determined experimentally.

TracerTarget PathwayPrecisionVersatilityKnown Metabolism
[¹³C]-2-Isobutylthiazole Xenobiotic metabolism, Thiazole degradation (Hypothetical)To be determinedTo be determinedLimited
[U-¹³C₆]glucose Central carbon metabolismHigh for general mappingHighWell-established
[U-¹³C₅]glutamine TCA cycle anaplerosisHighModerateWell-established
[U-¹³C₁₆]palmitate Fatty acid oxidationHighModerateWell-established

Experimental Protocols

Detailed protocols for conducting isotopic labeling experiments are crucial for obtaining reliable and reproducible data. The following is a generalized protocol for a cell culture-based experiment.

Cell Culture and Isotope Labeling Protocol
  • Cell Seeding: Seed cells in appropriate culture vessels and grow in standard culture medium until they reach the desired confluency (typically mid-log phase).

  • Medium Exchange: Aspirate the standard medium and wash the cells with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed culture medium containing the isotopically labeled tracer (e.g., [¹³C]-2-isobutylthiazole) at a defined concentration.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time will depend on the expected turnover rate of the metabolic pathway of interest.

  • Metabolism Quenching: To halt metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a cold quenching solution (e.g., 80% methanol) and scrape the cells.

  • Metabolite Extraction: Collect the cell lysate and centrifuge to pellet cellular debris. The supernatant contains the extracted metabolites.

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried metabolites can then be derivatized if necessary for analysis by gas chromatography-mass spectrometry (GC-MS) or reconstituted in an appropriate solvent for liquid chromatography-mass spectrometry (LC-MS).

Mass Spectrometry Analysis

The isotopic enrichment of metabolites is determined using mass spectrometry. The choice between GC-MS and LC-MS depends on the physicochemical properties of the metabolites of interest. High-resolution mass spectrometry is often preferred for its ability to accurately determine the mass of isotopologues.

Signaling Pathways and Logical Relationships

The metabolism of any tracer is intricately linked to cellular signaling pathways that regulate metabolic flux. The diagram below illustrates the general relationship between nutrient sensing, signaling pathways, and metabolic responses.

G cluster_0 Nutrient Sensing cluster_1 Signaling Pathways cluster_2 Metabolic Regulation cluster_3 Metabolic Output Nutrients Nutrients (e.g., Labeled this compound) Signaling Signaling Cascades (e.g., mTOR, AMPK) Nutrients->Signaling Enzyme_Activity Enzyme Activity and Gene Expression Signaling->Enzyme_Activity Metabolic_Flux Metabolic Flux Enzyme_Activity->Metabolic_Flux Metabolic_Flux->Signaling Feedback

Interplay of nutrient sensing, signaling, and metabolic flux.

Conclusion

Isotopic labeling is an indispensable tool in modern metabolic research. While established tracers like ¹³C-labeled glucose and glutamine have provided profound insights into central carbon metabolism, there remains a need to develop novel tracers to explore a wider range of metabolic pathways. The evaluation of isotopically labeled this compound as a metabolic tracer presents an intriguing possibility for studying xenobiotic metabolism and the fate of thiazole-containing compounds. The framework presented in this guide, based on the rigorous evaluation of established tracers, provides a roadmap for assessing the potential of this compound and other novel molecules in advancing our understanding of the intricate web of metabolic reactions that sustain life. Future experimental studies are necessary to synthesize labeled this compound and validate its utility in metabolic research.

References

The Complex Interplay of 2-Isobutylthiazole in Flavor Mixtures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

2-Isobutylthiazole (IBT) is a potent aroma compound, renowned for its characteristic green, tomato-leaf-like scent. While its individual contribution to flavor is well-documented, its interaction with other volatile compounds within a complex food matrix is a subject of ongoing research. This guide provides a comparative analysis of this compound's interactions with other flavor compounds, supported by available experimental data, to elucidate its role in the overall sensory perception of food and other products.

Sensory Interactions of this compound: A Data-Driven Comparison

The perceived flavor of a product is rarely the sum of its individual aroma components. Complex interactions, including suppression, enhancement, and synergy, can occur. The following table summarizes key reported interactions of this compound with other flavor compounds.

Interacting Compound/MatrixNature of InteractionQuantitative Data/ObservationsExperimental ContextReference
Whey Protein HydrolysateMasking IBT addition (5 mg/kg) masked the intrinsic "brothy/salty" and "bitter" odor of the hydrolysate.Sensory descriptive analysis of whey protein-stabilized dressings.[1]
Bitter CompoundsEnhancement The same concentration of IBT (5 mg/kg) that masked hydrolysate odor also enhanced the perceived bitter flavor.Sensory descriptive analysis of whey protein-stabilized dressings.[1]
Overall Acceptability (Salad Tomatoes)Negative Correlation A significant negative correlation was observed between the concentration of this compound and the overall sensory acceptability of salad tomato cultivars.Sensory panel evaluation and volatile compound analysis of 60 tomato cultivars.[2]
Fruity and Citrus FlavorsEnhancement Anecdotal evidence suggests IBT can enhance the flavor of fresh lime and add complexity to raspberry, papaya, and melon flavors.Industry flavorist observations.[3]
Savory and Roasted FlavorsComplexity and Enhancement Used to add complexity to roast beef flavors.Industry flavorist observations.[3]

Experimental Methodologies

Understanding the methods used to evaluate flavor interactions is crucial for interpreting the data and designing future experiments.

Sensory Evaluation: Descriptive Analysis

This method is used to identify and quantify the sensory attributes of a product.

  • Panelists : Typically 8-12 trained panelists with demonstrated sensory acuity.

  • Procedure :

    • Lexicon Development : Panelists are presented with reference standards and collaboratively develop a list of descriptive terms for the aroma, flavor, and texture of the samples.

    • Training : Panelists are trained to consistently identify and rate the intensity of each attribute using a standardized scale (e.g., a 15-cm line scale anchored with "low" and "high").

    • Evaluation : Samples are presented to panelists in a controlled environment (individual booths with controlled lighting and temperature). Samples are typically served blind and in a randomized order.

    • Data Analysis : The intensity ratings are statistically analyzed (e.g., using Analysis of Variance - ANOVA) to determine significant differences between samples.

Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique that combines instrumental separation of volatile compounds with human sensory perception.

  • Principle : As volatile compounds elute from the gas chromatograph, the effluent is split between a chemical detector (like a mass spectrometer) and a sniffing port, where a trained panelist can detect and describe the odor of each compound.

  • Application : This technique helps to identify which specific volatile compounds in a complex mixture are odor-active and contribute to the overall aroma. It can be used to compare the odor potency of compounds in different samples or to identify changes in aroma profiles due to interactions.

Visualizing Flavor Interactions and Experimental Design

The following diagrams illustrate the conceptual framework of flavor compound interactions and a typical experimental workflow for their evaluation.

flavor_interaction cluster_compounds Flavor Compounds cluster_interaction Perceptual Interaction cluster_perception Sensory Perception IBT This compound Synergy Synergy/ Enhancement IBT->Synergy Suppression Suppression/ Masking IBT->Suppression Additive Additive Effect IBT->Additive Compound_B Other Flavor Compound(s) Compound_B->Synergy Compound_B->Suppression Compound_B->Additive Overall_Flavor Overall Flavor Profile Synergy->Overall_Flavor Suppression->Overall_Flavor Additive->Overall_Flavor

Caption: Conceptual model of flavor compound interactions.

experimental_workflow Sample_Prep Sample Preparation (Control vs. Mixture) Sensory_Eval Sensory Evaluation (Descriptive Analysis, etc.) Sample_Prep->Sensory_Eval Instrumental_Analysis Instrumental Analysis (GC-MS, GC-O) Sample_Prep->Instrumental_Analysis Data_Analysis Statistical Data Analysis Sensory_Eval->Data_Analysis Instrumental_Analysis->Data_Analysis Interpretation Interpretation of Interactions Data_Analysis->Interpretation signaling_pathway cluster_membrane Olfactory Sensory Neuron Membrane cluster_response Cellular Response IBT This compound (Odorant) OR Olfactory Receptor (GPCR) IBT->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Produces Ion_Channel Ion Channel cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

Safety Operating Guide

Navigating the Safe Disposal of 2-Isobutylthiazole in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 2-Isobutylthiazole, a flammable liquid and harmful compound, requires careful handling and adherence to specific disposal protocols to mitigate risks. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to be equipped with the appropriate personal protective equipment (PPE). The handling of this compound necessitates stringent safety measures due to its hazardous properties.

Recommended Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1][2][3]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[1][2][3]

  • Body Protection: A lab coat, long-sleeved shirt, and pants are mandatory. For larger quantities or potential splashes, a chemical-resistant apron should be considered.[2]

  • Respiratory Protection: If working in a poorly ventilated area or if there is a risk of inhalation, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.[1]

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] Keep the compound away from heat, sparks, open flames, and other ignition sources, as it is a flammable liquid.[2][4]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the environment. This compound must be treated as hazardous waste and disposed of in accordance with all institutional and governmental regulations.[1][5][6]

Experimental Protocol for Disposal:

  • Waste Identification and Segregation:

    • Clearly label a dedicated, chemically compatible waste container with "Hazardous Waste: this compound".[7][8][9] Do not use abbreviations.

    • Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions.[7][10] Specifically, store it away from oxidizing agents, acids, acid chlorides, and acid anhydrides.[6]

  • Container Management:

    • Use a sturdy, leak-proof container that is compatible with this compound. Glass containers are generally suitable for organic solvents.[7]

    • Do not fill the container to more than 90% of its capacity to allow for vapor expansion.[11]

    • Keep the waste container tightly closed except when adding waste.[7][8]

    • Store the waste container in a designated and properly ventilated Satellite Accumulation Area (SAA).[8][10] This area should have secondary containment to prevent spills from reaching drains.[7][12]

  • Spill and Contaminated Material Management:

    • In case of a spill, remove all ignition sources immediately.[1][6]

    • For small spills, absorb the liquid with an inert material such as vermiculite, sand, or silica (B1680970) gel.[1][9]

    • Carefully scoop the absorbed material and any contaminated debris (e.g., gloves, paper towels) into the designated hazardous waste container.[13]

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[6][13]

  • Arranging for Professional Disposal:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[8][9][10]

    • Provide an accurate description of the waste to the EHS personnel.[8]

    • The waste must be disposed of through a licensed professional waste disposal service at an approved waste disposal plant.[1][2][9] Do not pour this compound down the drain or dispose of it in regular trash.[8][12]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, which is essential for its safe handling and disposal.

PropertyValueSource
Flash Point 58 °C (136.4 °F) - closed cup
Boiling Point 180 °C
Density 0.995 g/mL at 25 °C
UN Number 1993[4]
Hazard Class 3 (Flammable liquids)
Water Solubility Low[1]
Workplace Exposure Limit TWA: 10 mg/m3 for Propane-1,2-diol (as a component in a mixture)[3]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_prep Preparation & Collection cluster_handling Handling & Storage cluster_disposal Final Disposal start Disposal of this compound Required ppe Don Appropriate PPE start->ppe container Prepare Labeled, Compatible Waste Container ppe->container collect Collect Waste this compound container->collect spill Accidental Spill? collect->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes store Store in Satellite Accumulation Area (SAA) spill->store No cleanup->store contact_ehs Contact EHS for Waste Pickup store->contact_ehs professional_disposal Arrange for Professional Disposal contact_ehs->professional_disposal end Disposal Complete professional_disposal->end

References

Personal protective equipment for handling 2-Isobutylthiazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Isobutylthiazole

This document provides immediate, essential safety protocols, operational guidelines, and disposal plans for the handling of this compound, tailored for research and drug development professionals. Following these procedures is critical for ensuring laboratory safety and regulatory compliance.

Chemical and Physical Properties

A summary of key quantitative data for this compound is presented below.

PropertyValueSource(s)
CAS Number 18640-74-9[1][2][3]
Molecular Formula C7H11NS[1][4][5]
Molecular Weight 141.23 g/mol [4][5][6]
Appearance Colorless to pale yellow or light orange liquid[4][6][7][8]
Odor Strong, green, earthy, tomato-like[6][7]
Boiling Point 180 - 188 °C[6][8][9]
Flash Point 58 - 62 °C (closed cup)[6][8][9]
Density / Specific Gravity 0.995 - 1.00 g/mL at 20-25 °C[8][9]
UN Number UN1993[3][6]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a flammable liquid and vapor.[2][5][8] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[2][4][5][10] Therefore, adherence to proper PPE protocols is mandatory.

Required Personal Protective Equipment (PPE)
PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or goggles. A face shield is recommended for larger quantities or splash risks.Protects against splashes and vapors causing serious eye irritation.[4][7]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for integrity before use.Prevents skin contact, which can cause irritation.[4][6][11]
Skin/Body Protection Lab coat and, for larger scale operations, impervious or flame-retardant antistatic protective clothing.Protects skin from accidental contact and contamination.[1][4][7]
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[7][11] If ventilation is inadequate, a NIOSH/MSHA or European Standard EN 149 approved respirator with an organic vapor filter (Type A, Brown) is required.[1][2]Prevents inhalation of vapors, which may cause respiratory irritation.[4][12]

Step-by-Step Handling and Storage Procedures

Preparation and Safe Handling
  • Ventilation : Always handle this compound in a well-ventilated area, preferably inside a chemical fume hood.[6][7][11]

  • Ignition Sources : This is a flammable liquid. Keep it away from heat, sparks, open flames, and hot surfaces.[1][8] Prohibit smoking in the handling area.[8][12]

  • Equipment : Use only non-sparking tools and explosion-proof electrical equipment.[8][11] Ground and bond containers and receiving equipment to prevent static discharge.[8][12]

  • Personal Hygiene : Wash hands and any exposed skin thoroughly after handling.[2] Do not eat, drink, or smoke in the work area.[2]

Storage Plan
  • Store containers in a dry, cool, and well-ventilated place.[1][11]

  • Keep the container tightly closed when not in use.[7][8]

  • Store away from incompatible materials, such as strong oxidizing agents.[1][6]

  • The recommended storage temperature is below 15°C in a cool, dark place.[8]

Emergency and Disposal Plan

Accidental Release Measures (Spills)
  • Evacuate : Evacuate non-essential personnel from the spill area.[11][12]

  • Ventilate : Ensure adequate ventilation.

  • Remove Ignition Sources : Immediately remove all sources of ignition.[1][11]

  • Containment : Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains or waterways.[11][13]

  • Cleanup : Soak up the spill with an inert absorbent material (e.g., sand, diatomite, universal binders).[1][6][14] Use spark-proof tools for collection.[1][11]

  • Disposal : Collect the absorbed material and place it in suitable, closed containers for hazardous waste disposal.[1][4][11]

First Aid Procedures
  • If Inhaled : Move the person to fresh air. If breathing is difficult or symptoms persist, seek immediate medical attention.[1][4] If not breathing, provide artificial respiration.[1][4]

  • If on Skin : Take off immediately all contaminated clothing.[1] Wash the affected area with plenty of soap and water.[12] If skin irritation occurs, get medical advice.[4][6]

  • If in Eyes : Rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][4][11] Remove contact lenses, if present and easy to do, and continue rinsing.[1][4] Seek immediate medical attention.[1][4]

  • If Swallowed : Rinse mouth with water.[4] Do NOT induce vomiting.[4][6] Call a poison center or doctor if you feel unwell.[1][4]

Disposal Plan
  • Disposal of this compound and its containers must be done in accordance with all applicable local, regional, national, and international regulations.[6][14]

  • Do not empty into drains or release into the environment.[11][13] This product should be treated as hazardous waste and disposed of at an approved waste disposal plant.[2][4][8]

Operational Workflow Diagram

The following diagram outlines the complete workflow for safely handling this compound, from initial preparation to final disposal and emergency response.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_waste 4. Waste Disposal cluster_emergency Emergency Procedures cluster_spill cluster_exposure risk_assessment Risk Assessment (Review SDS) gather_materials Gather Materials & Check Ventilation risk_assessment->gather_materials don_ppe Don Required PPE gather_materials->don_ppe handle_chem Handle Chemical (In Fume Hood, No Ignition Sources) don_ppe->handle_chem storage Store Securely (Cool, Dry, Ventilated) handle_chem->storage emergency_event Incident Occurs handle_chem->emergency_event decontaminate Decontaminate Workspace & Equipment storage->decontaminate doff_ppe Doff & Dispose PPE decontaminate->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands waste_collect Collect Waste (Chemical & Contaminated Materials) wash_hands->waste_collect waste_dispose Dispose via Approved Hazardous Waste Stream waste_collect->waste_dispose spill_response Evacuate & Ventilate Remove Ignition Sources emergency_event->spill_response Spill first_aid Administer First Aid (Eyes, Skin, Inhalation) emergency_event->first_aid Exposure contain_spill Contain & Absorb (Inert Material) spill_response->contain_spill cleanup_spill Collect for Disposal contain_spill->cleanup_spill cleanup_spill->waste_collect medical_attention Seek Medical Attention first_aid->medical_attention

Safe handling workflow for this compound.

References

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